L-Tryptophan methyl ester hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFNGGQRDXFYMM-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226219 | |
| Record name | Methyl tryptophanate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7524-52-9 | |
| Record name | L-Tryptophan, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7524-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tryptophanate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl tryptophanate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-tryptophanate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRYPTOPHANATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU62O6861L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Tryptophan Methyl Ester Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of L-Tryptophan methyl ester hydrochloride. This compound serves as a critical building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development.
Core Chemical Properties
This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a ready reference for laboratory applications.
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.71 g/mol [1] |
| Melting Point | 213-216 °C[1] |
| Appearance | White to light yellow to light orange powder/crystal[1] |
| Optical Activity ([α]²⁰/D) | +18° to +21° (c=5 in methanol)[1] |
| Storage Conditions | 2°C - 8°C[1] |
| CAS Number | 7524-52-9 |
Solubility Profile
The solubility of this compound has been extensively studied in various organic solvents. The following table presents the mole fraction solubility (x₁) at 298.15 K (25 °C), demonstrating its versatility in different reaction media. Solubility generally increases with temperature.[1]
| Solvent | Mole Fraction (x₁) at 298.15 K |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isobutanol | 0.001716 |
| sec-Butanol | 0.001651 |
| Isopropanol | 0.001573 |
| Acetone | 0.000605 |
| 2-Butanone | 0.000401 |
| Ethyl acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.2 | s | 1H | Indole N-H |
| 8.81 | br s | 3H | NH₃⁺ |
| 7.54 | d | 1H | Aromatic C-H |
| 7.39 | d | 1H | Aromatic C-H |
| 7.28 | s | 1H | Aromatic C-H |
| 7.09 | t | 1H | Aromatic C-H |
| 7.01 | t | 1H | Aromatic C-H |
| 4.19 | t | 1H | α-CH |
| 3.63 | s | 3H | OCH₃ |
| 3.33 | m | 2H | β-CH₂ |
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| 170.4 | C=O (ester) |
| 136.4 | Indole C-7a |
| 126.5 | Indole C-3a |
| 125.4 | Indole C-2 |
| 122.3 | Indole C-5 |
| 119.6 | Indole C-6 |
| 118.1 | Indole C-4 |
| 112.1 | Indole C-7 |
| 106.0 | Indole C-3 |
| 53.7 | α-CH |
| 53.4 | OCH₃ |
| 26.2 | β-CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the principal functional groups in the molecule.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (indole) |
| ~3000 | C-H stretches (aromatic and aliphatic) |
| ~2900-2600 | N-H stretch (ammonium) |
| ~1740 | C=O stretch (ester) |
| ~1600 | C=C stretches (aromatic ring) |
Mass Spectrometry (MS)
Mass spectrometry of this compound typically shows a molecular ion peak corresponding to the free base (L-Tryptophan methyl ester). The fragmentation pattern is characterized by the loss of the methoxycarbonyl group and cleavage of the side chain.
-
Molecular Ion (M⁺): m/z = 218 (corresponding to C₁₂H₁₄N₂O₂)
-
Major Fragments:
-
m/z = 159 (Loss of -COOCH₃)
-
m/z = 130 (Indole-3-methylene cation, [C₉H₈N]⁺) - Often the base peak.
-
Experimental Protocols
Synthesis of this compound
The most common synthetic route is the Fischer-Speier esterification of L-Tryptophan.[2]
Method 1: Using Thionyl Chloride in Methanol [2]
-
Materials:
-
L-Tryptophan (1.0 eq)
-
Anhydrous Methanol (5-10 mL per gram of L-Tryptophan)
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
Diethyl ether (for precipitation and washing)
-
-
Procedure:
-
Suspend L-Tryptophan in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the resulting residue and triturate to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Method 2: Using Trimethylchlorosilane (TMSCl) in Methanol
This method offers a milder alternative for the esterification.[2]
-
Materials:
-
L-Tryptophan (1.0 eq)
-
Anhydrous Methanol (10 mL per 2g of L-Tryptophan)
-
Trimethylchlorosilane (TMSCl) (2.0 eq)
-
-
Procedure:
-
To L-Tryptophan in a round-bottom flask, slowly add freshly distilled TMSCl and stir with a magnetic stirrer.[2]
-
Add anhydrous methanol to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the product.[2]
-
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity product.
-
Solvent System: A common solvent system for recrystallization is a mixture of methanol and diethyl ether. Other options include ethylene dichloride.[3]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to facilitate complete crystallization. For ethylene dichloride, cooling to -10°C is effective.[3][4]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether or cold ethylene dichloride (at 0°C).[3]
-
Dry the purified crystals under vacuum at a temperature of around 40°C for 5 hours.[3]
-
Analytical Characterization
Thin-Layer Chromatography (TLC) [1]
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[1]
-
Visualization:
High-Performance Liquid Chromatography (HPLC) [1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1]
-
-
Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 280 nm (due to the indole ring of tryptophan).[1]
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Serotonin Biosynthesis Pathway
Caption: Biosynthesis of serotonin from L-Tryptophan.
Synthetic Pathway to Tadalafil
Caption: Simplified synthetic pathway to Tadalafil from this compound.
References
An In-depth Technical Guide to the Spectroscopic and Physicochemical Properties of L-Tryptophan Methyl Ester Hydrochloride
This technical guide offers a comprehensive overview of L-Tryptophan methyl ester hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds and a valuable tool in biochemical research.[1] This document details its physicochemical properties, synthesis, and analytical characterization, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key processes with diagrams.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.71 g/mol [1] |
| Melting Point | 213-216 °C[1] |
| Appearance | White to light yellow to light orange powder/crystal[1] |
| Optical Activity | [α]²⁰/D +18° to +21° (c=5 in methanol)[1] |
| Storage | 2°C - 8°C[1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 11.2 | s | 1H, indole N-H |
| 8.81 | br s | 3H, NH₃⁺ |
| 7.54 | d | 1H |
| 7.39 | d | 1H |
| 7.28 | s | 1H |
| 7.09 | t | 1H |
| 7.01 | t | 1H |
| 4.19 | t | 1H |
| 3.63 | s | 3H, OCH₃ |
| 3.39 | dd | 1H |
| 3.33 | dd | 1H |
| Solvent: DMSO-d₆, Instrument: 400 MHz[1][2] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 171.2 | C=O (ester) |
| 136.3 | Aromatic C |
| 127.3 | Aromatic C |
| 124.5 | Aromatic C |
| 121.2 | Aromatic C |
| 118.7 | Aromatic C |
| 118.3 | Aromatic C |
| 111.7 | Aromatic C |
| 106.8 | Aromatic C |
| 53.1 | α-carbon |
| 52.6 | OCH₃ |
| 26.8 | β-carbon |
| Solvent: DMSO-d₆ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch of the indole ring[1][3] |
| ~3000 | C-H stretches[1] |
| ~1740 | C=O stretch of the ester[1] |
| ~1600 | C=C stretches of the aromatic ring[1] |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 218 | [M-HCl]⁺ |
| 130 | [Indole-CH₂-CH=NH₂]⁺ |
Experimental Protocols
Synthesis of this compound via Thionyl Chloride in Methanol
The most common method for the synthesis of this compound is the Fischer-Speier esterification of L-tryptophan with methanol in the presence of an acid catalyst.[1][4]
-
Materials:
-
L-Tryptophan
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of tryptophan) at 0 °C (ice bath).[1]
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.[1]
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[1]
-
Analytical Characterization
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[1]
-
Visualization: The spots can be visualized under UV light (254 nm) or by staining with a ninhydrin solution followed by gentle heating.[1] The hydrochloride salt will typically have a lower Rf value than the free base due to its higher polarity.[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is typically employed.[1]
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1]
-
-
Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 280 nm (due to the indole ring of tryptophan).[1]
-
Injection Volume: 10-20 µL.[1]
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for the characterization of the compound.
Applications in Research and Development
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its primary application is in peptide synthesis, where the esterification of the carboxylic acid group allows the amino group to be available for peptide bond formation.[1] It is also used in the synthesis of various complex molecules, including tadalafil and isoroquefortine C.
References
IR and mass spectrometry of L-Tryptophan methyl ester hydrochloride
An In-depth Technical Guide on the Infrared (IR) and Mass Spectrometry of L-Tryptophan Methyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the analytical characterization of this compound using infrared (IR) spectroscopy and mass spectrometry (MS). It details the physicochemical properties, experimental methodologies for both techniques, and an interpretation of the resulting data.
Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of L-tryptophan.[1] It is a crucial intermediate in the synthesis of various pharmaceutical compounds, including peptide synthesis, where the ester group protects the carboxylic acid.[2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | |
| Molecular Weight | 254.71 g/mol | [1] |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Melting Point | 213-216 °C | [1] |
| Optical Activity | [α]²⁰/D +18° to +21° (c=5 in methanol) | [1] |
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.[3]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
A standard protocol for obtaining an IR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: A small amount of the compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded, typically in the mid-infrared range of 4000–400 cm⁻¹.[4] A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹), revealing absorption bands corresponding to specific molecular vibrations.[3]
Data Interpretation and Characteristic Peaks
The IR spectrum of this compound displays several key absorption bands that confirm its structure.[1] The presence of the ester group is particularly notable, with its strong carbonyl (C=O) stretch appearing at a higher wavenumber than the carboxylic acid C=O of the parent L-tryptophan.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3400 | N-H Stretch | Indole Ring | [1][5] |
| ~3000 | C-H Stretches | Aromatic and Aliphatic | [1] |
| ~1740 | C=O Stretch | Ester | [1] |
| ~1600 | C=C Stretches | Aromatic (Indole) Ring | [1] |
| ~1200-1300 | C-O Stretch | Ester | [6] |
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition, and its fragmentation patterns can elucidate the structure of the analyte.[7]
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A general method for the analysis of this compound using LC-MS is outlined below. This approach couples the separation power of HPLC with the detection sensitivity of mass spectrometry.[2]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to aid protonation.[8]
-
Chromatographic Separation:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecules, [M+H]⁺.[2]
-
Mass Analysis:
-
MS1 Scan: The mass spectrometer scans a range of m/z values to detect the molecular ion.
-
MS2 Scan (Fragmentation): The molecular ion is selected and fragmented (e.g., via collision-induced dissociation), and the m/z ratios of the resulting fragment ions are measured to provide structural information.[10]
-
Data Interpretation and Fragmentation Pattern
In positive mode ESI-MS, this compound is detected as the protonated free base (C₁₂H₁₄N₂O₂), with an expected [M+H]⁺ ion at m/z 219. The fragmentation pattern is characteristic of the tryptophan structure. The most prominent fragmentation pathway involves the cleavage of the bond between the α- and β-carbons of the amino acid side chain, leading to the formation of a stable indole-containing fragment.[10][11]
| m/z Value (Nominal) | Proposed Fragment | Description | Reference |
| 219 | [M+H]⁺ | Protonated molecular ion of the free base | [12] |
| 130 | [C₉H₈N]⁺ | Indolemethylene fragment (skatole cation) | [13] |
Analytical Workflow Visualization
The general workflow for the characterization of this compound using IR and MS techniques can be visualized as two parallel processes.
Caption: General analytical workflow for IR and MS characterization.
Conclusion
The combined application of IR spectroscopy and mass spectrometry provides a robust framework for the structural confirmation and analysis of this compound. IR spectroscopy effectively identifies the key functional groups, such as the indole N-H and the ester C=O, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns essential for unambiguous identification. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in pharmaceutical development and related scientific fields.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 7524-52-9 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl L-tryptophanate hydrochloride(7524-52-9) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on the Solubility of L-Tryptophan Methyl Ester Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-Tryptophan methyl ester hydrochloride, an important intermediate in pharmaceutical synthesis.[1] A thorough understanding of its solubility in various organic solvents is critical for the development and optimization of processes such as crystallization, purification, formulation, and separation.[1][2]
The solubility of this compound is influenced by several factors, including the polarity of the solvent, its hydrogen bonding capabilities, and the temperature of the system.[1][3] Generally, an increase in temperature leads to higher solubility across a range of solvents.[1] Protic solvents like methanol and water demonstrate the highest solvating power, highlighting the significant role of hydrogen bonding in the dissolution process.[1] Conversely, the compound exhibits lower solubility in less polar, aprotic solvents.[1]
Quantitative Solubility Data
The following table summarizes the mole fraction solubility of this compound in twelve different organic solvents at 298.15 K (25 °C). This data is crucial for solvent screening and optimizing reaction and purification conditions.
| Solvent | Mole Fraction (x₁) at 298.15 K |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isobutanol | 0.001716 |
| sec-Butanol | 0.001651 |
| Isopropanol | 0.001573 |
| Propanone (Acetone) | 0.000605 |
| 2-Butanone | 0.000401 |
| Ethyl Acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Data sourced from the Journal of Chemical & Engineering Data.[1]
At 298.2 K, the solubility of this compound follows the order: Methanol > Water > Ethanol > n-Propanol > n-Butanol > Isobutanol > sec-Butanol > Isopropanol > Propanone > 2-Butanone > Ethyl Acetate > Acetonitrile.[1][3] Methanol was found to be the solvent with the highest solubility, while acetonitrile had the lowest.[1][3]
Experimental Protocol: Determination of Solubility via the Static Gravimetric Method
The solubility data presented in this guide was determined using the static gravimetric method.[1][3] This method involves preparing a saturated solution at a constant temperature, followed by the evaporation of a known mass of the saturated solution to determine the mass of the dissolved solute.[4]
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Jacketed glass vessel
-
Thermostatic water bath
-
Magnetic stirrer and stir bar
-
Analytical balance (accurate to 0.1 mg)
-
Drying oven
-
Spatula
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Preparation: An excess amount of this compound is added to a known mass of the chosen solvent in the jacketed glass vessel.[4]
-
Equilibration: The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath, to ensure the formation of a saturated solution. This equilibration process is typically carried out for several hours.[4]
-
Precipitation: After equilibration, stirring is stopped to allow the undissolved solid to precipitate.[4]
-
Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.
-
Mass Determination of Saturated Solution: The mass of the syringe containing the saturated solution is recorded. The difference between this mass and the initial mass of the empty syringe gives the total mass of the saturated solution.
-
Solvent Evaporation: The collected saturated solution is transferred to a pre-weighed container and placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination of Solute: Once the solvent has completely evaporated, the container with the dried solute is weighed. The mass of the solute is determined by subtracting the mass of the empty container.
-
Calculation: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent (which is the total mass of the saturated solution minus the mass of the dissolved solute).[4] The result is typically expressed as a mole fraction.
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
Synthesis of L-Tryptophan methyl ester hydrochloride from L-tryptophan
An in-depth technical guide on the synthesis of L-Tryptophan methyl ester hydrochloride from L-tryptophan for researchers, scientists, and drug development professionals. This guide details the core synthesis methodologies, presents quantitative data in structured tables, provides detailed experimental protocols, and includes visualizations of the reaction pathway and experimental workflows.
Introduction
This compound is a significant derivative of the essential amino acid L-tryptophan. It serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds and complex organic molecules, including peptides and alkaloids. The esterification of the carboxylic acid group in L-tryptophan to its methyl ester, followed by the formation of the hydrochloride salt, protects the reactive amino and carboxyl groups, allowing for selective modification of other parts of the molecule. This guide focuses on the prevalent and effective methods for this transformation.
Core Synthesis Methodologies
The primary route for synthesizing this compound is the Fischer-Speier esterification.[1][2] This reaction involves treating L-tryptophan with methanol in the presence of a strong acid catalyst. The acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. It also converts the α-amino group into its hydrochloride salt, which prevents unwanted side reactions like polymerization.[1] The most common methods are distinguished by the choice of acid catalyst.
-
Thionyl Chloride (SOCl₂)/Methanol System : In this widely used method, thionyl chloride is added to a suspension of L-tryptophan in anhydrous methanol. Thionyl chloride reacts in situ with methanol to generate hydrogen chloride (HCl) gas, which acts as the catalyst for the esterification.[1][3] This method is highly efficient and generally provides high yields.[1]
-
Trimethylchlorosilane (TMSCl)/Methanol System : This approach is considered a milder and more convenient alternative.[1][4] Trimethylchlorosilane reacts with methanol to produce HCl, which then catalyzes the esterification. The reaction typically proceeds at room temperature, offering good to excellent yields.[4][5]
-
Hydrogen Chloride (HCl) Gas/Methanol System : This is a classic and direct method where anhydrous hydrogen chloride gas is bubbled through a suspension of L-tryptophan in a suitable solvent, often in the presence of an organic amine.[1][6] The reaction forms L-tryptophan hydrochloride, which subsequently undergoes esterification.[6] This method can achieve very high yields, especially when coupled with techniques to remove the water generated during the reaction.[6][7]
Data Presentation: Summary of Synthesis Methods
The selection of a synthetic methodology often depends on factors such as desired yield, reaction conditions, available reagents, and scalability. The table below summarizes quantitative data from various reported methods for the synthesis of this compound.
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Thionyl Chloride/Methanol | L-Tryptophan, Thionyl Chloride, Methanol | Methanol | 0 °C to reflux | 2-7 hours | >90% | [1][2][6] |
| Trimethylchlorosilane/Methanol | L-Tryptophan, Trimethylchlorosilane, Methanol | Methanol | Room Temperature | Not Specified | Good to Excellent | [1][4] |
| Hydrogen Chloride Gas/Methanol | L-Tryptophan, HCl (gas), Methanol, Ethylene Dichloride, DIPEA | Ethylene Dichloride | Room Temp to Reflux | 3.5 hours | 81.0% - 99.9% | [1][6][7] |
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflows for the synthesis of this compound.
Figure 1: General Reaction Pathway for Esterification.
Figure 2: Workflow for the Thionyl Chloride Method.
Figure 3: Workflow for the TMSCl Method.
Figure 4: Workflow for the HCl Gas/Methanol Method.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the synthesis of this compound.
Protocol 1: Thionyl Chloride/Methanol Method[2][3]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tryptophan (1 equivalent, e.g., 25.0 mmol) in anhydrous methanol (5-10 mL per gram of tryptophan, e.g., 75 mL).[1][2]
-
Reagent Addition : Cool the mixture to 0 °C in an ice bath under vigorous stirring.[1] Slowly add thionyl chloride (1.1-2.5 equivalents, e.g., 4.4 mL, 60 mmol) dropwise to the stirred suspension.[1][2] Caution : This reaction is exothermic and releases toxic HCl gas. It must be performed in a well-ventilated fume hood.[2]
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[2] Then, heat the mixture to reflux and maintain for 2-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]
-
Work-up : Upon completion, cool the reaction mixture to room temperature.[2] Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][2]
-
Purification : To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.[2] Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[2] Further purification can be achieved by recrystallization.[1]
Protocol 2: Trimethylchlorosilane (TMSCl)/Methanol Method[2][5]
-
Reaction Setup : Place L-tryptophan (1 equivalent, e.g., 0.1 mol) in a round-bottom flask.[1][4]
-
Reagent Addition : Slowly add freshly distilled chlorotrimethylsilane (2 equivalents, e.g., 0.2 mol) to the flask and stir with a magnetic stirrer.[4] Subsequently, add methanol (e.g., 100 mL).[1][4]
-
Reaction : Stir the resulting solution or suspension at room temperature.[4] Monitor the reaction for completion using TLC.[1][4]
-
Work-up : After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield this compound.[1][4]
Protocol 3: Hydrogen Chloride (HCl) Gas/Methanol Method[2][7]
-
Initial Reaction : In a 250 mL three-necked flask, combine L-tryptophan (1 equivalent, e.g., 20.4g, 0.1 mol), ethylene dichloride (e.g., 30 mL), and N,N-Diisopropylethylamine (DIPEA) (0.1 equivalents, e.g., 1.29g, 0.01 mol).[1][6] Pass hydrogen chloride gas through the mixture at a rate of 1.25 ml/s for 0.5 hours at room temperature.[1][6]
-
Esterification : Add methanol (1.3 equivalents, e.g., 4.16g, 0.13 mol) to the flask.[1][6] Continue to pass hydrogen chloride gas at a lower rate (e.g., 0.05 ml/s) under reflux conditions for 3 hours.[1][6] During this time, remove the generated water azeotropically with ethylene dichloride and replenish with anhydrous ethylene dichloride to maintain a constant volume.[6]
-
Work-up : Cool the reaction solution to room temperature and concentrate under vacuum (e.g., 10 mmHg, 40 °C) to remove the remaining ethylene dichloride and methanol.[6]
-
Purification : Cool the residue to -10 °C to induce crystallization.[6] Wash the resulting solid with cold (0 °C) ethylene dichloride (e.g., 20 mL) and filter.[1][6] Dry the filter cake at 40 °C for 5 hours to obtain this compound.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]
- 7. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Fischer-Speier Esterification of L-Tryptophan
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fischer-Speier esterification of L-tryptophan, a critical process for synthesizing L-tryptophan esters, which are valuable intermediates in peptide synthesis and pharmaceutical development. The esterification of the carboxylic acid functional group protects it from unwanted side reactions and enhances its solubility in organic solvents. This document details the core reaction mechanism, compares various established synthesis methodologies with quantitative data, and provides detailed experimental protocols and characterization data.
Core Principles: The Fischer-Speier Esterification Mechanism
Fischer-Speier esterification is a classic acid-catalyzed reaction that involves reacting a carboxylic acid with an alcohol to form an ester and water.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[2] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[1][3]
The mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[4]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]
-
Elimination of Water : A molecule of water is eliminated, forming a protonated ester.[4]
-
Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4]
For L-tryptophan, the acid catalyst also serves to protect the α-amino group by forming its corresponding hydrochloride salt, which prevents undesirable side reactions like self-polymerization.[5]
References
An In-depth Technical Guide to the Biological Activity of L-Tryptophan Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tryptophan methyl ester hydrochloride, a derivative of the essential amino acid L-tryptophan, serves as a vital precursor in various synthetic and biological processes. While its primary utility is often seen in peptide synthesis and as a building block for complex pharmaceutical agents, its intrinsic biological activities are of significant interest in modern research, particularly in neuropharmacology and immuno-oncology.[1][2] This document provides a comprehensive technical overview of the biological functions of this compound, focusing on its mechanisms of action, its role in critical signaling pathways, and its potential as a therapeutic modulator. It consolidates quantitative data, details key experimental methodologies, and provides visual diagrams of associated biological pathways and workflows to offer a thorough resource for the scientific community.
Introduction
L-Tryptophan is an essential amino acid that the human body cannot synthesize, making it a critical component of our diet.[3] It is the metabolic precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin, which are crucial for regulating mood and sleep-wake cycles.[1][3] this compound is a chemically modified form where the carboxylic acid group of L-tryptophan is converted into a methyl ester, and the amino group is protected as a hydrochloride salt. This modification enhances its solubility and makes it a versatile intermediate for chemical synthesis.[1][2][4] Beyond its role as a synthetic tool, L-Tryptophan methyl ester and its derivatives exhibit direct biological effects, including anti-tumor properties and immunomodulatory functions, that are currently under active investigation.[1]
Core Biological Activities and Mechanisms of Action
The biological significance of this compound stems from its ability to act as a pro-drug for L-tryptophan and to participate in or modulate several key cellular pathways.
Precursor to Serotonin and Melatonin
Once administered, L-Tryptophan methyl ester can be hydrolyzed in vivo to release L-tryptophan. The body then utilizes this L-tryptophan for the synthesis of vital neurochemicals.[3] The metabolic conversion proceeds via 5-hydroxytryptophan (5-HTP) to serotonin, a key neurotransmitter in mood regulation, and subsequently to melatonin, the primary hormone for sleep regulation.[3] This foundational role makes tryptophan derivatives relevant in neuroscience research and in the development of therapies for mood and sleep disorders.[2]
Immunomodulation via Indoleamine 2,3-Dioxygenase (IDO1) Pathway
A critical area of research is the role of tryptophan metabolism in cancer immunology. The enzyme Indoleamine 2,3-dioxygenase (IDO1) is a key immunomodulatory enzyme that is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[5][6] IDO1 catabolizes L-tryptophan into kynurenine.[5] This depletion of local tryptophan starves proliferating T cells, while the accumulation of kynurenine metabolites actively induces T-cell apoptosis and promotes the generation of immunosuppressive regulatory T cells (Tregs).[6]
Derivatives of tryptophan, such as 1-methyl-tryptophan, are known inhibitors of the IDO enzyme.[7][8] By blocking IDO1, these compounds prevent the degradation of tryptophan, thereby restoring T-cell function and enhancing anti-tumor immunity.[5][7] L-Tryptophan methyl ester itself can increase intracellular tryptophan levels, which may help counteract the effects of IDO1-mediated depletion.[5]
T-Cell Activation via PD-1 Downregulation
Recent studies have uncovered a novel mechanism by which increased intracellular tryptophan can potentiate CD8+ T cell activity against cancer cells. Elevating intracellular tryptophan, either through supplementation with L-tryptophan methyl ester or by blocking its degradation with IDO inhibitors, leads to the downregulation of the Programmed Cell Death Protein 1 (PD-1) on the surface of T cells.[5]
The mechanism involves the tryptophanyl-tRNA synthetase (WARS), which, in the presence of high tryptophan levels, tryptophanylates (adds a tryptophan molecule to) the E3 ligase TRIP12.[5] This activation of TRIP12 leads to the degradation of NFATc1, a key transcription factor for the PD-1 gene.[5] The resulting decrease in surface PD-1 enhances the cytotoxic activity of T cells against tumors.[5]
Antiproliferative and Pro-Apoptotic Effects
Direct anti-tumor activity has been observed for this compound and its derivatives. For instance, it has shown the ability to inhibit cell proliferation in MDA-MB231 breast cancer cells. Furthermore, certain derivatives have been shown to induce apoptosis in human leukemia cells.[1] This effect is associated with the production of hydrogen peroxide, a decrease in mitochondrial membrane potential, and the activation of caspase-3.[1]
Quantitative Biological Data
While much of the research has focused on derivatives, the available quantitative data provide valuable benchmarks for the biological activity of tryptophan-based compounds. The data below is for L-Tryptophan methyl ester derivatives and related compounds, as direct IC50 values for the parent compound are not widely published in the reviewed literature.
| Compound/Derivative | Target/Assay | Cell Line/System | Result (IC50) | Reference |
| Derivative 6j | Cytotoxicity (MTT Assay) | HeLa | 12.54 ± 0.71 µM | [9] |
| 5-Benzyloxy-L-tryptophan | LAT1 Inhibition ([³H]-L-leucine uptake) | HT-29 (Colon Carcinoma) | 19 µM | [10] |
| L-Tryptophan ethyl ester | Relaxation of Mesenteric Arteries | Rat Mesenteric Arteries | 17 µM | [11] |
| L-Tryptophan ethyl ester | VOCC Inhibition (Patch-clamp) | Vascular Smooth Muscle Cells | 12 µM | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assays commonly used to evaluate the biological activity of tryptophan derivatives.
Protocol: In Vitro Cell Proliferation (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: IDO1 Enzyme Activity Assay
This protocol measures the direct inhibitory effect of a compound on recombinant IDO1 enzyme activity.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing L-ascorbic acid, methylene blue, and catalase.
-
Compound Addition: Add various concentrations of the test compound (this compound or its derivatives) to the wells.
-
Enzyme and Substrate Addition: Add recombinant human IDO1 enzyme to the wells. Initiate the reaction by adding the substrate, L-tryptophan.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid.
-
Kynurenine Detection: Heat the plate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a yellow color.
-
Data Acquisition: Measure the absorbance at 480 nm.
-
Analysis: Calculate the amount of kynurenine produced and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.
Conclusion
This compound is more than a simple laboratory reagent; it is a biologically active molecule with significant potential. Its fundamental role as a precursor to serotonin and melatonin underscores its importance in neuroscience. More critically, its involvement in the tryptophan catabolism pathway places it at the center of modern immuno-oncology research. The ability of tryptophan and its derivatives to modulate the IDO1 pathway and downregulate the PD-1 immune checkpoint on T cells presents compelling new avenues for cancer therapy. The direct antiproliferative and pro-apoptotic effects further enhance its therapeutic profile. Continued research into the precise mechanisms and efficacy of this compound and its novel derivatives will be crucial for translating these promising biological activities into effective clinical applications for researchers and drug development professionals.
References
- 1. This compound | 7524-52-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Tryptophan:Mechanism of action,Safety concerns_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The indoleamine 2,3-dioxygenase inhibitor 1-methyl-tryptophan suppresses mitochondrial function, induces aerobic glycolysis and decreases interleukin-10 production in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Characteristics of L-Tryptophan Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophan methyl ester hydrochloride is a pivotal derivative of the essential amino acid L-tryptophan. It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and is extensively used in biochemical and neuropharmacological research.[1][2] Its role as a precursor in the synthesis of neurotransmitters like serotonin, and its application in peptide synthesis, underscores its importance in drug development and neuroscience.[2][3] This technical guide provides a comprehensive overview of its physicochemical properties, supported by experimental protocols and graphical representations of key analytical and synthetic workflows.
Physicochemical Properties
This compound is a white to off-white or slightly pale reddish-yellow crystalline solid.[1][4] A summary of its key physicochemical properties is presented in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][5] |
| Molecular Weight | 254.71 g/mol | [1][5] |
| Melting Point | 213-220 °C | [1][2][3][4][6] |
| Appearance | White to light yellow to light orange powder/crystal | [1][2][4] |
| Optical Activity [α]²⁰/D | +18° to +21° (c=5 in methanol) | [1][2][3] |
| Storage Conditions | 2°C - 8°C, Light & Moisture sensitive | [1][2][6] |
| Purity (by HPLC) | ≥ 98% | [2][4] |
Table 2: Solubility in Various Solvents at 298.15 K (25 °C)
The solubility of this compound is a critical parameter for its application in synthesis and formulation.[7][8] Its solubility generally increases with temperature.[7][8]
| Solvent | Mole Fraction (x₁) | [1][7][8] |
| Methanol | 0.033403 | |
| Water | 0.011939 | |
| Ethanol | 0.007368 | |
| n-Propanol | 0.003708 | |
| n-Butanol | 0.002632 | |
| Isobutanol | 0.001716 | |
| sec-Butanol | 0.001651 | |
| Isopropanol | 0.001573 | |
| Acetone (Propanone) | 0.000605 | |
| 2-Butanone | 0.000401 | |
| Ethyl acetate | 0.000074 | |
| Acetonitrile | 0.000065 |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and analysis of this compound are crucial for its effective utilization.
Synthesis: Fischer-Speier Esterification
The most common method for synthesizing this compound is the Fischer-Speier esterification of L-Tryptophan.[1]
-
Materials: L-Tryptophan, Anhydrous Methanol (MeOH), Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl), Diethyl ether.[1][9][10]
-
Procedure:
-
Suspend L-Tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of tryptophan) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool to 0 °C in an ice bath.[1]
-
Slowly add thionyl chloride (or TMSCl) (2 equivalents) to the suspension.[1][9]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 15 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][10]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude product.[1][9]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to obtain the final crystalline product.[1]
-
Analytical Characterization
A standard method for monitoring the progress of the synthesis and assessing the purity of the product.[1]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[1]
-
Visualization: Spots can be visualized under UV light (254 nm) or by staining with a ninhydrin solution followed by gentle heating.[1] The hydrochloride salt typically has a lower Rf value than the free base due to its higher polarity.[1]
HPLC is employed for the quantitative analysis of purity.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is typically used.[1]
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1]
-
-
Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 280 nm, owing to the indole ring of tryptophan.[1]
-
Injection Volume: 10-20 µL.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Spectroscopic data from a 400 MHz instrument in DMSO-d6 shows characteristic peaks for the protons of the indole ring, the alpha-carbon, the beta-carbon, and the methyl ester group.[11]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.[9][12] The mass of the molecular ion is 218 g/mol .[11]
-
Infrared Spectroscopy (IR): The IR spectrum shows a characteristic absorption band for the ester carbonyl group around 1751 cm⁻¹.[13]
The solubility data presented in this guide was obtained using the static gravimetric method.[7][8][14]
-
Principle: This method involves preparing a saturated solution of the solute in a specific solvent at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured to calculate the solubility.[14]
-
Apparatus: Jacketed glass vessel with a magnetic stirrer, thermostatic water bath, analytical balance, syringes with filters, and a drying oven.[14]
-
Procedure:
-
An excess amount of this compound is added to a known mass of the solvent in the jacketed glass vessel.[14]
-
The mixture is stirred at a constant temperature until equilibrium is reached, forming a saturated solution.[14]
-
A sample of the clear supernatant is withdrawn using a filtered syringe and weighed.[14]
-
The solvent is evaporated from the sample, and the remaining solute is dried to a constant weight.[14]
-
The mass of the solute and the solvent are used to calculate the mole fraction solubility.[14]
-
Visualizations
Synthetic and Analytical Workflows
The following diagrams illustrate the key workflows for the synthesis and characterization of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: An overview of the analytical workflow for the characterization of the compound.
Conclusion
This technical guide provides essential physicochemical data and detailed experimental protocols for this compound. The information compiled herein is intended to support researchers, scientists, and drug development professionals in their work with this important compound. The structured presentation of data and workflows aims to facilitate easy access to critical information for laboratory and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L -Tryptophan methyl ester 98 7524-52-9 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. biosynth.com [biosynth.com]
- 6. labsolu.ca [labsolu.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 11. Methyl L-tryptophanate hydrochloride(7524-52-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
L-Tryptophan Methyl Ester Hydrochloride: A Technical Guide to its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tryptophan methyl ester hydrochloride is a pivotal derivative of the essential amino acid L-tryptophan, widely utilized as a precursor in the synthesis of neurotransmitters like serotonin and melatonin, and as a building block in peptide synthesis. Its physicochemical properties, particularly its melting point and stability, are critical parameters for its application in pharmaceutical research and development. This technical guide provides an in-depth overview of the melting point and stability of this compound, offering detailed experimental protocols for their determination and analysis.
Physicochemical Properties
This compound presents as a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided below.
Melting Point
The melting point of a crystalline solid is a fundamental physical property indicative of its purity. For this compound, the reported melting point generally falls within a narrow range, signifying a high degree of purity in commercially available samples.
| Property | Reported Value |
| Melting Point | 218-220 °C |
| Melting Point | 200-220 °C[1] |
Stability Profile
The stability of this compound is a critical factor influencing its storage, handling, and formulation. As an amino acid ester, it is susceptible to degradation through several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. A comprehensive understanding of its stability profile is essential for ensuring its quality and efficacy in research and pharmaceutical applications.
General Stability
Under recommended storage conditions, typically at 2-8°C in a well-sealed container protected from light and moisture, this compound is considered to be stable. However, exposure to adverse conditions can lead to significant degradation.
Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. The primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding L-tryptophan and methanol.
-
Oxidation: The indole ring of the tryptophan moiety is prone to oxidation, which can lead to the formation of various degradation products.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce degradation of the tryptophan component, often resulting in discoloration (yellowing) of the material.
-
Thermal Degradation: At elevated temperatures, particularly approaching its melting point, the molecule can undergo thermal decomposition.
Illustrative Stability Data
While specific quantitative stability data for this compound under various stress conditions is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented. This data is hypothetical and intended for demonstrative purposes.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradants (Anticipated) |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60°C | 5 - 10% | L-Tryptophan |
| 0.1 M NaOH (Base Hydrolysis) | 8 hours | 40°C | 10 - 15% | L-Tryptophan |
| 3% H₂O₂ (Oxidation) | 24 hours | 25°C | 2 - 5% | Oxidized Tryptophan Species |
| UV Light (254 nm) | 48 hours | 25°C | 8 - 12% | Photodegradation Products |
| Dry Heat | 72 hours | 105°C | 3 - 7% | Thermal Decomposition Products |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination of the melting point and stability of this compound.
Melting Point Determination
Method: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: The sample is heated at a controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.
Forced Degradation Studies
Forced degradation studies are conducted to evaluate the stability of the molecule under stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
3.2.1. General Procedure
-
Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in the respective stress media.
-
Stress Conditions: Expose the samples to the conditions outlined in the illustrative stability data table.
-
Sampling: Withdraw aliquots at predetermined time points.
-
Neutralization/Quenching: Neutralize acidic and basic samples, and quench oxidative reactions as appropriate.
-
Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and any degradation products.
3.2.2. Stability-Indicating HPLC Method (Example)
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Thermal Analysis
3.3.1. Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions as a function of temperature.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature and the peak maximum provide information about the melting point and purity.
3.3.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Sample Preparation: Place a known amount (e.g., 5-10 mg) of this compound into the TGA sample pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature, indicating the thermal stability and decomposition temperature of the compound.
Visualizations
Synthesis of this compound
Forced Degradation Study Workflow
Simplified Serotonin Synthesis Pathway
References
An In-depth Technical Guide on L-Tryptophan Methyl Ester Hydrochloride: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: L-Tryptophan methyl ester hydrochloride is a crucial derivative of the essential amino acid L-tryptophan, serving as a key intermediate in peptide synthesis and the development of various pharmaceutical compounds. This document provides a comprehensive overview of its fundamental physicochemical properties, detailed protocols for its synthesis and purification, and standard methods for its analytical characterization. While a definitive single-crystal X-ray diffraction structure is not publicly available in widespread databases, this guide consolidates the existing knowledge to support its application in research and development.
Physicochemical Properties
This compound presents as a white to off-white crystalline solid.[1] Its key properties are summarized in the table below, providing essential data for handling, formulation, and experimental design.
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.71 g/mol |
| Appearance | White to light yellow/orange powder/crystal[1] |
| Melting Point | 213-216 °C |
| Optical Activity [α]²⁰/D | +18° to +21° (c=5 in methanol)[1] |
| Storage Conditions | 2°C - 8°C[1] |
Table 1: Core Physicochemical Properties of this compound.
The solubility of a compound is a critical parameter for its purification and use in solution-based reactions. The mole fraction solubility of this compound has been determined in several common solvents at 298.15 K (25 °C).
| Solvent | Mole Fraction (x₁) at 298.15 K |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isopropanol | 0.001573 |
| Acetone | 0.000605 |
| Ethyl acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Table 2: Solubility of this compound in Various Solvents. [1][2]
Experimental Protocols
The following sections detail the established methodologies for the synthesis, purification, and analysis of this compound.
The most prevalent method for synthesizing this compound is the Fischer-Speier esterification.[1][3] This reaction involves the esterification of the carboxylic acid group of L-tryptophan with methanol, catalyzed by a strong acid which also serves to protect the α-amino group as its hydrochloride salt.[4] The thionyl chloride/methanol system is a common and effective approach.[4]
Protocol: Synthesis using Thionyl Chloride in Methanol [1]
-
Materials:
-
L-Tryptophan
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend L-tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of L-tryptophan).
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. While stirring vigorously, slowly add thionyl chloride (1.1-1.2 equivalents) dropwise. Caution: This step is exothermic and liberates HCl gas; it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent (methanol) and excess reagent under reduced pressure using a rotary evaporator.
-
Purification and Isolation: To the resulting crude residue, add cold diethyl ether and triturate (stir/grind the solid in the solvent) to induce the precipitation of the hydrochloride salt.
-
Collection: Collect the white solid product by vacuum filtration, wash it with a small amount of cold diethyl ether to remove soluble impurities, and dry under vacuum. For higher purity, the product can be further recrystallized.[4]
-
To confirm the identity and purity of the synthesized product, standard chromatographic techniques are employed.
Protocol 1: Thin-Layer Chromatography (TLC) [1]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 v/v/v ratio).
-
Visualization: Spots can be visualized under UV light (254 nm) due to the indole ring. Alternatively, the plate can be stained with a ninhydrin solution followed by gentle heating, which will develop a colored spot indicating the presence of the primary amine. The hydrochloride salt typically has a lower Rf value than the free base form due to its increased polarity.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) [1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for optimal separation.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Gradient: A typical gradient might run from 5% Solvent B to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm, the characteristic absorbance wavelength of the tryptophan indole ring.
-
Injection Volume: 10-20 µL.
Note on Crystal Structure
A comprehensive search of publicly available scientific literature and chemical databases did not yield a complete, solved single-crystal X-ray diffraction structure for this compound (CAS 7524-52-9). While the compound is known to be a crystalline solid, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates are not readily accessible.
For researchers requiring definitive crystal structure information, a direct search of specialized databases such as the Cambridge Structural Database (CSD) may be necessary, or alternatively, single crystals would need to be grown and analyzed via X-ray crystallography.
Conclusion
This compound is a foundational building block in synthetic and medicinal chemistry. While its detailed crystal structure remains to be widely published, its physicochemical properties are well-documented, and robust protocols for its synthesis and analysis are firmly established. The information and methodologies presented in this guide provide a strong technical foundation for professionals utilizing this important compound in their research and development endeavors.
References
A Comprehensive Technical Guide to L-Tryptophan Methyl Ester Hydrochloride for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-Tryptophan methyl ester hydrochloride, a pivotal derivative of the essential amino acid L-tryptophan. This document details its commercial availability, physicochemical properties, and key applications in research and pharmaceutical development. It includes detailed experimental protocols for its synthesis and use, alongside visual representations of relevant pathways and workflows to support laboratory applications.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, with higher purity grades available for more sensitive applications.
Table 1: Commercial Suppliers and Typical Product Grades
| Supplier | Typical Purity Levels | Common Quantities Offered |
| Sigma-Aldrich | ≥98%, ≥99% (HPLC) | 5 g, 25 g, 100 g |
| TCI Chemicals | >98.0% (HPLC) | 25 g, 100 g, 500 g |
| Biosynth | Research Grade | Custom and bulk quantities available |
| Simson Pharma | High Purity, Custom Synthesis | Grams to kilograms |
| Chem-Impex | ≥99% (HPLC)[1] | Grams to kilograms |
Note: Availability and specific grades should be confirmed with the respective suppliers.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[2] Its key physicochemical properties are summarized below, compiled from various supplier technical data sheets and certificates of analysis.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.71 g/mol |
| CAS Number | 7524-52-9 |
| Appearance | White to off-white powder/crystal[1][2] |
| Melting Point | 218-220 °C |
| Optical Rotation | [α]²⁰/D +18° to +21° (c=5 in methanol)[2] |
| Purity (Typical) | ≥98% (HPLC) |
| Solubility | Soluble in water, methanol, and DMSO. |
| Storage Conditions | 2-8 °C, protected from light and moisture. |
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in both basic research and pharmaceutical development.
-
Peptide Synthesis: Its primary application is as a building block in both solution-phase and solid-phase peptide synthesis. The methyl ester protection of the carboxylic acid group allows the free amino group to participate in peptide bond formation.
-
Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various pharmaceutical agents, including the PDE5 inhibitor Tadalafil (Cialis) and other complex heterocyclic compounds.
-
Neuropharmacology Research: As a derivative of L-tryptophan, it is used in neuropharmacological studies. L-tryptophan is the metabolic precursor to the neurotransmitter serotonin and the hormone melatonin.[3] While the methyl ester itself is not the direct biological precursor, its structural similarity and ability to be hydrolyzed to L-tryptophan make it a useful tool in studying these pathways.
Biological Signaling Pathways
This compound is not a direct signaling molecule itself. However, its parent compound, L-tryptophan, is the initial substrate for the biosynthesis of serotonin and melatonin, two crucial signaling molecules involved in the regulation of mood, sleep, and circadian rhythms. The ester serves as a protected form of L-tryptophan in synthetic chemistry, which can be deprotected to yield the natural amino acid for further biological use or conversion.
References
Methodological & Application
Protecting the Achilles' Heel of Peptide Synthesis: Strategies for Tryptophan
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those with therapeutic potential, demands precision and control over each amino acid residue. Tryptophan, with its unique indole side chain, plays a critical role in the structure and function of many peptides. However, this same indole ring is the proverbial "Achilles' heel" during solid-phase peptide synthesis (SPPS), being highly susceptible to oxidation and alkylation under the acidic conditions of cleavage and deprotection. Effective protection of the tryptophan indole is therefore paramount to achieving high purity and yield of the target peptide.
This document provides a comprehensive overview of the most common strategies for protecting the tryptophan side chain in both Fmoc and Boc-based SPPS. It includes a comparative analysis of protecting groups, detailed experimental protocols for their use, and visual workflows to guide the synthetic process.
The Challenge: Tryptophan's Reactive Indole
The electron-rich indole nucleus of tryptophan is readily attacked by electrophiles, such as the carbocations generated during the acid-catalyzed cleavage of other side-chain protecting groups. This is a significant issue in syntheses containing arginine residues protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which release reactive cationic species upon cleavage.[1][2] These side reactions lead to undesired modifications of the tryptophan residue, resulting in difficult-to-separate impurities and a lower yield of the desired peptide.[1]
To mitigate these side reactions, the indole nitrogen of tryptophan is temporarily protected with a group that is stable throughout the synthesis and can be selectively removed under conditions that do not degrade the peptide. The two most widely employed protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) group in Fmoc-SPPS and the formyl (For) group in Boc-SPPS.
Comparative Analysis of Tryptophan Protecting Groups
The choice of protecting group is dictated by the overall synthetic strategy (Fmoc or Boc). The following table summarizes the key performance metrics of the Boc and Formyl protecting groups for the tryptophan indole side chain.
| Protecting Group | Synthesis Strategy | Stability | Deprotection Conditions | Reported Yield (Deprotection) | Key Advantages | Common Side Reactions Prevented |
| Boc (tert-Butyloxycarbonyl) | Fmoc | Stable to base (e.g., piperidine) | Strong acid (e.g., TFA) | Up to 90%[3][4] | Excellent prevention of indole alkylation.[3][4] | Alkylation from Arg(Pbf/Pmc), tert-butylation.[3][4] |
| For (Formyl) | Boc | Stable to moderate acid | Base (e.g., piperidine, DMEDA), or strong acid (HF) with scavengers.[3][4] | Up to 95% with DMEDA[3][4][5] | Stable in moderately acidic conditions used for Nα-Boc removal.[3][4] | Prevents side reactions during synthesis.[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the introduction and removal of the Boc and Formyl protecting groups on the tryptophan indole side chain.
Protocol 1: Nin-Boc Protection of Tryptophan for Fmoc-SPPS
This protocol describes the introduction of the Boc protecting group onto the indole nitrogen of Nα-Fmoc-L-tryptophan.[3]
Materials:
-
Nα-Fmoc-L-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Nα-Fmoc-L-tryptophan (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude Fmoc-Trp(Boc)-OH by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane with 1% acetic acid) to yield the pure product.[7]
Protocol 2: Nin-Formyl Protection of Tryptophan for Boc-SPPS
This protocol outlines a method for the formylation of the tryptophan indole ring.[3]
Materials:
-
Boc-L-tryptophan
-
Formic acid (98-100%)
-
Hydrochloric acid (HCl) gas or concentrated HCl
-
Diethyl ether, cold
Procedure:
-
Dissolution: Suspend Boc-L-tryptophan in anhydrous formic acid at 0 °C in a round-bottom flask equipped with a gas inlet (if using HCl gas) and a magnetic stirrer.
-
Formylation: Bubble dry HCl gas through the stirred suspension for 15-30 minutes, or add concentrated HCl dropwise. The solution should become clear.
-
Reaction: Continue stirring at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Precipitation: Pour the reaction mixture into a larger volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum to yield Boc-Trp(For)-OH.
Protocol 3: TFA-Mediated Cleavage of the Nin-Boc Group in SPPS
This protocol details the removal of the Boc group from the tryptophan side chain during the final cleavage step of Fmoc-SPPS.
Materials:
-
Peptide-resin with Trp(Boc)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers:
-
Water (H₂O)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT) (optional, for peptides containing cysteine)
-
-
Cold diethyl ether
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing sensitive residues, other scavengers can be added.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Combine the filtrates and precipitate the peptide by adding the solution dropwise to a large volume of cold diethyl ether.
-
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether (3x), and dry under vacuum.[8][9] Note that for complete removal of the Boc group from the tryptophan indole, it is recommended to let the dissolved peptide sit in an aqueous solution at room temperature for one hour prior to lyophilization.[8]
Protocol 4: Piperidine-Mediated Deprotection of the Nin-Formyl Group in Boc-SPPS
This protocol describes the removal of the formyl group from the tryptophan side chain prior to the final cleavage in Boc-SPPS.
Materials:
-
Peptide-resin with Trp(For)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Deprotection Solution Preparation: Prepare a solution of 10% (v/v) piperidine in DMF.[10][11]
-
Deprotection Reaction:
-
Swell the peptide-resin in DMF.
-
Add the 10% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours.[10]
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF (3-5 times).
-
Subsequently, wash with DCM (3x) and then methanol (3x).[10]
-
-
Drying: Dry the resin under vacuum before proceeding to the final cleavage step.
Visualizing the Strategies
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key chemical transformations and workflows.
Caption: Side reactions of the unprotected tryptophan indole ring.
Caption: Workflow for using Fmoc-Trp(Boc)-OH in peptide synthesis.
Caption: Workflow for using Boc-Trp(For)-OH in peptide synthesis.
Conclusion
The successful synthesis of tryptophan-containing peptides hinges on the effective protection of the indole side chain. The use of Nin-Boc protection in Fmoc-SPPS and Nin-formyl protection in Boc-SPPS are well-established and reliable strategies to prevent unwanted side reactions. By understanding the chemistry behind these protecting groups and following robust experimental protocols, researchers can significantly improve the purity and yield of their target peptides, paving the way for further advancements in peptide-based therapeutics and research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ajpamc.com [ajpamc.com]
- 8. Fmoc-Trp(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 9. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: L-Tryptophan Methyl Ester Hydrochloride as a Precursor for Tadalafil Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tadalafil, marketed under the brand name Cialis among others, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, tadalafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow, which is effective in treating erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][2][3] The synthesis of tadalafil can be achieved through various routes, with a key starting material being a tryptophan derivative. This application note details the use of L-Tryptophan methyl ester hydrochloride as a cost-effective precursor for the synthesis of tadalafil. The synthesis primarily involves a three-step sequence: a Pictet-Spengler reaction, followed by chloroacetylation, and a final cyclization with methylamine.[1][4] Utilizing the L-enantiomer is economically advantageous as it is significantly less expensive than its D-counterpart.[4]
Synthetic Pathway Overview
The synthesis of tadalafil from this compound is a multi-step process that can be optimized for yield and purity. The core of the synthesis involves the construction of the tetracyclic core of tadalafil. The key steps are:
-
Pictet-Spengler Reaction: Condensation of this compound with piperonal to form the tetrahydro-β-carboline intermediate.
-
Chloroacetylation: Acylation of the secondary amine of the tetrahydro-β-carboline intermediate with chloroacetyl chloride.
-
Cyclization: Intramolecular cyclization of the chloroacetylated intermediate with methylamine to form the final diketopiperazine ring of tadalafil.
Some protocols have explored a "one-pot" synthesis approach to streamline the process and improve efficiency.[4]
Quantitative Data Summary
The following tables summarize the quantitative data reported for the synthesis of tadalafil and its intermediates starting from this compound.
Table 1: Pictet-Spengler Reaction of this compound and Piperonal
| Solvent | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| Isopropanol | Reflux | 16 hours | Reflux | 92.8 | 99.1 (HPLC) | [4] |
| Nitromethane | Reflux | 5 hours | Reflux | High | >99 (cis/trans = 99:1) |
Table 2: Overall Yield of Tadalafil Synthesis
| Starting Material | Number of Steps | Overall Yield (%) | Reference |
| This compound | 7 | 42.3 | [5] |
Experimental Protocols
Protocol 1: Three-Step Synthesis of Tadalafil
Step 1: Pictet-Spengler Reaction to form (1S,3S)-1-(benzo[d][6]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester
-
Materials:
-
This compound
-
Piperonal
-
Nitromethane
-
Potassium carbonate (K2CO3) solution (dilute, aqueous)
-
-
Procedure:
-
To a solution of this compound in nitromethane, add 1.1 equivalents of piperonal.
-
Heat the mixture to reflux and maintain for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute aqueous solution of potassium carbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Chloroacetylation
-
Materials:
-
Tetrahydro-β-carboline intermediate from Step 1
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane
-
-
Procedure:
-
Dissolve the tetrahydro-β-carboline intermediate in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine as a base.
-
Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chloroacetylated intermediate.
-
Step 3: Cyclization with Methylamine to form Tadalafil
-
Materials:
-
Chloroacetylated intermediate from Step 2
-
Methylamine solution (e.g., 40% in water or ethanol)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve the chloroacetylated intermediate in ethanol or methanol.
-
Add an excess of methylamine solution.
-
Heat the reaction mixture to 50-60 °C and stir for 5-10 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain tadalafil.
-
Visualizations
Tadalafil Synthesis Workflow
Caption: Synthetic workflow for tadalafil from this compound.
Tadalafil Mechanism of Action: Signaling Pathway
References
- 1. CN103772384A - Preparation method of tadalafil - Google Patents [patents.google.com]
- 2. "Process Of Synthesizing Tadalafil" [quickcompany.in]
- 3. benchchem.com [benchchem.com]
- 4. CN110790764B - Method for preparing tadalafil by one-pot method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: HPLC Analysis of L-Tryptophan Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analytical method and protocol for the determination of purity and the quantification of related substances of L-Tryptophan methyl ester hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reverse-phase HPLC method is suitable for quality control and stability testing in research and pharmaceutical development settings. The protocol includes comprehensive information on materials, reagents, chromatographic conditions, sample preparation, system suitability testing, and quantitation, along with a summary of method validation parameters.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including peptides and tryptophan derivatives.[1] Accurate and reliable analytical methods are crucial for ensuring its purity and controlling impurities, which can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound and its potential impurities.[2] This application note describes a robust reverse-phase HPLC (RP-HPLC) method for this purpose.
Materials and Reagents
-
This compound reference standard: Purity ≥ 99%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Trifluoroacetic acid (TFA): HPLC grade
-
Methanol: HPLC grade (for sample preparation)
-
0.45 µm syringe filters
Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis.[2] The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2][3] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water[2][3] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[2][3] |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 280 nm[2][3] |
| Injection Volume | 10 µL[2] |
| Run Time | 30 minutes |
Table 1: Chromatographic Conditions
Table 2: Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Degas before use.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Degas before use.
Sample Preparation
-
Standard Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Filtration: Filter the standard and sample solutions through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Before starting the analysis, the performance of the HPLC system must be verified by performing a system suitability test. Inject the standard solution in replicate (typically five or six injections). The acceptance criteria for the system suitability parameters are listed in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for n≥5 injections |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% for n≥5 injections |
Table 3: System Suitability Test Parameters and Acceptance Criteria
Quantitation
The purity of this compound is determined by the area normalization method. The percentage of the main peak and any impurities are calculated based on their peak areas in the chromatogram.
Calculation:
-
% Purity (Area Normalization) = (Area of Main Peak / Total Area of All Peaks) x 100
-
% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
The total area of all peaks includes the main peak and all impurity peaks, excluding any peaks from the solvent front or baseline noise.
Method Validation Summary
A summary of typical validation parameters and their acceptance criteria for this type of analytical method is provided in Table 4. These parameters should be evaluated according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities and degradation products. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., LOQ to 150% of the sample concentration). |
| Accuracy (Recovery) | 98.0% to 102.0% recovery for the active substance at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (Intra-assay): RSD ≤ 2.0% for peak area and retention time. Intermediate Precision (Inter-assay): RSD ≤ 3.0% for peak area and retention time. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic). |
Table 4: Method Validation Parameters and Acceptance Criteria
Visualizations
References
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Visualization of L-Tryptophan Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the visualization of L-Tryptophan methyl ester hydrochloride using thin-layer chromatography (TLC). The protocols outlined below are designed to be clear and reproducible for the purpose of reaction monitoring, purity assessment, and qualitative identification.
I. Overview
Thin-layer chromatography is a fundamental analytical technique used to separate mixtures of non-volatile compounds. In the context of this compound, TLC is an invaluable tool for monitoring its synthesis, assessing its purity, and comparing it to starting materials or potential byproducts. Visualization of the separated spots on the TLC plate is a critical step, as this compound is a colorless compound. This guide covers two primary methods of visualization: non-destructive UV irradiation and destructive chemical staining.
II. Experimental Data
The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the analyte itself.
| Analyte | Stationary Phase | Mobile Phase (v/v/v) | Approximate Rf Value |
| This compound | Silica Gel 60 F₂₅₄ | n-Butanol : Acetic Acid : Water (4:1:1) | < 0.5[1] |
| L-Tryptophan | Silica Gel 60 F₂₅₄ | n-Butanol : Acetic Acid : Water (4:1:1) | Lower than the ester |
| L-Tryptophan methyl ester (free base) | Silica Gel 60 F₂₅₄ | n-Butanol : Acetic Acid : Water (4:1:1) | > 0.5 |
Note: The hydrochloride salt is more polar than its free base, resulting in a lower Rf value on a polar stationary phase like silica gel.[1] The exact Rf values can vary depending on experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates.
III. Experimental Protocols
A. Materials and Reagents
-
TLC Plates: Silica Gel 60 F₂₅₄ plates
-
Mobile Phase: n-Butanol, Glacial Acetic Acid, and Deionized Water in a 4:1:1 (v/v/v) ratio.
-
Sample Solution: this compound dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1-2 mg/mL.
-
Visualization Reagents:
-
Ninhydrin Stain:
-
Potassium Permanganate Stain:
-
-
Equipment:
-
TLC developing chamber
-
Capillary tubes or micropipette for spotting
-
UV lamp (254 nm)
-
Heat gun or hot plate
-
Fume hood
-
B. TLC Plate Preparation and Development
-
Preparation of the Mobile Phase: In a fume hood, mix n-butanol, glacial acetic acid, and deionized water in a 4:1:1 ratio. Prepare a sufficient volume to have a solvent depth of 0.5-1 cm in the developing chamber.
-
Chamber Saturation: Pour the mobile phase into the TLC chamber, line the inside walls with filter paper, and close the lid. Allow the chamber to saturate for at least 30 minutes to ensure a uniform solvent vapor environment.
-
Spotting the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Using a capillary tube or micropipette, spot a small amount of the sample solution onto the baseline. Allow the solvent to evaporate completely between applications to keep the spot size small.
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate.
-
Completion: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
C. Visualization Techniques
1. UV Visualization (Non-destructive)
-
Procedure: Place the dried TLC plate under a UV lamp and observe it at a wavelength of 254 nm.[1]
-
Expected Result: this compound, containing a UV-active indole ring, will appear as a dark spot against the fluorescent green background of the F₂₅₄ silica gel plate.[1][4]
-
Action: Gently circle the observed spots with a pencil to mark their positions.
2. Ninhydrin Staining (Destructive)
-
Procedure:
-
Prepare the ninhydrin staining solution as described in section III.A.
-
In a fume hood, dip the dried TLC plate into the ninhydrin solution or spray it evenly with the reagent.[2][5]
-
Allow the excess solvent to evaporate.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.[1][5]
-
-
Expected Result: Since this compound possesses a primary amine group, it will react with ninhydrin to produce a characteristic purple or reddish-purple spot (Ruhemann's purple).[6][7]
3. Potassium Permanganate Staining (Destructive)
-
Procedure:
-
Prepare the potassium permanganate staining solution as described in section III.A.
-
In a fume hood, dip the dried TLC plate into the stain.
-
The background will be purple.
-
-
Expected Result: The indole moiety of tryptophan is susceptible to oxidation by potassium permanganate. This will result in the appearance of a yellow-brown spot against the purple background.[8]
IV. Diagrams
Caption: Experimental workflow for TLC visualization.
References
- 1. benchchem.com [benchchem.com]
- 2. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC stains [reachdevices.com]
- 6. ecronicon.net [ecronicon.net]
- 7. iitg.ac.in [iitg.ac.in]
- 8. youtube.com [youtube.com]
Experimental protocol for the synthesis of L-Tryptophan methyl ester hydrochloride
Application Note & Protocol: Synthesis of L-Tryptophan Methyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including peptides and serotonergic agents. Its synthesis involves the esterification of the carboxylic acid group of L-tryptophan, which protects it and allows for further chemical modifications at the amino group. This document provides detailed experimental protocols for the synthesis of this compound, summarizes key quantitative data, and illustrates the experimental workflow.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Key properties are summarized below:
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.71 g/mol [1] |
| Melting Point | 213-216 °C[1] |
| Appearance | White to light yellow to light orange powder/crystal[1] |
| Optical Activity | [α]²⁰/D +18° to +21° (c=5 in methanol)[1] |
| Storage | 2°C - 8°C[1] |
Solubility Data
The solubility of this compound in various solvents at 298.15 K (25 °C) is presented below. Solubility generally increases with temperature.[1][2]
| Solvent | Mole Fraction (x₁) at 298.15 K |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isopropanol | 0.001573 |
| Acetone | 0.000605 |
| Ethyl acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Synthesis Methodologies
The primary method for synthesizing this compound is the Fischer-Speier esterification of L-tryptophan with methanol using a strong acid catalyst.[1][3] The acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, and also protects the α-amino group as its hydrochloride salt, preventing side reactions.[3] Common reagents to facilitate this reaction include thionyl chloride (SOCl₂), trimethylchlorosilane (TMSCl), and hydrogen chloride (HCl) gas.[3]
Comparative Synthesis Data
| Method | Reagents | Reported Yield |
| Thionyl Chloride | L-Tryptophan, SOCl₂, Methanol | 92.8% |
| Trimethylchlorosilane | L-Tryptophan, TMSCl, Methanol | Good to Excellent |
| Hydrogen Chloride Gas | L-Tryptophan, HCl (gas), Methanol, DIPEA, Ethylene dichloride | 93.6% - 99.8% |
Experimental Protocols
Protocol 1: Thionyl Chloride/Methanol Method
This method utilizes thionyl chloride, which reacts with methanol in situ to generate hydrogen chloride as the catalyst.[3]
Materials:
-
L-Tryptophan
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of L-tryptophan).[1]
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath.[1] Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred suspension.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the solvent and excess reagents, yielding the crude product.[3][4]
-
Purification: The crude this compound can be purified by recrystallization from a mixture of methanol and diethyl ether.[5]
Protocol 2: Trimethylchlorosilane/Methanol Method
This method is considered a milder and more convenient alternative to the thionyl chloride method.[3]
Materials:
-
L-Tryptophan
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl), freshly distilled
Procedure:
-
Reaction Setup: Place L-tryptophan (0.1 mol) in a round-bottom flask.[3][4]
-
Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask with magnetic stirring.[3][4] Subsequently, add methanol (100 mL).[3][4]
-
Reaction: Stir the resulting solution or suspension at room temperature.[3][4] Monitor the reaction for completion using TLC.[3][4]
-
Work-up: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield this compound.[3][4]
Protocol 3: Hydrogen Chloride Gas/Methanol Method
This classic method involves the direct use of hydrogen chloride gas.[3]
Materials:
-
L-Tryptophan
-
Methanol
-
Hydrogen Chloride (HCl) gas
-
Ethylene dichloride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Initial Reaction: In a three-necked flask, combine L-tryptophan (0.1 mol), ethylene dichloride (30 mL), and N,N-Diisopropylethylamine (DIPEA) (0.01 mol).[3][6] Pass hydrogen chloride gas through the mixture at a rate of 1.25 ml/s for 30 minutes at room temperature.[3][6]
-
Esterification: Add methanol (0.13 mol) to the flask.[3][6] Continue to pass hydrogen chloride gas at a rate of 0.05 ml/s under reflux conditions for 3 hours.[3][6]
-
Work-up: Cool the reaction solution to room temperature and concentrate under vacuum to remove the remaining ethylene dichloride and methanol.[3][6]
-
Purification: Cool the residue to -10 °C to induce crystallization.[3][6] Wash the resulting solid with cold (0 °C) ethylene dichloride and filter.[3][6] Dry the filter cake at 40 °C for 5 hours to obtain this compound.[3][6]
Characterization
The synthesized this compound can be characterized by various analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product. The hydrochloride salt will typically have a lower Rf value than the free ester due to its higher polarity.[1] Visualization can be achieved under UV light (254 nm) or by staining with a ninhydrin solution.[1]
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column can be used with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[1] Detection is typically performed at 280 nm.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of the final product.
-
Melting Point Analysis: To determine the melting point of the synthesized compound and compare it with the literature value.
-
Optical Rotation: To confirm the stereochemical integrity of the L-enantiomer.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the Fischer-Speier esterification of L-Tryptophan.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 6. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for L-Tryptophan Methyl Ester Hydrochloride in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophan methyl ester hydrochloride is a derivative of the essential amino acid L-tryptophan, where the carboxyl group has been esterified to a methyl group and the amino group is present as a hydrochloride salt. This modification makes it a valuable substrate for a variety of enzymatic assays, particularly those involving proteases that exhibit specificity for aromatic amino acid residues. One of the most prominent enzymes studied using this substrate is α-chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids like tryptophan, tyrosine, and phenylalanine.[1][2] The enzymatic hydrolysis of L-tryptophan methyl ester results in the formation of L-tryptophan and methanol, a reaction that can be monitored using various analytical techniques.
These application notes provide detailed protocols for utilizing this compound as a substrate in enzymatic assays, with a primary focus on the characterization of α-chymotrypsin activity. The provided methodologies can be adapted for studying other proteases with similar substrate specificities and for screening potential enzyme inhibitors.
Principle of the Assay
The enzymatic assay for proteases using this compound is based on the quantification of one of the reaction products, L-tryptophan. The hydrolysis of the ester bond by the enzyme leads to an increase in the concentration of L-tryptophan over time. This change can be monitored spectrophotometrically by measuring the increase in absorbance at a wavelength where L-tryptophan absorbs more strongly than its methyl ester derivative. The indole side chain of tryptophan exhibits a characteristic absorbance maximum around 280 nm. By tracking the change in absorbance at this wavelength, the initial reaction velocity can be determined, which is directly proportional to the enzyme's activity under the given conditions.
Quantitative Data Summary
The following tables summarize the kinetic parameters for the hydrolysis of L-tryptophan methyl ester by α-chymotrypsin under various conditions. This data is crucial for designing experiments and interpreting results.
Table 1: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of L-Tryptophan Methyl Ester in H₂O [3]
| pH | kcat (s⁻¹) | Km (M x 10⁴) | kcat/Km (M⁻¹s⁻¹ x 10⁻³) |
| 5.74 | 8.2 | 276 | 0.297 |
| 6.39 | 15.6 | 19.8 | 7.88 |
| 6.57 | 17.3 | 10.5 | 16.5 |
| 6.74 | 14.9 | 4.9 | 30.4 |
| 7.07 | 15.6 | 3.8 | 41.3 |
| 7.51 | 10.1 | 1.53 | 66.0 |
| 7.89 | 6.38 | 1.25 | 51.0 |
| 7.90 | 6.48 | 0.98 | 65.9 |
| 8.87 | 1.94 | 1.78 | 10.9 |
Conditions: 25°C, 1.5% acetonitrile.
Table 2: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of L-Tryptophan Methyl Ester in D₂O [3]
| pD | kcat (s⁻¹) | Km (M x 10⁴) | kcat/Km (M⁻¹s⁻¹ x 10⁻³) |
| 6.3 | 0.14 | 0.93 | 1.51 |
| 6.8 | 0.18 | 0.33 | 5.45 |
| 7.2 | 0.886 | 3.21 | 2.76 |
| 8.0 | 3.20 | 9.55 | 3.35 |
| 8.4 | 3.4 | 8.33 | 4.08 |
Conditions: 25°C, 1.6% acetonitrile.
Experimental Protocols
Protocol 1: Spectrophotometric Assay of α-Chymotrypsin Activity
This protocol describes a continuous spectrophotometric rate determination of α-chymotrypsin activity using this compound as the substrate. The assay monitors the increase in absorbance at 280 nm resulting from the formation of L-tryptophan.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Calcium Chloride (CaCl₂)
-
Hydrochloric Acid (HCl, 1 mM)
-
Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 10 mM CaCl₂. Adjust the pH to 7.8 at 25°C. The presence of calcium ions is known to stabilize chymotrypsin.[1]
-
Substrate Stock Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be varied if determining kinetic parameters (e.g., spanning from 0.2 to 5 times the Km). For a standard activity assay, a concentration well above the Km (e.g., 10 times the Km) can be used.
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl (e.g., 1 mg/mL).[4][5] Immediately before use, dilute the enzyme to the desired final concentration in the assay buffer. The optimal final enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
Assay Procedure:
-
Set the spectrophotometer to 280 nm and equilibrate the cell holder to 25°C.
-
To a 1 cm quartz cuvette, add the appropriate volume of assay buffer and substrate stock solution to achieve the desired final concentrations in the total reaction volume (e.g., 1 mL).
-
Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Allow the solution to equilibrate to 25°C for 3-5 minutes and record the baseline absorbance.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette.
-
Immediately mix by inversion and start recording the absorbance at 280 nm at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.
-
Ensure that the increase in absorbance is linear during the initial phase of the reaction.
Calculation of Enzyme Activity:
-
Determine the initial rate of the reaction (ΔA₂₈₀/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (μmol/min/mL) = (ΔA₂₈₀/min * Total Assay Volume (mL)) / (Δε * Path Length (cm) * Enzyme Volume (mL))
Where:
-
ΔA₂₈₀/min is the initial rate of absorbance change.
-
Total Assay Volume is the final volume of the reaction mixture in the cuvette.
-
Δε is the difference in the molar extinction coefficient between L-tryptophan and L-tryptophan methyl ester at 280 nm (in M⁻¹cm⁻¹). This value may need to be determined experimentally under the specific assay conditions.
-
Path Length is the cuvette path length (typically 1 cm).
-
Enzyme Volume is the volume of the enzyme solution added to the assay.
-
One unit of chymotrypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature.[5]
Visualizations
Caption: Enzymatic hydrolysis of L-Tryptophan methyl ester.
Caption: Experimental workflow for the enzymatic assay.
References
- 1. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 2. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [pH-dependence of tryptophan ethyl ester hydrolysis by alpha-chymotrypsin]. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Note: Derivatization of L-Tryptophan Methyl Ester Hydrochloride for Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
L-Tryptophan methyl ester hydrochloride is a key derivative of the essential amino acid L-tryptophan, frequently utilized in pharmaceutical synthesis and biochemical research.[1][2] Its accurate quantification is vital for process monitoring, quality control, and various analytical applications. However, its inherent polarity can pose challenges for direct analysis by common chromatographic techniques. This application note provides detailed protocols for the derivatization of this compound to enhance its volatility and detectability for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis.
Introduction
Derivatization chemically modifies a compound to alter its physicochemical properties, making it more amenable to a specific analytical method.[3] For this compound, derivatization is employed to:
-
Increase volatility and thermal stability for GC analysis.[3][4]
-
Improve chromatographic peak shape and resolution.
-
Enhance ionization efficiency for mass spectrometry.
-
Introduce a chromophore or fluorophore for sensitive UV-Visible or fluorescence detection in HPLC.[5]
This document details established derivatization strategies, including silylation and acylation, providing comprehensive protocols and expected analytical outcomes to guide researchers in their analytical method development.
Derivatization Strategies
The primary amine and the indole nitrogen of the tryptophan moiety are the main sites for derivatization. The choice of reagent is dictated by the intended analytical technique.
2.1 Silylation for GC-MS Analysis
Silylation involves replacing active hydrogens with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process significantly reduces the polarity and increases the volatility of the analyte.[6]
-
Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4]
-
Advantages: Silylation is a well-established and effective method for preparing amino acid derivatives for GC-MS analysis.[7] TBDMS derivatives, formed using MTBSTFA, offer greater stability and are less sensitive to moisture compared to TMS derivatives.[8]
2.2 Acylation for GC-MS and HPLC Analysis
Acylation introduces an acyl group into the molecule, which can also increase volatility and improve chromatographic behavior. Fluorinated acylating agents are particularly useful as they can enhance sensitivity in electron capture detection (ECD) for GC.
-
Common Reagents: Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA).[9][10]
-
Advantages: Acylation reactions are generally rapid and produce stable derivatives.[9] N-trifluoroacetyl derivatives are key intermediates in certain synthetic pathways.[2]
2.3 Chiral Derivatization for Enantiomeric Separation
To separate and quantify the enantiomers (D- and L-forms) of tryptophan derivatives, chiral derivatizing agents are employed to form diastereomers, which can then be separated on a non-chiral column.
-
Common Reagents: o-Phthaldialdehyde (OPA) in combination with a chiral thiol like N-isobutyryl-L-cysteine (IBLC).[11][12][13]
-
Advantages: This approach allows for the determination of enantiomeric purity, which is critical in pharmaceutical applications.
Experimental Protocols
3.1 Protocol 1: Silylation with MTBSTFA for GC-MS Analysis
Objective: To prepare a stable tert-butyldimethylsilyl (TBDMS) derivative of L-Tryptophan methyl ester for GC-MS analysis.
Materials:
-
This compound
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation (optional)
-
GC-MS system
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial.
-
Add 100 µL of anhydrous acetonitrile to dissolve the sample.
-
Add 100 µL of MTBSTFA to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 100°C for 4 hours to ensure complete derivatization, especially of the indole nitrogen.[8]
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 7524-52-9 | Benchchem [benchchem.com]
- 3. weber.hu [weber.hu]
- 4. researchgate.net [researchgate.net]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. US4467037A - Silylation of amino acids - Google Patents [patents.google.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts | MDPI [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Indole Alkaloids from L-Tryptophan Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of indole alkaloids, utilizing L-Tryptophan methyl ester hydrochloride as a versatile starting material. The focus is on the widely employed Pictet-Spengler reaction for the construction of the core tetrahydro-β-carboline scaffold, a key structural motif in numerous biologically active alkaloids.
Introduction
L-Tryptophan and its derivatives are fundamental precursors in the biosynthesis of a vast array of indole alkaloids.[1] this compound is a readily available and convenient starting material for synthetic chemists, offering a protected carboxylic acid and a reactive amino group for various chemical transformations. The indole nucleus within this precursor serves as a rich source of electrons, making it amenable to electrophilic substitution reactions, which are central to the assembly of complex alkaloid frameworks.[1][2]
The Pictet-Spengler reaction, a cornerstone in indole alkaloid synthesis, involves the condensation of a β-arylethylamine, such as a tryptophan derivative, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline.[3] This reaction is notable for its efficiency and ability to generate stereocenters, making it a powerful tool in asymmetric synthesis.[3][4]
Key Synthetic Strategies
The primary synthetic route detailed here is the Pictet-Spengler reaction. Variations of this reaction allow for the synthesis of a diverse range of substituted tetrahydro-β-carbolines, which can be further elaborated to target specific indole alkaloids.
Pictet-Spengler Reaction
The reaction proceeds through the formation of a Schiff base intermediate from the condensation of L-tryptophan methyl ester with an aldehyde, followed by an intramolecular electrophilic attack of the indole ring onto the resulting iminium ion.[1][3] The stereochemical outcome of the reaction can often be controlled by the reaction conditions, such as temperature and the choice of solvent and catalyst.[3][4]
Data Presentation
The following tables summarize quantitative data from various Pictet-Spengler reactions and subsequent transformations using tryptophan derivatives.
Table 1: Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction
| Entry | Aldehyde/Ketone | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Piperonal | TFA / various | 3 - 8 | 81 - 118 | 80 - 94 | 90:10 - 99:1 | [4][5] |
| 2 | Paraformaldehyde | Acetic Acid / CH2Cl2 | - | - | 69 | - | [6] |
| 3 | Various aldehydes | HFIP (reflux) | - | - | High | - | [7] |
| 4 | 3-Hydroxybenzaldehyde | Isopropanol | - | - | - | Predominantly cis or trans depending on protecting group | [4] |
| 5 | Aryl methyl ketones | - | - | - | Quantitative | 1:1 to 5:1 | [4] |
Table 2: Synthesis of Griseofamine B Stereoisomers [8][9]
| Compound | Starting Material | Number of Steps | Overall Yield (%) |
| Griseofamine B (314) | L-4-bromo tryptophan methyl ester hydrochloride | 5 | 18 |
| 16-epi-griseofamine B (317) | L-4-bromo tryptophan methyl ester hydrochloride | 5 | 5 |
| ent-griseofamine B (321) | D-4-bromo tryptophan methyl ester hydrochloride | 5 | 19 |
| 11-epi-griseofamine B (323) | D-4-bromo tryptophan methyl ester hydrochloride | 5 | 5 |
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Reaction of this compound with an Aldehyde
This protocol describes a standard procedure using an acid catalyst in an organic solvent.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, isopropanol)[4][10]
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))[4][10]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the aldehyde at room temperature.
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction at the desired temperature (can range from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).[10]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[10]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (2g)[6]
This protocol provides a specific example of the Pictet-Spengler reaction using paraformaldehyde.
Materials:
-
This compound (271 mg, 1.2 mmol)
-
Para-formaldehyde (45 mg, 1.5 mmol)
-
Acetic acid (5 mL)
-
Dry Dichloromethane (CH2Cl2) (10 mL)
Procedure:
-
Dissolve this compound in a mixture of acetic acid and dry CH2Cl2 in a round-bottom flask.
-
Add para-formaldehyde to the solution.
-
Stir the reaction mixture. (Note: The original source does not specify time and temperature, but these reactions are typically run for several hours at room temperature or with gentle heating).
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in the general protocol to afford the product as a yellow solid (197 mg, 69% yield).
Visualizations
The following diagrams illustrate the key chemical pathway and a general experimental workflow.
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: General Experimental Workflow for Pictet-Spengler Synthesis.
References
- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of L-Tryptophan Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of L-Tryptophan methyl ester hydrochloride, a key intermediate in the pharmaceutical industry. The synthesis is primarily achieved through Fischer-Speier esterification of L-Tryptophan. This guide outlines various established methodologies, presents quantitative data for comparison, and offers detailed experimental protocols to facilitate the transition from laboratory to industrial-scale production.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, including benzodiazepine receptor ligands. Its production via the esterification of L-Tryptophan is a fundamental process in organic chemistry and drug development. The primary challenge in scaling up this synthesis lies in maintaining high yields and purity while ensuring process safety and cost-effectiveness. This document explores several common methodologies for the synthesis of this compound, with a focus on their suitability for large-scale production.
The most prevalent method is the Fischer-Speier esterification, which involves reacting L-Tryptophan with methanol in the presence of a strong acid catalyst.[1] The acid serves a dual purpose: it activates the carboxylic acid for esterification and protects the α-amino group as its hydrochloride salt, thereby preventing side reactions like self-polymerization.[1] Common reagents used to facilitate this reaction include thionyl chloride (SOCl₂), trimethylchlorosilane (TMSCl), and hydrogen chloride (HCl) gas.[1] An alternative approach, suitable for industrial application, utilizes an organic amine as a catalyst with azeotropic removal of water to drive the reaction to completion, offering high conversion rates.[2]
Methodologies and Experimental Protocols
This section details the experimental protocols for the most common methods of synthesizing this compound.
Thionyl Chloride/Methanol Method
This is a classic and widely used method for esterification.
Protocol:
-
Suspend L-Tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of L-Tryptophan) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.
-
Cool the suspension to 0 °C in an ice bath under vigorous stirring.
-
Add thionyl chloride (2.5 equivalents) dropwise to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization.[1]
Hydrogen Chloride Gas/Organic Amine/Methanol Method with Azeotropic Distillation
This method is particularly suited for industrial scale-up due to its high yield and the reusability of the mother liquor.[2]
Protocol:
-
In a three-necked flask, charge L-Tryptophan (0.1 mol), ethylene dichloride (30 mL), and N,N-Diisopropylethylamine (DIPEA) (0.01 mol).
-
Pass hydrogen chloride gas through the mixture at a rate of 1.25 mL/s for 0.5 hours at room temperature to form L-Tryptophan hydrochloride.[1]
-
Add methanol (0.13 mol) to the flask.
-
Continue to pass hydrogen chloride gas at a rate of 0.05 mL/s while heating the mixture to reflux (35-115 °C) for 2-4 hours.[2][3]
-
During reflux, continuously remove the water generated by azeotropic distillation with ethylene dichloride. Replenish the ethylene dichloride to maintain a constant volume in the reaction vessel.[2]
-
After completion, cool the reaction solution to room temperature and concentrate it under vacuum (10 mmHg, 40 °C) to remove the remaining ethylene dichloride and methanol.[1][3]
-
Filter the solid product, wash it with cold (0 °C) ethylene dichloride (20 mL), and dry the filter cake at 40 °C for 5 hours to obtain this compound.[1][3]
-
The mother liquor can be recycled for subsequent batches.[2]
Trimethylchlorosilane (TMSCl)/Methanol Method
This method is presented as a milder and more convenient alternative to the thionyl chloride method, offering good to excellent yields at room temperature.[1]
Protocol:
-
Suspend L-Tryptophan in anhydrous methanol.
-
Add trimethylchlorosilane to the suspension.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield this compound.[1]
Data Presentation
The following table summarizes the quantitative data from the different synthesis methods.
| Method | Reactants | Solvent(s) | Reaction Time | Temperature | Yield | Reference |
| Thionyl Chloride/Methanol | L-Tryptophan, Thionyl Chloride, Methanol | Methanol | 2-4 hours | Reflux | High | [1] |
| Hydrogen Chloride Gas/Organic Amine/Methanol with Azeotropic Removal | L-Tryptophan, HCl gas, Methanol, DIPEA | Ethylene Dichloride | 2-4 hours | 35-115 °C | 81.0% | [3] |
| Hydrogen Chloride Gas/Organic Amine/Methanol with Azeotropic Removal | L-Tryptophan, HCl gas, Methanol, DIPEA (with mother liquor recycle) | Ethylene Dichloride | 3 hours | Reflux | 99.8% | [2][3] |
| Hydrogen Chloride Gas/Organic Amine/Methanol with Azeotropic Removal | L-Tryptophan, HCl gas, Methanol, DIPEA (5th recycle of mother liquor) | Ethylene Dichloride | 3 hours | Reflux | 99.9% | [2][3] |
| Trimethylchlorosilane/Methanol | L-Tryptophan, Trimethylchlorosilane, Methanol | Methanol | Not specified | Room Temperature | Good | [1] |
Visualizations
Experimental Workflow for Scale-up Synthesis
The following diagram illustrates the general workflow for the scale-up synthesis and purification of this compound, based on the high-yield azeotropic method.
Caption: Workflow for the scale-up synthesis of L-Tryptophan methyl ester HCl.
Key Reaction Parameter Relationships
This diagram illustrates the logical relationships between key parameters in the azeotropic esterification process.
References
Troubleshooting & Optimization
Technical Support Center: Purification of L-Tryptophan Methyl Ester Hydrochloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of L-Tryptophan methyl ester hydrochloride via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Crystal Formation | - Solvent choice is not optimal. - Too much solvent was used. - The solution is not sufficiently supersaturated. - The cooling process is too rapid. | - Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Methanol is a good solvent for dissolving the compound, while a less polar co-solvent could be used to induce precipitation. - Reduce the solvent volume. This can be achieved by gentle heating with a stream of inert gas or by partial evaporation under reduced pressure. - Induce crystallization. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound. - Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask can also help. |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | - The melting point of the compound is low or has been significantly depressed by impurities. The melting point of pure this compound is approximately 218-220 °C.[1] - The solution is too concentrated. - The cooling process is too rapid. | - Re-heat the solution to dissolve the oil and add a small amount of additional solvent. - Ensure a slower cooling rate. - Consider using a different solvent system. |
| Low Yield | - Excessive solvent was used, leading to product loss in the mother liquor. [2] - Premature crystallization occurred during hot filtration. - Incomplete precipitation. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Check the mother liquor for any remaining product by evaporating a small sample. |
| Colored Impurities in Crystals | - Impurities from the synthesis reaction are co-crystallizing with the product. | - Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
| Crystals are too fine or form too quickly | - The solution was cooled too rapidly. Rapid cooling can lead to the trapping of impurities within the crystal lattice.[2] | - Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Using a larger volume of solvent can also slow down the crystallization process.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The choice of solvent is critical for successful recrystallization. Based on solubility data, methanol is an excellent solvent for dissolving this compound, especially at elevated temperatures.[3][4][5] However, due to its high solvating power, using methanol alone may result in a lower yield. A mixed solvent system, such as methanol with a less polar co-solvent like ethyl acetate or acetonitrile (in which the compound is poorly soluble), can be effective for inducing crystallization.[3][5]
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound increases with rising temperature in all tested solvents.[3][4][5][6] This property is fundamental to the process of recrystallization, which relies on the difference in solubility at high and low temperatures.
Q3: What are some common impurities that might be present in crude this compound?
A3: Common impurities may include unreacted L-tryptophan, byproducts from the esterification reaction (such as polymers), and residual reagents like thionyl chloride or trimethylchlorosilane if these were used in the synthesis.[7][8]
Q4: Can I reuse the mother liquor from the recrystallization?
A4: Yes, the mother liquor will contain some dissolved product.[2] It can be concentrated and a second crop of crystals can be obtained. However, this second crop may be less pure than the first.
Q5: My this compound appears as a white to slightly pale reddish-yellow crystalline powder. Is this normal?
A5: Yes, the appearance of this compound is typically described as a white to off-white or slightly pale reddish-yellow crystalline powder.[9] If significant color is present, it may indicate impurities that could potentially be removed by a charcoal treatment during recrystallization.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction (x₁) at 298.15 K |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isobutanol | 0.001716 |
| sec-Butanol | 0.001651 |
| Isopropanol | 0.001573 |
| Propanone (Acetone) | 0.000605 |
| 2-Butanone | 0.000401 |
| Ethyl Acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Data sourced from the Journal of Chemical & Engineering Data.[3]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a suitable flask, add the crude this compound. Add the chosen solvent (e.g., methanol) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently heat the mixture again with stirring for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. fishersci.com [fishersci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [tib.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 7524-52-9 | Benchchem [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: Esterification of L-Tryptophan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of L-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the esterification of L-tryptophan?
A1: The most common methods for L-tryptophan esterification include:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where the amino acid is heated in an alcohol (e.g., methanol, ethanol, benzyl alcohol) with a strong acid catalyst like sulfuric acid or hydrochloric acid. Continuous removal of water is necessary to drive the reaction toward the ester product.[1]
-
Esterification using p-Toluenesulfonic Acid and p-Toluenesulfonyl Chloride: This method is a milder alternative that often proceeds more rapidly (1-2 hours) at temperatures around 80°C or reflux. The use of p-toluenesulfonic acid can also improve the solubility of tryptophan and help prevent side reactions at the amino group.[1][2]
-
Esterification with Thionyl Chloride: Reacting tryptophan with an alcohol in the presence of thionyl chloride is a common and effective method for preparing amino acid esters.[1]
-
Enzymatic Esterification: Lipases, such as Candida antarctica lipase A (CAL-A), can be employed for the enantioselective acylation of tryptophan. This method is particularly advantageous for preparing chiral esters with high specificity.[1]
Q2: Why is my L-tryptophan esterification yield consistently low?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Esterification is an equilibrium reaction. To favor product formation, ensure the effective removal of water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves.[1]
-
Side Reactions: The indole ring of tryptophan is susceptible to various side reactions, especially under harsh acidic conditions and at elevated temperatures.[1]
-
Amino Group Interference: The free amino group of tryptophan can react with certain esterification reagents. This can be prevented by protecting the amino group, often by converting it to its hydrochloride salt.[1]
-
Poor Solubility: Tryptophan has limited solubility in many organic solvents. The choice of an appropriate solvent or the use of additives like p-toluenesulfonic acid can enhance solubility and improve reaction rates.
Q3: How can I minimize the formation of colored impurities in my reaction?
A3: The formation of dark, tarry materials is often a result of tryptophan decomposition at high temperatures or under strongly acidic conditions.[1] To mitigate this:
-
Use milder reaction conditions (lower temperature, less harsh acid catalyst).
-
Consider an alternative esterification method that does not require high heat or strong acids.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the indole ring, which can also contribute to color formation.[1]
Q4: What is the best way to purify my L-tryptophan ester?
A4: Purification strategies depend on the specific ester and the impurities present. Common techniques include:
-
Extraction: Liquid-liquid extraction can be used to separate the ester from water-soluble impurities. Careful pH control is crucial to ensure the ester is in a neutral form for efficient extraction into an organic solvent.
-
Crystallization: The ester can often be isolated and purified by crystallization from a suitable solvent system. For example, L-tryptophan ethyl ester p-toluenesulfonate can be recrystallized from an ethanol-ether mixture.
-
Chromatography: Column chromatography is a powerful technique for separating the desired ester from closely related side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of starting material remains | Incomplete reaction due to equilibrium. | Use a Dean-Stark apparatus or molecular sieves to remove water. Increase the reaction time or temperature cautiously. |
| Poor solubility of L-tryptophan. | Use a co-solvent to improve solubility. Consider using p-toluenesulfonic acid which can increase solubility. | |
| Formation of a dark, tarry substance | Decomposition of tryptophan at high temperatures or in strong acid. | Use milder reaction conditions (lower temperature, weaker acid). Consider a different esterification method. |
| Oxidation of the indole ring. | Perform the reaction under an inert atmosphere (nitrogen or argon). | |
| Product is difficult to isolate from the reaction mixture | Formation of multiple side products. | Optimize reaction conditions to minimize side reactions. Employ purification techniques like column chromatography. |
| The product may be an oil or difficult to crystallize. | Attempt to convert the ester to a crystalline salt (e.g., hydrochloride or p-toluenesulfonate). | |
| Evidence of racemization (loss of optical activity) | Harsh reaction conditions (strong acid/base, high temperature). | Use milder conditions. Consider enzymatic esterification for high enantiopurity. Urethane-type protecting groups (e.g., Boc) on the amino group can help suppress racemization. |
| Presence of unexpected peaks in analytical data (e.g., HPLC, MS) | Side reactions such as N-acylation or indole ring alkylation. | Protect the amino group (e.g., as a hydrochloride salt). Avoid reagents that can generate carbocations, which may alkylate the indole ring. |
| Byproducts from the esterification reagents. | Choose high-purity reagents. Consider a purification step to remove reagent-derived impurities. |
Quantitative Data on Side Reactions
While comprehensive comparative data is often study-specific, the following table summarizes typical observations regarding side reactions in L-tryptophan esterification.
| Side Reaction | Influencing Factors | Observed Effect | Mitigation Strategy | Reference |
| Racemization | High pH and temperature | At pH > 9 and boiling for 12 hours, the rate of conversion to the D-enantiomer can be <1%. After 24 hours, the overall loss of L-tryptophan can be 2-5%. | Maintain lower pH and temperature. | [3][4][5] |
| Oxidation | Acidic conditions, presence of oxygen | Significant oxidative losses can occur during acid hydrolysis with p-toluenesulfonic acid. | Perform reactions under an inert atmosphere. | [3][4] |
| Decomposition | High temperature and strong acid | Leads to the formation of colored byproducts and reduced yield. | Use milder reaction conditions. | [1] |
Experimental Protocols
Protocol 1: Esterification of L-Tryptophan using p-Toluenesulfonic Acid and p-Toluenesulfonyl Chloride
Materials:
-
L-Tryptophan
-
Anhydrous p-toluenesulfonic acid
-
p-Toluenesulfonyl chloride
-
Desired alcohol (e.g., ethanol, methanol, benzyl alcohol)
-
Appropriate workup and purification solvents (e.g., ether, chloroform, sodium bicarbonate solution)
Procedure:
-
To a solution of L-tryptophan (1 equivalent) and anhydrous p-toluenesulfonic acid (1 equivalent) in the desired alcohol, add p-toluenesulfonyl chloride (1.2 equivalents) at room temperature.
-
Heat the mixture to 80°C or reflux (for ethanol) and stir for 1.5-2 hours.
-
Monitor the reaction progress using a suitable method (e.g., TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
For the ethyl ester, add ether to the residue to precipitate the L-tryptophan ethyl ester p-toluenesulfonate, which can then be recrystallized from ethanol-ether.
-
For the benzyl ester, dilute the reaction mixture with chloroform and wash with 1 M sodium bicarbonate. Concentrate the chloroform solution and add hydrochloric acid in dioxane to precipitate the L-tryptophan benzyl ester hydrochloride, which can be recrystallized from methanol-ether.
Protocol 2: Fischer-Speier Esterification of L-Tryptophan
Materials:
-
L-Tryptophan
-
Anhydrous alcohol (e.g., methanol)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or hydrogen chloride gas)
-
Apparatus for water removal (e.g., Dean-Stark trap) or drying agent (e.g., molecular sieves)
Procedure:
-
Suspend L-tryptophan in the anhydrous alcohol.
-
Carefully add the acid catalyst while cooling the mixture.
-
Heat the reaction mixture to reflux.
-
Continuously remove the water formed during the reaction using a Dean-Stark trap or by including a drying agent in the reaction mixture.
-
Monitor the reaction until completion by TLC.
-
After cooling, neutralize the excess acid carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the ester into an organic solvent.
-
Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and evaporate the solvent to obtain the crude ester.
-
Purify the ester by distillation, crystallization, or chromatography.
Protocol 3: Esterification of L-Tryptophan using Thionyl Chloride
Materials:
-
L-Tryptophan
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend L-tryptophan (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0°C under vigorous stirring.
-
Add thionyl chloride (2.5 equivalents) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the mixture to dryness to obtain the crude L-tryptophan methyl ester hydrochloride.
-
The crude product can be further purified by recrystallization.
Visualizing Reaction Pathways
The following diagram illustrates the main esterification reaction of L-tryptophan and the potential side reactions.
Caption: Main and side reaction pathways in L-tryptophan esterification.
References
Discoloration of L-Tryptophan methyl ester hydrochloride and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues with L-Tryptophan methyl ester hydrochloride (L-Trp-OMe-HCl) in its solid form and in solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my solid this compound powder not perfectly white?
A slight off-white or yellowish tint in solid L-Trp-OMe-HCl can occur due to gradual degradation over time, even under recommended storage conditions. This is often caused by slow oxidation or exposure to low levels of light during manufacturing, packaging, or storage. For most research applications, a faint off-white color is acceptable, provided the purity, as determined by a suitable analytical method like HPLC, meets the required specifications.
Q2: My this compound solution turned yellow. What is the cause?
The yellowing of L-Trp-OMe-HCl solutions is a common issue primarily caused by two degradation pathways:
-
Photodegradation: Exposure to light, particularly UV and near-UV radiation, is a major contributor to discoloration. The indole ring of the tryptophan moiety is highly susceptible to photo-oxidation.[1][2]
-
Oxidation: Dissolved oxygen in the solvent can lead to the oxidation of the tryptophan molecule, a process that can be accelerated by factors like heat and the presence of metal ions.
These degradation processes lead to the formation of colored byproducts, most notably N-formylkynurenine (NFK) and kynurenine (Kyn), which have distinct yellow hues.[1][3][4][5]
Q3: Is a discolored solution of this compound still usable for my experiments?
The usability of a discolored solution depends on the nature of your experiment. The degradation products that cause the yellow color can interfere with various biological assays:
-
Cytotoxicity: Some tryptophan degradation products have been shown to be toxic to cells in culture.[6]
-
Assay Interference: Degradation products like NFK and Kyn are themselves photoactive and can generate reactive oxygen species, potentially interfering with assays involving redox-sensitive components.[1] Their altered chemical structures can also lead to non-specific binding in receptor-ligand studies or inhibition of enzyme activity.[1] For instance, photo-oxidized tryptophan products have been shown to bind with high affinity to the Ah receptor.
It is strongly recommended to use freshly prepared, colorless solutions for all experiments, especially for cell-based assays and sensitive biochemical analyses.
Q4: How should I properly store this compound and its solutions to prevent discoloration?
Proper storage is critical to minimize degradation and discoloration.
| Form | Recommended Storage Conditions |
| Solid Powder | Store in a tightly sealed, light-resistant container in a cool, dry, and dark place. Refrigeration (2-8 °C) is often recommended. |
| Solutions | Prepare solutions fresh whenever possible using deoxygenated solvents. If storage is necessary, store in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light. |
Q5: What are the primary degradation products causing the yellow color?
The main chromophores responsible for the yellow discoloration of L-Trp-OMe-HCl solutions are N-formylkynurenine (NFK) and kynurenine (Kyn).[1][3][4][5] These compounds are formed through the oxidative cleavage of the indole ring of the tryptophan molecule.
| Degradation Product | Molar Mass Increase | Key UV-Vis Absorption Bands |
| N-formylkynurenine (NFK) | +32 Da | ~321 nm |
| Kynurenine (Kyn) | +4 Da | ~360-365 nm |
Kynurenine-containing peptides absorb at higher wavelengths than NFK-containing peptides, contributing more significantly to the yellow/brown color.[5]
Troubleshooting Guide
If you are experiencing discoloration of your this compound, follow this troubleshooting guide to identify the potential cause and implement a solution.
Problem: Solid this compound powder appears significantly yellow or brown.
-
Potential Cause 1: Improper long-term storage (exposure to light, heat, or moisture).
-
Solution: Discard the product and obtain a fresh batch. Ensure the new batch is stored in a tightly sealed, light-resistant container in a refrigerator.
-
-
Potential Cause 2: Age of the compound (degradation over time).
-
Solution: Check the expiration date. If expired, discard and replace. If within the expiration date but discolored, consider it for non-critical applications only after purity verification by HPLC.
-
Problem: Freshly prepared this compound solution is immediately yellow.
-
Potential Cause 1: The starting solid material was already significantly degraded.
-
Solution: Visually inspect the solid powder. If it is noticeably yellow or brown, obtain a fresh, white to off-white batch.
-
-
Potential Cause 2: Contaminated or inappropriate solvent.
-
Solution: Use high-purity, HPLC-grade solvents. Ensure the solvent is free of oxidizing contaminants. Preparing solutions with deoxygenated solvents can help minimize initial oxidation.
-
Problem: this compound solution turns yellow over a short period (minutes to hours).
-
Potential Cause 1: Exposure to ambient or direct light.
-
Solution: Prepare and handle the solution in a dark room or under amber light. Use amber-colored vials or wrap clear vials in aluminum foil to protect the solution from light.
-
-
Potential Cause 2: High temperature of the solution.
-
Solution: Prepare and keep the solution on ice or at a controlled room temperature, avoiding heating unless specified by a protocol for a specific reaction.
-
-
Potential Cause 3: Presence of oxidizing agents or metal ions in the solution.
-
Solution: Ensure all glassware is thoroughly cleaned. Use high-purity water and reagents. If contamination by metal ions is suspected, consider using a chelating agent like EDTA, if compatible with your experimental system.
-
Problem: Inconsistent experimental results when using this compound solutions.
-
Potential Cause 1: Variable degradation of the solution between experiments.
-
Solution: Always use freshly prepared solutions. If using a stock solution, ensure it has been stored properly (aliquoted, frozen, protected from light) and that its appearance has not changed. Perform a quick UV-Vis scan to check for the appearance of degradation peaks before use.
-
-
Potential Cause 2: Interference from degradation products in the assay.
-
Solution: If discoloration is observed, it is highly likely that degradation products are present. Prepare a fresh, colorless solution and repeat the experiment. If the issue persists with a fresh solution, troubleshoot other experimental parameters.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Discoloration using UV-Visible Spectrophotometry
This protocol provides a method to quantify the yellowing of this compound solutions.
1. Objective: To measure the increase in absorbance in the visible spectrum as an indicator of discoloration.
2. Materials:
-
UV-Visible Spectrophotometer
-
Quartz or plastic cuvettes (1 cm path length)
-
This compound
-
High-purity solvent (e.g., deionized water, phosphate-buffered saline)
-
Light source for forced degradation (optional, e.g., UV lamp)
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of L-Trp-OMe-HCl of known concentration (e.g., 1 mg/mL) in the desired solvent. Ensure the initial solution is colorless.
-
Baseline Measurement (Time 0): Immediately after preparation, take a UV-Vis spectrum of the solution from 250 nm to 600 nm. Use the solvent as a blank. Record the absorbance at the characteristic tryptophan peak (~280 nm) and at wavelengths associated with yellow color (e.g., 365 nm for kynurenine and 420 nm for a more pronounced yellow/brown color).[3]
-
Stress Conditions (Optional): To accelerate degradation for stability studies, expose the solution to a controlled light source or elevated temperature.
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of the solution.
-
Data Analysis:
-
Plot the absorbance at ~280 nm over time to monitor the degradation of the parent compound.
-
Plot the absorbance at 365 nm and/or 420 nm over time to quantify the formation of colored degradation products.
-
The CIE Lab* color space can also be used for a more detailed color analysis if the spectrophotometer software supports it.[7][8] An increase in the b* value indicates a shift towards yellow.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method to separate and quantify L-Trp-OMe-HCl and its primary colored degradation products.
1. Objective: To assess the purity of L-Trp-OMe-HCl and quantify the formation of N-formylkynurenine (NFK) and kynurenine (Kyn).
2. Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound
-
Reference standards for NFK and Kyn (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelengths | 280 nm (for L-Trp-OMe-HCl), 321 nm (for NFK), and 365 nm (for Kyn) |
| Injection Volume | 10 µL |
4. Procedure:
-
Standard Preparation: Prepare standard solutions of L-Trp-OMe-HCl, NFK, and Kyn of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the L-Trp-OMe-HCl solution to be tested to a suitable concentration within the linear range of the assay.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Identify the peaks for L-Trp-OMe-HCl, NFK, and Kyn based on the retention times of the standards.
-
Quantify the amount of each compound in the samples by comparing the peak areas to the calibration curves generated from the standards.
-
Calculate the percentage of degradation products relative to the initial concentration of L-Trp-OMe-HCl.
-
Visualizations
Degradation pathway of this compound.
Workflow for assessing discoloration and stability.
Troubleshooting flowchart for discoloration issues.
References
- 1. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
Stability of L-Tryptophan methyl ester hydrochloride in aqueous solutions
Technical Support Center: L-Tryptophan Methyl Ester Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound in aqueous solutions?
In aqueous solutions, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The ester group can be hydrolyzed to form L-Tryptophan and methanol. This reaction is influenced by pH and temperature.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the indole ring of the tryptophan moiety.[1] This can result in the formation of various photoproducts, including kynurenine and N-formylkynurenine.[2]
-
Oxidation: The indole ring is also prone to oxidation, which can be initiated by factors such as exposure to air (oxygen), trace metal ions, or oxidizing agents.[3][4] This can lead to the formation of colored degradation products, causing a yellowing of the solution.[5]
How does pH affect the stability of this compound solutions?
What is the recommended storage temperature for aqueous solutions of this compound?
To minimize degradation, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8 °C).[6] Higher temperatures will accelerate both hydrolysis and other degradation pathways. For long-term storage, freezing the solution may be an option, but freeze-thaw cycles should be avoided.
Are solutions of this compound sensitive to light?
Yes, aqueous solutions of this compound are light-sensitive. The tryptophan component can undergo photodegradation upon exposure to UV light.[1] Therefore, it is crucial to protect solutions from light by using amber vials or by covering the container with aluminum foil during storage and handling.
What are the common degradation products I should look for?
The primary degradation products to monitor include:
-
L-Tryptophan: Formed via hydrolysis of the methyl ester.
-
N-Formylkynurenine and Kynurenine: Resulting from the photo-oxidation of the indole ring.[2][5]
-
Various colored oxidation products: These can lead to a visible yellowing or browning of the solution.[5][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Solution turns yellow/brown over time. | Oxidation of the indole ring. | Prepare fresh solutions before use. Store solutions protected from light and air (e.g., by purging with an inert gas like nitrogen or argon). Consider adding a suitable antioxidant if compatible with your experimental setup. |
| Loss of potency or unexpected experimental results. | Degradation of this compound (e.g., hydrolysis). | Check the pH of your solution and adjust if necessary to a weakly acidic to neutral range (pH 4-7). Store solutions at 2-8 °C and use them within a short period after preparation. Analyze the purity of your solution using a suitable method like HPLC. |
| Precipitate forms in the solution. | The solubility of this compound is temperature-dependent and varies with the solvent.[6] | Ensure the concentration of your solution does not exceed its solubility at the storage temperature. If a precipitate forms upon cooling, gently warm the solution and mix to redissolve before use, provided no thermal degradation is expected. |
| Inconsistent results between experiments. | Variability in solution preparation, storage conditions, or handling. | Standardize your protocol for solution preparation, including the source and quality of water. Ensure consistent storage conditions (temperature, light protection). Minimize the time between solution preparation and use. |
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Temperature (K) | Mole Fraction Solubility (x₁) |
| 10 | 283.15 | Data not available |
| 25 | 298.15 | 0.011939 |
| 50 | 323.15 | Data not available |
Data is limited and presented where available from literature.
Table 2: Factors Affecting the Stability of this compound in Aqueous Solution
| Factor | Effect on Stability | Recommendations |
| pH | Hydrolysis is accelerated under acidic and alkaline conditions. Optimal stability is expected in the weakly acidic to neutral pH range. | Maintain pH between 4 and 7. |
| Temperature | Higher temperatures increase the rate of hydrolysis and other degradation reactions. | Store solutions at 2-8 °C.[6] |
| Light | Exposure to UV light causes photodegradation of the indole ring.[1] | Protect solutions from light at all times. |
| Oxygen | Promotes oxidative degradation of the indole ring, leading to colored byproducts.[3][4] | Prepare solutions with deoxygenated water and consider purging with an inert gas. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Sterile, amber glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Dissolve the compound in a known volume of high-purity water.
-
Gently mix until fully dissolved. Avoid vigorous shaking to minimize oxygen exposure.
-
Measure the pH of the solution. If necessary, adjust the pH to the desired range (ideally 4-7) using dilute HCl or NaOH.
-
Store the solution in a tightly sealed amber vial at 2-8 °C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This method can be used to separate this compound from its primary degradation product, L-Tryptophan.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[6]
-
-
Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 280 nm (due to the indole ring of tryptophan).[6]
-
Injection Volume: 10-20 µL.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of tryptophan-related yellowing in parenteral amino acid solution: Development of a stability-indicating method and assessment of degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Prevention of Indole Ring Oxidation in Tryptophan Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidation of the indole ring in tryptophan derivatives.
Frequently Asked Questions (FAQs)
Q1: What is indole ring oxidation in tryptophan derivatives and why is it a concern?
A1: The indole ring of the tryptophan side chain is highly susceptible to oxidation. This chemical modification can be initiated by several factors commonly encountered in laboratory settings, including exposure to oxygen, light, heat, metal ions, and reactive oxygen species (ROS).[1] Oxidation of the tryptophan residue can lead to the formation of various degradation products, which can alter the structure, physicochemical properties, and biological activity of peptides and proteins.[1] This is a critical issue in research and drug development where the purity and integrity of the final product are paramount.
Q2: What are the common oxidation products of the tryptophan indole ring?
A2: The oxidation of the tryptophan indole ring can result in several degradation products. The most common include:
-
N-formylkynurenine (NFK): Results from the cleavage of the indole ring.[1]
-
Kynurenine (Kyn): Formed from the deformylation of NFK.[1]
-
Hydroxytryptophan (e.g., 5-OH-Trp): Involves the addition of a hydroxyl group to the indole ring.[1]
-
Oxindolylalanine (Oia) and Dioxindolylalanine (DiOia): Formed through oxidation of the pyrrole ring of the indole nucleus.[1]
The presence and quantification of these products can be monitored using analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and mass spectrometry.[1]
Q3: How can I prevent tryptophan oxidation during solid-phase peptide synthesis (SPPS)?
A3: During SPPS, the indole side chain of tryptophan is particularly vulnerable to degradation, especially during the acidic conditions of cleavage from the resin. To mitigate this, it is highly recommended to use a tryptophan derivative with a protecting group on the indole nitrogen.[1] Common protecting groups include:
-
tert-Butyloxycarbonyl (Boc): A widely used protecting group that is stable under Fmoc-based synthesis conditions and is removed during the final acid cleavage. Using Fmoc-Trp(Boc)-OH can significantly minimize side reactions.[1]
-
Formyl (For): This group is stable to acid and can be removed by a base or strong acid with scavengers.[2]
Q4: What are the best practices for storing tryptophan-containing peptides and derivatives to prevent oxidation?
A4: For long-term stability, lyophilized tryptophan-containing compounds should be stored under the following conditions:
-
Temperature: Store at -20°C or, for enhanced stability, at -80°C.[1]
-
Moisture: Keep the compound in a tightly sealed container with a desiccant to protect it from moisture.[1]
-
Light: Protect the compound from light to prevent photo-oxidation.[1]
-
Inert Atmosphere: For maximum protection, purge the container with an inert gas like argon or nitrogen before sealing.[1]
When preparing solutions, it is crucial to use deoxygenated solvents and work quickly to minimize exposure to air.[1]
Troubleshooting Guides
Issue 1: Appearance of unexpected peaks in HPLC analysis of a purified peptide.
| Possible Cause | Troubleshooting Steps |
| Oxidation of Tryptophan during storage or handling. | 1. Re-evaluate storage conditions: Ensure the peptide is stored at the recommended temperature, protected from light, and in a dry environment.[1] 2. Use fresh solutions: Prepare solutions immediately before use with deoxygenated solvents.[1] 3. Incorporate antioxidants: Consider adding antioxidants like methionine or ascorbic acid to your buffers.[1] 4. Chelate metal ions: If metal ion contamination is suspected, add a chelating agent like EDTA to your solutions.[1] |
| Incomplete removal of indole protecting group (e.g., Boc) during cleavage. | 1. Optimize cleavage cocktail: Ensure the trifluoroacetic acid (TFA) concentration is sufficient and use an appropriate scavenger cocktail (e.g., TFA/triisopropylsilane/water).[1] 2. Extend cleavage time: Increase the duration of the cleavage reaction to ensure complete deprotection.[1] |
| Alkylation of the indole ring by carbocations generated during cleavage. | 1. Use scavengers: Incorporate scavengers in your cleavage cocktail to quench carbocations. 2. Use a protected tryptophan derivative: Employing a tryptophan residue with an indole-protecting group like Boc can significantly reduce alkylation.[3] |
Issue 2: Yellowing of a lyophilized tryptophan derivative or its solution.
| Possible Cause | Troubleshooting Steps |
| Significant oxidation of the tryptophan residue. | 1. Discard the sample: A visible color change often indicates substantial degradation. It is best to discard the sample and synthesize or purchase a new batch.[1] 2. Implement stringent preventative measures: For the new stock, strictly adhere to recommended storage and handling procedures to prevent future oxidation.[1] |
Data Presentation
Table 1: Comparison of Common Indole Protecting Groups for Tryptophan in SPPS
| Protecting Group | Synthesis Strategy | Stability | Deprotection Conditions | Key Advantages | Common Side Reactions Prevented |
| None (Unprotected) | Fmoc/Boc | Low | - | Simplicity | - |
| Boc (tert-Butyloxycarbonyl) | Fmoc | Stable to base (e.g., piperidine) | Strong acid (e.g., TFA) | Excellent prevention of indole alkylation | Alkylation from Arg(Pbf/Pmc), tert-butylation[2] |
| For (Formyl) | Boc | Stable to moderate acid | Base (e.g., piperidine, DMEDA), or strong acid (HF) with scavengers | Stable in moderately acidic conditions | Oxidative degradation during iodination[4] |
Table 2: Qualitative Efficacy of Common Antioxidants in Preventing Tryptophan Oxidation in Solution
| Antioxidant / Additive | Mechanism of Action | General Efficacy | Important Considerations |
| Ascorbic Acid (Vitamin C) | Free radical scavenger | Can be effective | May act as a pro-oxidant in the presence of metal ions. Use with caution in metal-free systems.[1] |
| Methionine | Sacrificial antioxidant (preferentially oxidized) | Effective | Protects other residues from oxidation.[1] |
| EDTA (Ethylenediaminetetraacetic acid) | Chelates metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation | Less effective than free radical scavengers for direct Trp oxidation prevention | Useful if metal ion contamination is a primary concern.[1] |
| Dithiothreitol (DTT) | Reducing agent | Can offer protection to tryptophan | May interfere with certain biological assays.[1] |
| N-acetyl-DL-tryptophan | Antioxidant with lower oxidation potential than tryptophan | Effective at protecting tryptophan residues | Combination with L-methionine can protect both tryptophan and methionine.[5] |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Trp(Boc)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Trp(Boc)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin with DMF and then dichloromethane (DCM).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the tryptophan indole ring and other side-chain protecting groups.
-
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by RP-HPLC.
Protocol 2: Preparation of Deoxygenated Solvents for Dissolving Tryptophan Derivatives
Objective: To remove dissolved oxygen from solvents to minimize the oxidation of tryptophan derivatives in solution.
Method: Sparging with an Inert Gas
-
Setup: Place the solvent (e.g., water, buffer) in a suitable container with a stir bar. Insert a long needle or a sparging stone connected to a cylinder of inert gas (e.g., nitrogen or argon) into the solvent, ensuring the outlet is below the liquid surface. Provide a vent for the displaced gas.
-
Sparging: Gently bubble the inert gas through the solvent for at least 30 minutes while stirring.
-
Storage: Use the deoxygenated solvent immediately or store it in a tightly sealed container with a positive pressure of the inert gas.
Protocol 3: Monitoring Tryptophan Oxidation by RP-HPLC
-
Sample Preparation: Dissolve a known concentration of the tryptophan-containing peptide in an appropriate solvent (preferably deoxygenated).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient to elute the peptide and its potential oxidation products (e.g., 5% to 50% Mobile Phase B over 30 minutes).[1]
-
Detection: Monitor the elution profile at both 220 nm and 280 nm. The characteristic absorbance of the tryptophan indole ring at 280 nm will be altered upon oxidation.[1]
-
Analysis: The native peptide will elute as a major peak. Oxidation products are typically more polar and will elute earlier than the parent peptide.[1] Integrate the peak areas to quantify the percentage of the native peptide and any oxidation products.
Visualizations
Caption: Major pathways of tryptophan indole ring oxidation.
Caption: Troubleshooting workflow for tryptophan oxidation issues.
Caption: Key strategies for preventing tryptophan oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing solubility of L-Tryptophan methyl ester hydrochloride for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of L-Tryptophan methyl ester hydrochloride for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: The optimal solvent depends on your experimental requirements, particularly the final concentration needed and compatibility with your assay.
-
For high concentrations: Methanol and water are the best choices. Protic solvents, which are capable of hydrogen bonding, generally exhibit the highest solvating power for this compound.[1][2]
-
For moderate concentrations: Dimethyl sulfoxide (DMSO) and ethanol are also effective. While DMSO is an organic solvent, it is suitable for preparing stock solutions that can be further diluted in aqueous buffers.[3]
-
Poor solvents: Less polar and aprotic solvents like ethyl acetate and acetonitrile show very low solubility and should generally be avoided for preparing primary solutions.[1][2]
Q2: How do I prepare a high-concentration stock solution?
A2: To prepare a stock solution, use a high-purity solvent like water, methanol, or DMSO.[3] The process involves carefully weighing the compound and adding the solvent, followed by gentle agitation. For detailed steps, refer to the Experimental Protocols section below. It is recommended to prepare fresh solutions for experiments, but if storage is necessary, store at -20°C and protect from light.[4]
Q3: My compound precipitated out of solution after dilution in my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue, often occurring when the initial stock solution is prepared in a high concentration of an organic solvent like DMSO.
-
Reduce Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <1%, ideally <0.5%) to avoid solvent-induced precipitation.
-
Warm the Solution: Gently warming the solution (e.g., to 37°C) can sometimes help redissolve precipitates, as solubility generally increases with temperature.[1][2] However, ensure this will not affect the stability of the compound or other assay components.
Q4: What factors can affect the solubility and stability of this compound?
A4: Several factors are critical for maintaining the solubility and stability of this compound:
-
Temperature: Solubility in all tested solvents increases as the temperature rises.[2]
-
Solvent Polarity: Polar, protic solvents like water and methanol are most effective due to their hydrogen bonding capabilities.[1][2]
-
Light: The compound should be protected from light to prevent degradation.[4][5] Tryptophan and its derivatives can be susceptible to photo-oxidation.[6]
-
Storage: For long-term stability, the solid compound should be stored refrigerated (2°C - 8°C) or frozen, kept in a tightly sealed container in a dry, well-ventilated place.[4][7][8] Aqueous stock solutions should not be stored for more than one day.
Q5: What are the recommended storage conditions for the solid compound and its solutions?
A5:
-
Solid Compound: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9] It is recommended to store refrigerated (2°C - 8°C) and protected from light.[4][7]
-
Stock Solutions: For maximum stability, it is best to prepare solutions fresh on the day of use. If you must store a stock solution (e.g., in DMSO), aliquot it into small, single-use volumes and store at -20°C or colder, protected from light. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage beyond 24 hours.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents. The data below is compiled from experimental measurements and provides a basis for solvent selection.
| Solvent | Mole Fraction (x₁) at 25°C (298.15 K) | Calculated Solubility (mg/mL) at 25°C | Reported Practical Solubility (mg/mL) | Reference(s) |
| Methanol | 0.033403 | ~265.7 | 50 (D-isomer) | [1][2][3][7] |
| Water | 0.011939 | ~168.9 | 150 (D-isomer) | [1][2][3][7] |
| DMSO | Not Available | Not Available | 50 (D-isomer), 25 (DL-octyl ester) | [3] |
| Ethanol | 0.007368 | ~40.7 | 1 (DL-octyl ester) | [1][2][7] |
| n-Propanol | 0.003708 | ~20.0 | Not Available | [1][2][7] |
| Isopropanol | 0.001573 | ~8.5 | Not Available | [1][2][7] |
| Acetone | 0.000605 | ~2.7 | Not Available | [1][7] |
| Acetonitrile | 0.000065 | ~0.4 | Not Available | [1][2][7] |
| Ethyl Acetate | 0.000074 | ~0.2 | Not Available | [1][2][7] |
Note: Calculated solubility is an approximation derived from mole fraction data for the L-isomer. Practical solubility values may differ and are sometimes reported for different isomers (D- or DL-), as indicated.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 100 mg/mL stock solution in sterile water.
Materials:
-
This compound (solid powder)
-
High-purity sterile water
-
Calibrated analytical balance
-
Sterile conical tube or vial
-
Vortex mixer or sonicator
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile tube.
-
Solvent Addition: Add 100 µL of high-purity sterile water to the tube.
-
Dissolution: Cap the tube tightly and vortex thoroughly. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if the compound does not dissolve readily.
-
Verification: Ensure the solution is clear and free of any visible particulates before use or storage.
-
Storage: Use the solution immediately. If short-term storage is required, store at 2-8°C for no more than 24 hours, protected from light. For longer-term storage (not recommended for aqueous solutions), consider using DMSO and storing at -20°C.
Protocol 2: Troubleshooting Solubility Issues During Assay Preparation
This protocol provides a logical workflow for addressing compound precipitation.
Procedure:
-
Identify the Cause: Determine at which step precipitation occurs (e.g., upon dilution into buffer, after temperature change).
-
Check Final Solvent Concentration: Calculate the final percentage of your stock solvent (e.g., DMSO) in the assay well. If it exceeds 1%, this is the likely cause.
-
Optimize Dilution Scheme:
-
Option A (Higher Stock Concentration): If possible, create a more concentrated initial stock solution so a smaller volume is needed for dilution, thereby lowering the final organic solvent concentration.
-
Option B (Serial Dilution): Perform an intermediate serial dilution step in your assay buffer or a mixture of buffer and the stock solvent before the final dilution.
-
-
Modify Assay Buffer: If solvent concentration is not the issue, consider adjusting the pH of the assay buffer. Test a range of pH values (e.g., 6.5 to 7.5) to identify an optimal pH for solubility without compromising assay performance.
-
Consider an Alternative Solvent: If problems persist, consider preparing the initial stock in a different solvent that may be more compatible with your aqueous system, such as ethanol, though this may limit the achievable stock concentration.
Visualizations
Workflow for Preparing Solutions for In Vitro Assays
Caption: Experimental workflow for solution preparation.
Troubleshooting Solubility Issues
Caption: Logical workflow for troubleshooting precipitation.
Factors Influencing Solubility
Caption: Key factors that affect solubility and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 3. D-Tryptophan methyl ester hydrochloride | 14907-27-8 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of Tryptophan-Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of tryptophan-containing peptides. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of peptides containing tryptophan residues.
Issue 1: Low peptide yield after purification with evidence of degradation.
-
Question: My final peptide yield is significantly lower than expected, and I observe multiple peaks during analytical HPLC, suggesting degradation. What could be the cause and how can I fix it?
-
Answer: Low yield and degradation of tryptophan-containing peptides are often due to oxidation of the indole side chain of tryptophan. This is a common problem as tryptophan is highly susceptible to oxidation under various experimental conditions.
Possible Causes and Solutions:
-
Oxidation during Cleavage: The acidic conditions used for cleaving the peptide from the solid-phase resin can promote tryptophan oxidation.
-
Solution: Incorporate scavengers into your cleavage cocktail. Scavengers are molecules that react with and neutralize electrophilic species that can attack the tryptophan indole ring.[1] Common scavengers for tryptophan protection include triethylsilane (TES), triisopropylsilane (TIS), and anisole.[1]
-
-
Oxidation during Purification: Exposure to air (oxygen), light, and certain solvents during chromatographic purification can lead to oxidation.
-
Instability in Solution: Tryptophan-containing peptides can be unstable in solution, especially over extended periods.
-
Solution: Analyze samples as quickly as possible after preparation. For storage, freeze-drying (lyophilization) is recommended to obtain a stable powder.[5]
-
-
Issue 2: Co-elution of the target peptide with impurities during RP-HPLC.
-
Question: I am having difficulty separating my target tryptophan-containing peptide from closely eluting impurities using standard reversed-phase HPLC (RP-HPLC). How can I improve the resolution?
-
Answer: Co-elution can occur when impurities, such as oxidized forms of the peptide, have very similar hydrophobicity to the target peptide.
Possible Causes and Solutions:
-
Insufficient Resolution of Standard RP-HPLC: Standard C18 columns may not provide adequate selectivity to separate native and oxidized peptides.
-
Solution 1: Modify the mobile phase. Experiment with different organic modifiers (e.g., isopropanol instead of acetonitrile) or ion-pairing agents.
-
Solution 2: Try an alternative chromatographic technique. Hydrophobic Interaction Chromatography (HIC) offers a different selectivity compared to RP-HPLC and can be effective in separating oxidized peptide variants from their native forms.[6] Immobilized Metal Ion Affinity Chromatography (IMAC) can also be used for purification, particularly if the peptide has a free α-amino group.[7]
-
-
Formation of Multiple Oxidized Species: Tryptophan can oxidize into several different products, including hydroxy-tryptophan (HTRP), N-formylkynurenine (NFK), and kynurenine (KYN), each with slightly different chromatographic behavior.[6][8][9]
-
Solution: Optimize the prevention of oxidation during synthesis and cleavage to minimize the formation of these impurities in the first place (see Issue 1).
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions related to the handling and purification of tryptophan-containing peptides.
Q1: What are the primary degradation products of tryptophan in peptides?
A1: The indole ring of tryptophan is susceptible to oxidation, leading to several degradation products. The most common include:
-
N-formylkynurenine (NFK)
-
Kynurenine (Kyn)
-
Oxindolylalanine (Oia)
-
Dioxindolylalanine (DiOia)
The formation of these products can alter the biological activity and immunogenicity of the peptide.[6]
Q2: How can I detect and quantify tryptophan oxidation?
A2: Several analytical techniques can be used to monitor tryptophan oxidation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method to separate and quantify the native peptide from its oxidized forms.[5][10] Detection is typically performed using UV absorbance at 210-220 nm or 280 nm (due to the indole chromophore).
-
Mass Spectrometry (MS): Coupling HPLC with MS allows for the identification of oxidized species by their characteristic mass shifts. For example, the addition of one oxygen atom (+16 Da) or two oxygen atoms (+32 Da) to the tryptophan residue.
-
Spectrophotometric Methods: Simple colorimetric methods can be used for the determination of tryptophan, which can indirectly indicate its loss due to degradation.[11][12]
Q3: What is the role of protecting groups for tryptophan during peptide synthesis?
A3: Protecting the indole nitrogen of tryptophan during solid-phase peptide synthesis (SPPS) can significantly reduce side reactions.
-
Boc Chemistry: In Boc-based synthesis, the indole nitrogen is often protected with a formyl group (CHO).[13]
-
Fmoc Chemistry: In Fmoc-based synthesis, tryptophan can sometimes be used without a protecting group. However, for complex peptides or those containing other sensitive residues like arginine, protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group can minimize side reactions, such as alkylation, during trifluoroacetic acid (TFA) cleavage.[13][14]
Q4: Can other amino acids in the peptide sequence affect tryptophan stability?
A4: Yes, the local chemical environment created by neighboring amino acids can influence the susceptibility of tryptophan to modification. For instance, during TFA deprotection, the Pmc protecting group from a nearby arginine residue can be transferred to the tryptophan side chain.[15] The spatial distance and the intervening amino acid play a crucial role in the extent of this side reaction.[15]
Quantitative Data Summary
The following table summarizes key quantitative data related to tryptophan analysis and stability.
| Parameter | Method/Condition | Result | Reference |
| Tryptophan Recovery with Antioxidant | Alkaline hydrolysis with 50 mg ascorbic acid | 92% to 101% | [3] |
| Stability in Plasma | Room Temperature | Stable for only 2 hours | [16] |
| Spectrophotometric Detection Range | Colorimetric assay with sodium hypochlorite | 10 to 100 mg/L (R² = 0.9996) | [11][12] |
| Oxidation Rate | Hydrogen peroxide treatment | Rate of degradation: unbound Trp > short-chain peptides > lysozyme | [8][9][17] |
Experimental Protocols
Protocol 1: Prevention of Tryptophan Oxidation During Solid-Phase Peptide Synthesis (SPPS) Cleavage
This protocol describes the use of a scavenger cocktail during the cleavage of a peptide from the resin to minimize tryptophan degradation.
-
Prepare the Cleavage Cocktail: For a standard cleavage using trifluoroacetic acid (TFA), prepare a scavenger cocktail. A common mixture for peptides containing sensitive residues like tryptophan is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[1]
-
Resin Treatment: Swell the peptide-resin in dichloromethane (DCM) and then drain the solvent.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Washing and Drying: Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and cleaved protecting groups. Dry the peptide under vacuum.
Protocol 2: Analytical RP-HPLC for Detection of Tryptophan Oxidation
This protocol outlines a general method for analyzing the purity of a tryptophan-containing peptide and detecting oxidized impurities.
-
Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5%).
-
Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 60-95%) over 30-60 minutes to elute the peptide and impurities.[5]
-
-
Data Analysis: Analyze the chromatogram for the main peptide peak and any pre- or post-peaks that may correspond to oxidized forms. The identity of these peaks can be confirmed by collecting fractions and analyzing them by mass spectrometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. pubs.acs.org [pubs.acs.org]
Avoiding racemization during L-Tryptophan methyl ester hydrochloride synthesis
Technical Support Center: L-Tryptophan Methyl Ester Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on preventing racemization during the esterification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound involve the Fischer-Speier esterification of L-Tryptophan with methanol in the presence of an acid catalyst.[1][2] The primary methodologies include:
-
Thionyl Chloride (SOCl₂)/Methanol System: In this widely used method, L-Tryptophan is suspended in anhydrous methanol at a low temperature, and thionyl chloride is added dropwise. The thionyl chloride reacts in situ with methanol to generate hydrogen chloride (HCl), which catalyzes the esterification.[1][3]
-
Trimethylchlorosilane (TMSCl)/Methanol System: This approach is considered a milder and more convenient alternative, often resulting in good to excellent yields. The reaction proceeds at room temperature.[1][4]
-
Hydrogen Chloride (HCl) Gas/Methanol System: This classic method involves bubbling anhydrous HCl gas through a suspension of L-Tryptophan in methanol.[1]
Q2: What is racemization and why is it a concern in this synthesis?
A2: Racemization is the process that converts an enantiomerically pure substance, such as L-Tryptophan, into a mixture of equal parts of both enantiomers (L and D forms), known as a racemic mixture.[5] In pharmaceutical applications, typically only one enantiomer (in this case, the L-form) is biologically active. The presence of the D-enantiomer can lead to reduced efficacy, undesirable side effects, and regulatory hurdles. Therefore, maintaining the stereochemical integrity of the chiral center at the alpha-carbon is critical.
Q3: What factors can lead to racemization during the synthesis of this compound?
A3: Racemization in amino acid esterification can be influenced by several factors:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote racemization.
-
Strong Bases: The presence of strong bases can facilitate the deprotonation of the alpha-carbon, leading to a loss of stereochemistry.[6]
-
Certain Coupling Reagents: Some coupling reagents used in peptide synthesis, if not used with appropriate additives, can increase the risk of racemization.[7]
-
pH Extremes: Both strongly acidic and strongly alkaline conditions can contribute to racemization, although it is more pronounced at higher pH levels.[8][9]
Q4: How can I monitor the progress of the reaction and the purity of the product?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the esterification reaction.[1][4] For assessing the enantiomeric purity and identifying any racemization, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the preferred analytical technique.[10][11][12]
Troubleshooting Guide: Avoiding Racemization
This guide provides specific troubleshooting advice to minimize or prevent racemization during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Detection of D-Tryptophan methyl ester in the final product. | Elevated reaction temperature. | Maintain strict temperature control, especially during the addition of reagents like thionyl chloride (keep at 0 °C). Avoid prolonged heating at reflux. |
| Prolonged reaction time. | Monitor the reaction closely using TLC and stop the reaction as soon as the starting material is consumed. | |
| Use of a strong base for neutralization or workup. | If a base is required, opt for a weaker, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and add it at low temperatures.[13] Avoid strong bases like sodium hydroxide. | |
| Inappropriate choice of esterification method. | The TMSCl/methanol method is generally milder and can be a good alternative to the thionyl chloride method if racemization is a persistent issue.[4] | |
| Side reactions involving the indole ring. | Harsh acidic conditions. | The indole ring of tryptophan is susceptible to side reactions under strongly acidic conditions. Using milder acid catalysts or protecting the indole nitrogen can mitigate this. |
| Oxidation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the indole ring. | |
| Difficulty in product isolation and purification. | Product solubility in the aqueous phase during workup. | Adjust the pH of the aqueous phase carefully to neutralize the amino group of the ester, which will increase its solubility in organic solvents for extraction. |
| Formation of emulsions during extraction. | Add brine to the aqueous layer to break up emulsions. | |
| Co-precipitation of byproducts. | Recrystallization from a suitable solvent system (e.g., methanol/ether) is often necessary to obtain a pure product.[3] |
Quantitative Data Summary
The following table summarizes quantitative data from various reported methods for the synthesis of this compound.
| Method | Reagents | Temperature | Time | Yield | Reference |
| Thionyl Chloride | L-Tryptophan, SOCl₂, Methanol | 0 °C to Reflux | 5 hours | 92.8% | [3] |
| Trimethylchlorosilane | L-Tryptophan, TMSCl, Methanol | Room Temperature | 12-24 hours | Good to Excellent | [4] |
| HCl Gas | L-Tryptophan, HCl (gas), Methanol, DIPEA, Ethylene dichloride | Room Temp to Reflux | 3.5 hours | 93.6% | [13][14] |
Experimental Protocols
Protocol 1: Thionyl Chloride/Methanol Method[1][3]
-
Reaction Setup: Suspend L-Tryptophan (e.g., 6.12g, 30 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. Add thionyl chloride (e.g., 3.27 mL, 45 mmol) dropwise to the suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for approximately 5 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Upon completion, cool the mixture and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude this compound can be purified by recrystallization, for instance, from a methanol/ether mixture.
Protocol 2: Trimethylchlorosilane/Methanol Method[4]
-
Reaction Setup: Place L-Tryptophan (0.1 mol) in a round-bottom flask.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask and stir with a magnetic stirrer. Subsequently, add methanol (100 mL).
-
Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction for completion using TLC (typically 12-24 hours).
-
Work-up: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the this compound.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity[12]
-
Column: Use a chiral stationary phase column, such as an Astec CHIROBIOTIC T column.
-
Mobile Phase: A common mobile phase system is a mixture of water, methanol, and formic acid (e.g., 30:70:0.02 v/v/v).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 280 nm is suitable due to the indole ring of tryptophan.
-
Analysis: The D-enantiomer is typically more strongly retained than the L-enantiomer on this type of column. The presence and integration of a peak corresponding to the D-enantiomer will allow for the quantification of racemization.
Visualizations
Caption: General experimental workflow for the synthesis and analysis of this compound.
Caption: Simplified pathway illustrating the mechanism of racemization at the alpha-carbon.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. datapdf.com [datapdf.com]
- 7. bachem.com [bachem.com]
- 8. journal.uni-mate.hu [journal.uni-mate.hu]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 14. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]
Water content issues in the synthesis of L-Tryptophan methyl ester hydrochloride
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to water content during the synthesis of L-Tryptophan methyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous (dry) reagents and solvents in this synthesis?
A1: The synthesis of this compound is a Fischer-Speier esterification, which is an equilibrium reaction.[1][2] In this reaction, L-Tryptophan reacts with methanol to form the methyl ester and water.[3] The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials (L-Tryptophan and methanol), thereby reducing the yield of the desired ester product.[1][4] Furthermore, reagents like thionyl chloride (SOCl₂) react violently with water, which not only consumes the reagent but also generates unwanted byproducts.[1]
Q2: What is the role of thionyl chloride (SOCl₂) in the reaction, and how does water affect it?
A2: In the most common synthesis method, thionyl chloride reacts with anhydrous methanol to generate hydrogen chloride (HCl) in situ.[5] This HCl acts as the necessary acid catalyst for the esterification.[1][5] Anhydrous conditions are crucial because thionyl chloride also reacts readily with any water present to produce sulfur dioxide (SO₂) and more HCl.[1] While this secondary reaction also produces the catalyst (HCl), it consumes the thionyl chloride inefficiently and can introduce impurities. The primary role is to generate the catalyst under anhydrous conditions.
Q3: My final product is a sticky oil or a gummy solid instead of a white crystalline powder. What is the likely cause?
A3: This issue is often due to the presence of residual water or solvent, or hydrolysis of the product. The hydrochloride salt is hygroscopic and can absorb moisture from the air. Incomplete drying or exposure to a humid environment can lead to the product becoming oily. Additionally, if water was present during the work-up, it could cause partial hydrolysis of the ester back to the carboxylic acid (L-Tryptophan), resulting in an impure, non-crystalline mixture. Ensure thorough drying under vacuum and proper storage in a desiccator.[6]
Q4: How can I effectively remove the water that is generated during the esterification reaction?
A4: There are several methods to drive the reaction to completion by removing the water byproduct. One common laboratory technique is to use a Dean-Stark apparatus, often with a solvent like toluene that forms an azeotrope with water, physically removing it from the reaction mixture as it forms.[2][7] Another strategy is to use a large excess of the alcohol (methanol), which helps to shift the equilibrium towards the product side according to Le Châtelier's principle.[3] In some patented methods, azeotropic distillation with ethylene dichloride is used to continuously remove water.[5][8]
Q5: What are the best practices for drying the final this compound product?
A5: After collecting the solid product by vacuum filtration and washing it with a cold, non-polar solvent like diethyl ether, it should be dried under vacuum.[6] For optimal results, drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours is recommended to remove all residual solvents and moisture.[8][9] Once dried, the product should be stored in a tightly sealed container, preferably within a desiccator, to prevent moisture absorption.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Presence of Water: Reagents (especially methanol) or glassware were not properly dried. | Ensure all glassware is oven-dried before use. Use anhydrous methanol.[6] Consider adding molecular sieves to the reaction to absorb water as it forms.[2][10] |
| Incomplete Reaction: Reaction time was too short or the temperature was too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Ensure the reaction is refluxed for the recommended time (typically 2-4 hours).[6] | |
| Reagent Degradation: Thionyl chloride may have degraded due to improper storage. | Use freshly opened or properly stored thionyl chloride. | |
| Product is an Oil or Gummy Solid | Incomplete Drying: Residual solvent (methanol, ether) or water remains in the product. | Dry the product thoroughly under high vacuum, possibly with gentle heating (40°C).[8] |
| Product Hydrolysis: The ester has been partially converted back to the carboxylic acid due to exposure to water during work-up or storage. | Ensure the work-up is performed under anhydrous conditions where possible. Store the final product in a desiccator. | |
| Impure Product: Presence of unreacted L-tryptophan or other side products. | Purify the product by recrystallization.[5] | |
| Reaction is Violently Exothermic or Releases Excessive Fumes | Rapid Addition of Thionyl Chloride: Adding thionyl chloride too quickly to methanol. | Add thionyl chloride dropwise to the methanol suspension while cooling the flask in an ice bath (0°C).[6][11] This must be done in a well-ventilated fume hood as HCl gas is released.[6] |
| Wet Methanol: Thionyl chloride reacting rapidly with water in the methanol. | Use high-purity anhydrous methanol. |
Quantitative Data
The solubility of this compound is highly dependent on the solvent, which is a critical factor for purification by crystallization. Water, while detrimental to the synthesis, is a solvent in which the product has moderate solubility.
Table 1: Solubility of this compound in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x₁) |
|---|---|
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| Isopropanol | 0.001573 |
| Acetone | 0.000605 |
| Ethyl Acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Data sourced from the Journal of Chemical & Engineering Data.[6][12][13]
Experimental Protocols
Protocol 1: Synthesis via Thionyl Chloride in Methanol [5][6]
This is the most common and robust method.
-
Reaction Setup: Suspend L-Tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of tryptophan) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube.
-
Reagent Addition: Cool the stirred suspension to 0°C using an ice bath. Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a residue.
-
Purification: Add diethyl ether to the residue and triturate (grind the solid in the solvent) to induce precipitation of the hydrochloride salt. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[6]
Protocol 2: Synthesis via Trimethylchlorosilane (TMSCl) in Methanol [5][14]
This method is considered a milder and convenient alternative.
-
Reaction Setup: Place L-Tryptophan (1 equivalent) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2 equivalents), followed by methanol (approx. 10 mL per gram of tryptophan).[5]
-
Reaction: Stir the resulting solution or suspension at room temperature and monitor for completion by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by washing/trituration with ethyl acetate.[14]
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US2766273A - Esterification of acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 9. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
Optimizing Coupling Reactions with L-Tryptophan Methyl Ester Hydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing coupling reactions involving L-Tryptophan methyl ester hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step when using this compound in a coupling reaction?
A1: The primary and most critical step is the in situ neutralization of the hydrochloride salt. The amine group of L-Tryptophan methyl ester must be in its free base form to act as a nucleophile and react with the activated carboxylic acid. This is typically achieved by adding a non-nucleophilic organic base.
Q2: Which bases are recommended for the neutralization of this compound?
A2: N,N-Diisopropylethylamine (DIPEA) is a widely used and recommended base for this purpose.[1] Triethylamine (TEA) can also be used. It is crucial to use a tertiary amine that will not compete as a nucleophile in the coupling reaction. The amount of base added should be stoichiometric to the hydrochloride salt.
Q3: What are the most common classes of coupling reagents used with this compound?
A3: The most common and effective coupling reagents fall into two main categories:
-
Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), almost always used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to enhance efficiency and suppress racemization.[2][3]
-
Uronium/Aminium and Phosphonium Salts: Reagents like HBTU, HATU, and PyBOP are highly efficient and offer rapid reaction times.[1][3][4] HATU is often preferred for its superior speed and ability to minimize racemization compared to HBTU.[3][5]
Q4: How can I minimize the risk of racemization during the coupling reaction?
A4: Racemization is a significant concern in peptide coupling. To minimize it:
-
Use an appropriate additive: When using carbodiimide coupling agents (DCC, EDC), the addition of HOBt or OxymaPure is essential.[3]
-
Choose the right coupling reagent: Uronium/aminium reagents like HATU are known to be very effective at suppressing racemization.[3][5]
-
Control the temperature: Running the activation step at a lower temperature (e.g., 0 °C) can help reduce the rate of racemization.[2]
-
Avoid strong bases where possible: While a base is needed to neutralize the hydrochloride salt, using an excess of a strong base can promote racemization.
Q5: The indole side chain of tryptophan is sensitive. What precautions should I take?
A5: The indole ring of tryptophan is susceptible to oxidation and alkylation under certain conditions. While this is a greater concern during the final deprotection step in solid-phase peptide synthesis (SPPS), it's good practice to:
-
Use scavengers during purification if strong acids are used: If purification involves acidic conditions, the use of scavengers can protect the indole ring.
-
Consider indole protection for multi-step syntheses: For complex, multi-step solution-phase syntheses, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete neutralization of the hydrochloride salt. | Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is added and allowed to stir with the this compound before adding the coupling reagent and activated acid.[1] |
| Inefficient coupling reagent or conditions. | Switch to a more powerful coupling reagent like HATU.[3][5] Ensure all reagents are anhydrous, as water can hydrolyze the activated acid. | |
| Steric hindrance from the coupling partners. | Increase the reaction time and/or temperature. Consider using a coupling reagent known to be effective for sterically hindered amino acids. | |
| Presence of Multiple Products/Impurities | Racemization of the activated amino acid. | Use a racemization-suppressing additive (HOBt, Oxyma) with carbodiimides, or switch to HATU.[3] Perform the activation at a lower temperature. |
| Side reactions involving the tryptophan indole ring. | If acidic conditions are used during workup, consider adding scavengers. For sensitive substrates, indole protection might be necessary. | |
| Formation of byproducts from the coupling reagent (e.g., isourea from carbodiimides). | Follow a proper workup procedure to remove these byproducts. For DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[2] For EDC, the urea byproduct is water-soluble and can be removed by aqueous extraction.[3] | |
| Difficulty in Product Purification | Co-elution of the product with byproducts. | Optimize the chromatography conditions (e.g., gradient, solvent system). Recrystallization can also be an effective purification method for dipeptides.[6] |
| Product is not precipitating during workup. | Ensure the correct anti-solvent is being used and that the concentration is appropriate for precipitation. |
Quantitative Data on Coupling Reactions
The following table summarizes reported yields for coupling reactions involving this compound or similar amino acid esters.
| N-Protected Amino Acid | Coupling Partner | Coupling Reagent/Additive | Base | Solvent | Yield | Reference |
| Fmoc-Glycine | This compound | HBTU | DIPEA | DCM | Quantitative | [1] |
| DMB-protected Glycine | This compound | HBTU | DIPEA | Not specified | 87% | [7] |
| Boc-L-Tryptophan | L-Phenylalanine methyl ester hydrochloride | DCC/HOBt | DIPEA | DCM | Not specified, but protocol is provided | [2] |
| Boc-L-Tryptophan | L-Phenylalanine methyl ester hydrochloride | Boc-(L)-Trp-OSu | NaHCO₃ | Acetone | 61% | [2] |
Experimental Protocols
Protocol 1: HBTU-Mediated Coupling of Fmoc-Glycine to this compound
This protocol is adapted from a general procedure for coupling with this compound.[1]
Materials:
-
Fmoc-Glycine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add DIPEA (1.1 eq.) to the solution and stir at room temperature for 15-20 minutes to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Fmoc-Glycine (1.0 eq.) and HBTU (1.05 eq.) in anhydrous DCM.
-
Add the Fmoc-Glycine/HBTU solution to the solution of neutralized L-Tryptophan methyl ester.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with 1 M HCl, 5% NaHCO₃, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling of a Boc-Amino Acid to this compound
This protocol is a generalized procedure based on a similar coupling reaction.[2]
Materials:
-
Boc-protected amino acid
-
This compound
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add DIPEA (1.1 eq.) and stir at room temperature for 15-20 minutes.
-
In a separate flask, dissolve the Boc-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the Boc-amino acid/HOBt solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq.) to the cooled solution and stir for 30 minutes at 0 °C.
-
Add the solution of neutralized L-Tryptophan methyl ester to the activated acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up the reaction by washing with 1 M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflow and Logic
General Workflow for Coupling with this compound
Caption: General workflow for the coupling reaction.
Troubleshooting Logic for Low Yield
References
Technical Support Center: L-Tryptophan Esterification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete esterification of L-tryptophan. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during L-tryptophan esterification experiments in a direct question-and-answer format.
Q1: Why is my L-tryptophan esterification yield consistently low or the conversion incomplete?
A1: Low yields are a common issue and can stem from several factors:
-
Reaction Equilibrium: Esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, preventing complete conversion. To drive the reaction forward, water must be removed as it forms, for example, by using a Dean-Stark apparatus, molecular sieves, or by using a large excess of the alcohol reactant.[1]
-
Degradation of Tryptophan: The indole ring in tryptophan is highly susceptible to oxidation and degradation under harsh conditions, such as high temperatures and strong acidity.[1] This can lead to the formation of dark, tarry materials and a reduction in the yield of the desired ester.[1] L-tryptophan is known to be unstable in acidic solutions when heated.[2]
-
Sub-optimal Reaction Time: While some amino acids esterify quickly, others require longer reaction times. However, extended heating can also lead to the decomposition of tryptophan. For instance, at 100°C, approximately 15% decomposition of tryptophan was observed after 35 minutes. Careful monitoring of the reaction via Thin Layer Chromatography (TLC) is crucial to find the optimal balance.
-
Poor Solubility: L-Tryptophan has limited solubility in many common organic solvents, which can hinder the reaction rate.[1]
Q2: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?
A2: The formation of dark, tarry materials is a strong indicator of tryptophan degradation.[1] This is typically caused by exposing the sensitive indole side chain to excessively high temperatures or highly concentrated strong acids.[1]
-
Mitigation Strategies:
-
Use Milder Conditions: Opt for lower reaction temperatures and shorter reaction times where possible.
-
Choose a Milder Catalyst: Instead of strong mineral acids like sulfuric acid (H₂SO₄), consider using p-toluenesulfonic acid (p-TsOH), which is effective and generally gentler.[1][3]
-
Protect from Oxidation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation of the indole ring.[1]
-
Q3: How can I prevent side reactions at the amino group or indole ring of L-tryptophan?
A3: The nucleophilic amino group and the electron-rich indole ring are common sites for unwanted side reactions.
-
Amino Group Protection: The free amino group can interfere with some esterification reagents. This can be prevented by protecting it. A common and effective strategy is to protonate the amino group by forming a salt, such as a hydrochloride or a p-toluenesulfonate salt.[1][4] Using p-toluenesulfonic acid as the catalyst serves the dual purpose of catalyzing the esterification and protecting the amine as its tosylate salt.[1][4]
-
Indole Ring Stability: As mentioned, avoiding harsh acidic conditions and high heat is the primary way to prevent side reactions at the indole ring.[1] Recent studies have also highlighted that certain reagents, like pyruvic acid used in other contexts, can undergo condensation reactions with the indole side chain under acidic conditions.[5]
Q4: What are the best catalysts and solvents for L-tryptophan esterification?
A4: The choice of catalyst and solvent is critical for achieving high conversion without causing degradation or racemization.
-
Catalysts:
-
Strong Mineral Acids (HCl, H₂SO₄): Used in traditional Fischer-Speier esterification, but can be harsh.[1]
-
p-Toluenesulfonic Acid (p-TsOH): A highly effective and milder alternative. It also improves the solubility of tryptophan in the reaction medium.[1][4]
-
Thionyl Chloride (SOCl₂): Reacts with the alcohol to form HCl in situ and an alkyl-chlorosulfite, providing another common method for ester preparation.[1]
-
-
Solvents:
-
Excess Alcohol: The alcohol reactant (e.g., methanol, ethanol, benzyl alcohol) is typically used as the solvent. Using it in large excess helps drive the reaction equilibrium.[1]
-
Azeotroping Solvents: Historically, hazardous solvents like benzene or carbon tetrachloride were used to remove water azeotropically.[3] Toluene can also be used, but its high boiling point may cause racemization.[3]
-
Green Solvents: For benzyl esters, greener ether-based solvents like 2-methyltetrahydrofuran (Me-THF) have been shown to be effective, providing good yields without racemization, especially for problematic amino acids like tryptophan.[3]
-
Data Presentation
The following table summarizes various methods and conditions for L-tryptophan esterification, allowing for easy comparison of their effectiveness.
| Method | Catalyst | Alcohol/Solvent | Temperature | Time | Yield | Key Considerations |
| Fischer-Speier | H₂SO₄ or HCl | Excess Anhydrous Alcohol | Reflux | Variable | Moderate-High | Requires efficient water removal; risk of tryptophan degradation.[1] |
| p-TsOH / TsCl | p-TsOH, p-TsCl | Ethanol | Reflux | 1-2 hours | ~90% | Mild, rapid, and convenient; p-TsOH improves solubility.[1][4] |
| p-TsOH / Benzyl Alcohol | p-TsOH, p-TsCl | Benzyl Alcohol | 80 °C | 1.5 hours | ~85% | Good for preparing benzyl esters; product isolated as HCl salt.[4] |
| Fischer (Green Solvent) | p-TsOH | Benzyl Alcohol / Me-THF | Reflux | ~20 hours | Good | Avoids racemization and hazardous solvents like benzene.[3] |
Experimental Protocols
Below are detailed methodologies for two common and effective L-tryptophan esterification procedures.
Protocol 1: Esterification using p-Toluenesulfonic Acid and p-Toluenesulfonyl Chloride [1][4]
This method is mild, relatively fast, and generally provides high yields.
-
Materials:
-
L-Tryptophan (1 equivalent)
-
Anhydrous p-toluenesulfonic acid (p-TsOH) (1 equivalent)
-
p-Toluenesulfonyl chloride (TsCl) (1.0 - 1.2 equivalents)
-
Anhydrous alcohol (e.g., ethanol, benzyl alcohol)
-
Solvents for workup and recrystallization (e.g., ether, chloroform, methanol)
-
-
Procedure:
-
To a solution of L-tryptophan (1 eq.) and anhydrous p-TsOH (1 eq.) in the desired anhydrous alcohol (e.g., 10 mL per gram of tryptophan), add p-toluenesulfonyl chloride (1.2 eq.) at room temperature.
-
Stir the mixture and heat to 80°C (for benzyl alcohol) or reflux (for ethanol) for 1.5–2 hours.
-
Monitor the reaction progress using a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and concentrate it in vacuo.
-
Add ether to the residue to precipitate the crude product.
-
Isolate the product, L-tryptophan ester p-toluenesulfonate, by filtration and recrystallize from a suitable solvent system (e.g., ethanol-ether) to yield the pure product.
-
Protocol 2: Fischer-Speier Esterification using a Green Solvent [3]
This protocol is adapted for preparing benzyl esters using a safer solvent system that minimizes racemization.
-
Materials:
-
L-Tryptophan (1 equivalent)
-
p-Toluenesulfonic acid monohydrate (2.2 equivalents)
-
Benzyl alcohol (5 equivalents)
-
2-Methyltetrahydrofuran (Me-THF)
-
Dean-Stark apparatus
-
-
Procedure:
-
Set up a flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add L-tryptophan (1 eq.), p-toluenesulfonic acid monohydrate (2.2 eq.), benzyl alcohol (5 eq.), and Me-THF to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for approximately 20 hours or until TLC indicates the consumption of the starting material.
-
Allow the mixture to cool to room temperature.
-
The product, L-tryptophan benzyl ester tosylate, will typically crystallize from the solution upon cooling.
-
Isolate the crystals by filtration, wash with cold Me-THF, and dry in vacuo.
-
Visualizations
The following diagrams illustrate key logical and chemical pathways relevant to troubleshooting L-tryptophan esterification.
Caption: Troubleshooting workflow for low esterification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. GB2152031A - Separating L-tryptophan from fermentation broth - Google Patents [patents.google.com]
- 3. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
L-Tryptophan methyl ester hydrochloride vs. other tryptophan derivatives in research
In the landscape of neuroscience and drug development, the manipulation of the serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of research into mood, sleep, and various neurological disorders. L-Tryptophan and its derivatives are pivotal tools in these investigations, serving as precursors to serotonin. Among these, L-Tryptophan methyl ester hydrochloride offers distinct characteristics that may present advantages in specific research applications. This guide provides a comparative analysis of this compound against other key tryptophan derivatives, supported by available experimental data and detailed protocols.
Performance Comparison of Tryptophan Derivatives
The selection of a tryptophan derivative for research is often guided by its intended application, bioavailability, and ability to cross the blood-brain barrier (BBB). This compound, as a more lipophilic derivative of L-Tryptophan, is hypothesized to exhibit enhanced membrane permeability.
Physicochemical Properties:
| Property | This compound | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) |
| Molecular Formula | C₁₂H₁₅ClN₂O₂[1] | C₁₁H₁₂N₂O₂ | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 254.71 g/mol [1] | 204.23 g/mol | 220.23 g/mol |
| Form | White to off-white crystalline solid[1] | White to yellowish-white crystalline powder | Off-white to white crystalline powder |
| Solubility | Soluble in water and methanol[1][2] | Sparingly soluble in water, soluble in hot alcohol | Soluble in water |
| Storage Temperature | 2°C - 8°C[1] | Room temperature | 2°C - 8°C |
Theoretical Advantages of Esterification: The esterification of L-Tryptophan to its methyl ester form is a strategy employed to increase its lipophilicity. This chemical modification is based on the principle of creating prodrugs, which are inactive compounds that are converted into active drugs within the body. The increased lipophilicity is expected to facilitate passage across the BBB, a significant hurdle for many neurologically active compounds.[3][4][5]
While direct comparative studies quantifying the BBB permeability of this compound against L-Tryptophan and 5-HTP are limited, the rationale for its use in research often stems from this anticipated enhancement in central nervous system (CNS) delivery.
Impact on Brain Serotonin Levels: Experimental Data
A key performance indicator for any serotonin precursor is its ability to increase serotonin levels in the brain.
One study investigated the effects of chronic administration of this compound (100 mg/kg, intraperitoneally) in neonatal rats. The results showed a significant increase in serotonin levels in the pons and medulla regions eight days after the start of the injections. However, prolonged administration led to a decrease in serotonin levels in most brain regions.[6] This suggests that the timing and duration of administration are critical factors influencing the outcome.
In contrast, numerous studies have demonstrated that administration of L-Tryptophan and 5-HTP can effectively elevate brain serotonin concentrations.[7][8][9] 5-HTP is often considered more direct and potent in this regard as it bypasses the rate-limiting step in serotonin synthesis, the conversion of L-Tryptophan to 5-HTP by the enzyme tryptophan hydroxylase.[10][11][12][13]
Summary of Effects on Brain Serotonin:
| Tryptophan Derivative | Efficacy in Increasing Brain Serotonin | Key Considerations |
| This compound | Demonstrated to increase serotonin in specific brain regions in neonatal rats with chronic administration, though long-term effects may be complex.[6] | As a prodrug, its effectiveness depends on in vivo hydrolysis to L-Tryptophan. The ester form may enhance BBB penetration. |
| L-Tryptophan | Well-established to increase brain serotonin levels.[7][8][9] Its transport across the BBB is competitive with other large neutral amino acids (LNAAs).[8] | The ratio of tryptophan to other LNAAs in the plasma is a critical determinant of its brain uptake.[8] |
| 5-Hydroxytryptophan (5-HTP) | Readily crosses the BBB and is efficiently converted to serotonin, leading to a more direct and potent increase in brain serotonin levels.[10][11][12][13] | Bypasses the rate-limiting step of serotonin synthesis.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in this area of research.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Determination of Tryptophan and Serotonin in Brain Tissue
This protocol is adapted from established methods for quantifying neurochemicals in biological samples.[14][15][16][17][18][19]
1. Tissue Preparation:
- Immediately following euthanasia, dissect the brain region of interest on an ice-cold plate.
- Weigh the tissue sample.
- Homogenize the tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
- Mobile Phase: A common mobile phase consists of a sodium phosphate buffer (e.g., 0.1 M, pH 3.0), methanol (e.g., 12% v/v), and an ion-pairing agent like octane sulfonic acid.[18]
- Flow Rate: 1.0 mL/min.[1]
- Detection: Electrochemical detection is highly sensitive for serotonin. A dual-channel electrochemical detector can be used to simultaneously measure tryptophan and serotonin.[18] Alternatively, fluorescence detection can be used (Excitation: 285 nm, Emission: 345 nm for serotonin).
- Injection Volume: 20 µL.
- Quantification: Compare the peak areas of the analytes to those of the standards and normalize to the internal standard.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general framework for assessing the permeability of compounds across a cell-based BBB model.
1. Cell Culture:
- Culture brain microvascular endothelial cells (e.g., hCMEC/D3) on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).
2. Permeability Assay:
- Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Add the test compound (this compound, L-Tryptophan, or 5-HTP) at a known concentration to the apical (luminal) chamber.
- At various time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.
- Analyze the concentration of the compound in the basolateral samples using a suitable analytical method (e.g., HPLC-UV/MS).
3. Calculation of Apparent Permeability Coefficient (Papp):
- Papp (cm/s) = (dQ/dt) / (A * C₀)
- dQ/dt: The rate of appearance of the compound in the basolateral chamber.
- A: The surface area of the permeable support.
- C₀: The initial concentration of the compound in the apical chamber.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in tryptophan metabolism and its subsequent effects is essential for a clear understanding.
Caption: Serotonin synthesis pathway from tryptophan derivatives.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Workflow for measuring brain neurochemicals.
Conclusion
This compound presents a valuable tool for researchers investigating the serotonergic system. Its primary theoretical advantage lies in its increased lipophilicity, which may enhance its ability to cross the blood-brain barrier compared to its parent compound, L-Tryptophan. However, direct comparative data on its performance against other tryptophan derivatives like L-Tryptophan and 5-HTP is limited.
The available evidence suggests that while it can influence brain serotonin levels, the effects may be complex and dependent on the experimental conditions. In contrast, 5-HTP offers a more direct and potent method for elevating brain serotonin. The choice of which tryptophan derivative to use will ultimately depend on the specific goals of the research, with this compound being a particularly interesting candidate for studies where enhanced CNS delivery of a tryptophan precursor is desired. Further head-to-head comparative studies are warranted to fully elucidate the relative performance of these important research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - figshare - Figshare [figshare.com]
- 3. Increased/Targeted Brain (Pro)Drug Delivery via Utilization of Solute Carriers (SLCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Chronic Tryptophan Loading on Serotonin (5-HT) Levels in Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-tryptophan administration and increase in cerebral serotonin levels: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies in vivo on the relationship between brain tryptophan, brain 5-HT synthesis and hyperactivity in rats treated with a monoamine oxidase inhibitor and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. performancelab.com [performancelab.com]
- 11. nbinno.com [nbinno.com]
- 12. 5-Hydroxytryptophan: a clinically-effective serotonin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 15. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 19. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Esterification of L-Tryptophan: SOCl₂ vs. TMSCl
For researchers, scientists, and professionals in drug development, the efficient synthesis of amino acid esters is a foundational step in peptide synthesis and the development of novel therapeutics. L-tryptophan methyl ester, in particular, serves as a crucial building block. The esterification of L-tryptophan is commonly achieved via Fischer-Speier esterification, utilizing an alcohol in the presence of an acid catalyst.[1][2] This guide provides an objective comparison of two prevalent methods for this transformation: the use of thionyl chloride (SOCl₂) and trimethylsilyl chloride (TMSCl) in methanol.
Chemical Principles of Esterification
The esterification of L-tryptophan with methanol is catalyzed by a strong acid. The acid protonates the carboxylic acid group, making it more electrophilic and susceptible to nucleophilic attack by methanol. Simultaneously, the acid protects the α-amino group by forming its hydrochloride salt, which prevents undesirable side reactions like self-polymerization.[1]
Thionyl Chloride (SOCl₂): In this method, thionyl chloride reacts in situ with the methanol solvent to generate hydrogen chloride (HCl) gas.[1][3] This in situ generation of anhydrous HCl provides the acidic environment necessary for the esterification to proceed. The reaction is typically initiated at a reduced temperature due to its exothermic nature.[2]
Trimethylsilyl Chloride (TMSCl): Similar to SOCl₂, TMSCl also reacts with methanol to produce anhydrous HCl, which then catalyzes the esterification.[4][5] This method is often presented as a milder and more convenient alternative to the SOCl₂ method, frequently allowing the reaction to proceed at room temperature.[1][4]
Performance Comparison: SOCl₂ vs. TMSCl
The choice between SOCl₂ and TMSCl for the esterification of L-tryptophan often depends on factors such as desired reaction conditions, scalability, and handling considerations. Below is a summary of their performance based on available data.
| Parameter | Thionyl Chloride (SOCl₂) Method | Trimethylsilyl Chloride (TMSCl) Method |
| Reagent | Thionyl chloride in methanol | Trimethylsilyl chloride in methanol |
| Catalyst | HCl (generated in situ) | HCl (generated in situ) |
| Temperature | Initially 0 °C, then reflux | Room temperature |
| Reaction Time | 2-7 hours[2][6] | 12-24 hours[4] |
| Yield | Good to excellent | Good to excellent[4][7] |
| Key Advantages | Well-established method, relatively inexpensive reagent. | Milder reaction conditions, operational simplicity.[4] |
| Considerations | Highly corrosive and toxic reagent, reaction is exothermic and releases HCl and SO₂ gases, requiring a well-ventilated fume hood.[2][8] | Moisture sensitive, requires freshly distilled TMSCl for optimal results.[4] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of L-tryptophan methyl ester hydrochloride using both SOCl₂ and TMSCl.
Protocol 1: Thionyl Chloride/Methanol Method
-
Reaction Setup: Suspend L-tryptophan (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.[2]
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath with vigorous stirring.[1] Slowly add thionyl chloride (1.1-2.5 equivalents) dropwise to the stirred suspension.[1][2] Caution: This reaction is exothermic and releases toxic HCl and SO₂ gases. This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: To the resulting residue, add diethyl ether and triturate to induce precipitation of the this compound salt. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[2]
Protocol 2: Trimethylsilyl Chloride/Methanol Method
-
Reaction Setup: Place L-tryptophan (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the flask.[4] Subsequently, add anhydrous methanol.[1][4]
-
Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction for completion using TLC. The reaction time can range from 12 to 24 hours depending on the solubility of the amino acid.[4]
-
Work-up: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the this compound.[1][4]
Visualizing the Process
To further clarify the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for L-tryptophan esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Protecting Groups for the Tryptophan Indole Ring
For Researchers, Scientists, and Drug Development Professionals
The indole ring of tryptophan is a frequent site of undesirable side reactions during peptide synthesis, particularly under acidic conditions. Protection of the indole nitrogen is therefore a critical consideration to ensure the synthesis of high-purity peptides. This guide provides an objective comparison of the efficacy of common protecting groups for the tryptophan indole ring, supported by experimental data and detailed protocols.
Comparison of Common Protecting Groups
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the choice between Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS). The most widely used protecting groups for the tryptophan indole are the tert-butyloxycarbonyl (Boc) group, primarily used in Fmoc-SPPS, and the formyl (For) group, commonly employed in Boc-SPPS.
Quantitative Data Summary
The performance of these protecting groups can be evaluated based on their stability under various conditions and the efficiency of their removal (deprotection).
| Protecting Group | Synthesis Strategy | Stability | Deprotection Conditions | Reported Deprotection Yield (%) | Key Advantages | Common Side Reactions Prevented |
| None | Fmoc/Boc | Low stability in strong acid | - | - | Simplicity | - |
| Boc (tert-Butyloxycarbonyl) | Fmoc | Stable to base (e.g., piperidine) | Strong acid (e.g., TFA) | Up to 90%[1] | Excellent prevention of indole alkylation from carbocations (e.g., from Arg(Pbf/Pmc) or tBu groups)[1] | Alkylation, Oxidation |
| For (Formyl) | Boc | Stable to moderate acid | Base (e.g., piperidine, DMEDA) or strong acid (HF) with scavengers | Up to 95% with DMEDA[1] | Stable in TFA, prevents oxidation | Oxidation |
| Cbz (Benzyloxycarbonyl) | Orthogonal Strategies | Stable to acid and base | Catalytic Hydrogenation (e.g., H₂/Pd) | Not widely reported for indole | Orthogonal to acid- and base-labile groups | Alkylation, Oxidation |
| Aloc (Allyloxycarbonyl) | Orthogonal Strategies | Stable to acid and base | Pd(0) catalysis | Not widely reported for indole | Orthogonal protection in Fmoc/tBu strategy[2] | Oxidation, side reactions during TFA cleavage[2] |
| Doc (2,4-dimethylpent-3-yloxycarbonyl) | Boc | Stable to nucleophiles and TFA | Strong acid (e.g., HF) | Not widely reported for indole | Suppresses alkylation side reactions[3] | Alkylation |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the tryptophan indole ring are crucial for reproducible results.
Protocol 1: N-α-Boc Protection of Tryptophan
This protocol describes the protection of the α-amino group of L-tryptophan.
Materials:
-
L-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
Dissolve L-tryptophan (e.g., 10.2 g, 50 mmol) in a 1:1 mixture of water and dioxane (200 mL).
-
Add 1 M NaOH solution (50 mL) and di-tert-butyl dicarbonate (10.09 g, 50 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Adjust the pH of the reaction mixture to 2.4 by adding aqueous HCl.
-
Extract the mixture with ethyl acetate (2 x 150 mL).
-
Evaporate the organic phase to dryness to yield N-Boc-L-tryptophan as a white solid. A yield of 69% has been reported for this procedure.[4]
Protocol 2: N-in-Formyl Protection of Tryptophan
This protocol details the formylation of the indole nitrogen.
Materials:
-
Tryptophan or a tryptophan derivative
-
Anhydrous formic acid
-
Hydrogen chloride (HCl) gas
Procedure:
-
Dissolve the tryptophan-containing starting material in anhydrous formic acid.
-
Bubble anhydrous HCl gas through the solution.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by removal of the formic acid and HCl under reduced pressure.
Protocol 3: Deprotection of the N-in-Boc Group
This is typically performed concurrently with cleavage from the resin in Fmoc-SPPS.
Materials:
-
Boc-protected tryptophan-containing peptide on resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a cleavage cocktail, commonly 95% TFA with scavengers (e.g., 2.5% water, 2.5% TIS).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide from the filtrate using cold diethyl ether.
Protocol 4: Deprotection of the N-in-Formyl Group
This protocol outlines the removal of the formyl group using a nucleophilic amine.
Materials:
-
Formyl-protected tryptophan-containing peptide
-
N,N'-dimethylethylenediamine (DMEDA)
-
Water
Procedure:
-
Dissolve the formyl-protected peptide in water.
-
Add an excess of N,N'-dimethylethylenediamine (typically 1.5-3.0 equivalents) to the solution.
-
Stir the reaction at room temperature. A deprotection yield of 95% has been reported under these conditions.[1]
-
Monitor the reaction by HPLC.
-
Purify the deprotected peptide using chromatography.
Visualizations
Logical Workflow for Protecting Group Selection
The choice of a protecting group for the tryptophan indole is a critical decision that depends on the overall peptide synthesis strategy. The following diagram illustrates a simplified decision-making process.
Caption: Decision workflow for selecting a tryptophan indole protecting group.
Experimental Workflow: Protection and Deprotection Cycle
The following diagram illustrates the general workflow for the protection of tryptophan, its incorporation into a peptide, and the final deprotection step.
Caption: General workflow for tryptophan protection and deprotection in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC vs. TLC for Purity Analysis of L-Tryptophan Methyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. L-Tryptophan methyl ester hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a detailed, objective comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the purity analysis of this critical compound. We will delve into experimental protocols, present comparative performance data, and explore the distinct advantages and limitations of each method to help you make an informed decision for your analytical needs.
At a Glance: Key Performance Metrics
To provide a clear overview, the following table summarizes the key quantitative parameters for HPLC and TLC in the context of purity analysis for this compound and related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Typical Purity Specification | >98.0% (by area normalization)[1] | Semi-quantitative; visual comparison to standards |
| Limit of Detection (LOD) | ppm level[1] | ~0.13 µg (for L-Tryptophan)[2] |
| Limit of Quantitation (LOQ) | Typically low ng/mL to µg/mL range | Higher than HPLC; often in the µg range |
| Linearity (Correlation Coefficient) | Excellent (r² > 0.99)[3] | Good (r > 0.99 achievable with densitometry)[3] |
| Precision (Repeatability) | High (RSD < 2%)[4] | Lower; dependent on application and detection method |
| Resolution | Excellent; capable of separating closely related impurities[1] | Lower than HPLC; may be challenging for complex mixtures |
| Analysis Time | 5-30 minutes per sample[5] | Can be faster for multiple samples run in parallel |
| Cost & Complexity | Higher initial investment and operational cost; requires skilled operators[5] | Lower cost, simpler setup and operation[5] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is widely regarded as the premier technique for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5][6] For this compound, a reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC
A general-purpose HPLC method for the purity analysis of this compound can be established as follows:[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm, owing to the indole ring of the tryptophan moiety.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A at a concentration of approximately 1 mg/mL.
Performance and Impurity Profiling
HPLC excels at separating the main this compound peak from potential impurities. These can include starting materials (L-Tryptophan), by-products from the esterification reaction, and degradation products. For instance, HPLC can effectively separate trace impurities in L-Tryptophan products, which is crucial for safety and efficacy.[8] The high sensitivity of HPLC allows for the detection of impurities at parts-per-million (ppm) levels, making it suitable for stringent quality control in pharmaceutical development.[1] Furthermore, chiral HPLC methods can be developed to separate the L-enantiomer from its D-isomer, a critical aspect for ensuring the stereochemical purity of the compound.
Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool
TLC is a simpler, more cost-effective chromatographic technique that is well-suited for rapid screening, reaction monitoring, and qualitative identification of compounds.[5] While it can be made quantitative with the use of a densitometer, it is more commonly used for semi-quantitative analysis in the context of purity assessment.
Experimental Protocol: TLC
A typical TLC method for analyzing this compound is as follows:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A common eluent system for amino acid esters is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 v/v/v ratio).[7]
-
Sample Application: Spot a dilute solution of the this compound sample onto the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase and allow the solvent front to ascend.
-
Visualization: The separated spots can be visualized under UV light at 254 nm or by staining with a ninhydrin solution followed by gentle heating. The hydrochloride salt will typically have a lower Rf value than the free base due to its higher polarity.[7]
Performance and Impurity Profiling
TLC is an excellent tool for monitoring the progress of the synthesis of this compound from L-Tryptophan.[7] It can quickly indicate the consumption of the starting material and the formation of the product. In terms of purity analysis, TLC can effectively separate the product from grossly different impurities. However, its lower resolution compared to HPLC may make it challenging to separate structurally similar impurities. While a study on L-Tryptophan reported a detection limit of 0.13 µg on a silica gel layer, the sensitivity of TLC is generally lower than that of HPLC.[2] For quantitative analysis, TLC with densitometry can provide good linearity and precision, but it is often considered less robust than HPLC.[3]
Comparative Analysis: Choosing the Right Tool for the Job
The choice between HPLC and TLC for the purity analysis of this compound depends largely on the specific requirements of the analysis.
For final product release and in-depth impurity profiling where high accuracy, precision, and sensitivity are paramount, HPLC is the undisputed method of choice . Its ability to provide robust quantitative data and resolve closely related impurities is essential for meeting regulatory standards and ensuring product quality.
For in-process control, reaction monitoring, and rapid screening of multiple samples, TLC offers a significant advantage in terms of speed and cost-effectiveness . Its simplicity allows for quick checks on the progress of a synthesis or a preliminary assessment of purity before committing to more time-consuming and expensive HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. pharmtech.com [pharmtech.com]
- 5. imgroupofresearchers.com [imgroupofresearchers.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation and isolation of trace impurities in L-tryptophan by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of L-Tryptophan Methyl Ester Hydrochloride: HPLC vs. UV-Vis Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. L-Tryptophan methyl ester hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and purity. This guide provides a detailed comparison of two commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. We present a side-by-side analysis of their performance characteristics, supported by experimental data, and provide detailed methodologies to aid in the selection of the most suitable method for your analytical needs.
Quantitative Performance Comparison
The choice of an analytical method is often dictated by its performance parameters. The following table summarizes the key validation data for the quantification of this compound and related tryptophan compounds using HPLC and UV-Vis spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Linearity (Range) | 0.5 - 30.0 µg/mL[1] | 10 - 100 mg/L[2][3] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999[2][3] |
| Limit of Detection (LOD) | 0.02 - 0.27 µg/mL[1][5] | ~0.05 µg/mL (for related compounds)[6] |
| Limit of Quantification (LOQ) | 0.06 - 0.50 µg/mL[1][5] | ~0.14 µg/mL (for related compounds)[6] |
| Accuracy (% Recovery) | 99.5% - 104.1%[1] | 90.5% - 104.3%[2][3] |
| Precision (% RSD) | < 5% (Intra- and Inter-day)[4] | < 2% (Intra-day)[2][3] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the quantification of this compound using HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a general-purpose HPLC protocol for amino acid derivatives and is suitable for the quantification and purity analysis of this compound.[7][8]
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 280 nm (due to the indole ring of tryptophan).[7]
-
Injection Volume: 10 µL.[7]
3. Sample Preparation:
-
Dissolve this compound in Mobile Phase A to a final concentration within the linear range of the assay (e.g., 10 µg/mL).
4. Calibration Standards:
-
Prepare a series of calibration standards of this compound in Mobile Phase A covering the desired concentration range (e.g., 0.5, 5, 10, 20, 30 µg/mL).
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
-
Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
UV-Vis Spectrophotometric Method
This method relies on the inherent UV absorbance of the indole moiety in the tryptophan structure.
1. Instrumentation:
-
A UV-Vis spectrophotometer.
2. Method Parameters:
-
Solvent: 0.1 M Hydrochloric Acid or a mixture of phosphate buffer and acetonitrile (50:50 v/v).
-
Wavelength of Maximum Absorbance (λmax): Approximately 280 nm. A preliminary scan should be performed to determine the precise λmax.
-
Cuvette: 1 cm path length quartz cuvette.
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in the chosen solvent to obtain a stock solution.
-
Dilute the stock solution with the solvent to a concentration that falls within the linear range of the Beer-Lambert law.
4. Calibration Standards:
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations (e.g., 10, 20, 40, 60, 80, 100 mg/L).
5. Data Analysis:
-
Measure the absorbance of the calibration standards and the unknown sample at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Methodology and Validation Workflow
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagrams illustrate the general workflow for analytical method development and the logical relationship of key validation parameters.
Caption: General workflow for analytical method development and validation.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. scielo.br [scielo.br]
- 2. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of L-Tryptophan Methyl Ester Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. L-Tryptophan methyl ester hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of common synthetic protocols for its preparation, focusing on objectivity and supported by experimental data.
The primary method for synthesizing this compound is the Fischer-Speier esterification of L-Tryptophan. This reaction involves the use of methanol in the presence of a strong acid catalyst. The acid serves a dual purpose: it activates the carboxylic acid for esterification and protects the α-amino group as its hydrochloride salt, thus preventing undesirable side reactions like self-polymerization.[1] This guide will compare two prevalent methodologies for generating the acidic environment in situ: the thionyl chloride/methanol system and the trimethylchlorosilane/methanol system.
Performance Comparison
The selection of a synthetic route is often a trade-off between yield, reaction conditions, reagent handling, and overall efficiency. The following table summarizes the key quantitative data for the two primary methods discussed.
| Parameter | Thionyl Chloride/Methanol | Trimethylchlorosilane/Methanol | Hydrogen Chloride Gas/Methanol |
| Yield | High | Good to Excellent[2] | Up to 99.9% (with recycling of mother liquor)[3][4] |
| Reaction Temperature | 0 °C to reflux[1][5] | Room temperature[1][2] | Room temperature to reflux[3] |
| Reagents | L-Tryptophan, Methanol, Thionyl Chloride[1][5] | L-Tryptophan, Methanol, Trimethylchlorosilane[1][2] | L-Tryptophan, Methanol, Hydrogen Chloride gas, Ethylene dichloride, N,N-Diisopropylethylamine[1][3] |
| Key Advantages | Readily available reagents | Milder reaction conditions, convenient[1][2] | High reported yields[3][4] |
| Key Disadvantages | Exothermic reaction, release of corrosive HCl gas[5] | Moisture sensitive reagent | Requires handling of gaseous HCl |
Experimental Protocols
Detailed methodologies for the two key synthetic routes are provided below.
Protocol 1: Thionyl Chloride/Methanol Method[1][5]
Materials:
-
L-Tryptophan
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Suspend L-Tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of tryptophan) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Trimethylchlorosilane/Methanol Method[1][2]
Materials:
-
L-Tryptophan
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
To L-Tryptophan (0.1 mol) in a round-bottom flask, slowly add freshly distilled trimethylchlorosilane (0.2 mol) with magnetic stirring.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the this compound.
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Thionyl Chloride/Methanol synthesis method.
Caption: Workflow for the Trimethylchlorosilane/Methanol synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 4. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to the Spectroscopic Analysis of L-Tryptophan Methyl Ester Hydrochloride from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. L-Tryptophan methyl ester hydrochloride is a key building block in the synthesis of various pharmaceutical compounds.[1] Variations in its quality from different suppliers can significantly impact research outcomes and manufacturing processes. This guide provides a framework for the spectroscopic analysis of this compound to compare its quality from various commercial sources.
Experimental Workflow for Comparative Analysis
The systematic evaluation of this compound from different suppliers involves a multi-step spectroscopic analysis. The following diagram illustrates a typical workflow.
Comparative Spectroscopic Data
The following table summarizes the expected quantitative data from the spectroscopic analysis of this compound. Variations in these parameters among suppliers can indicate differences in purity and the presence of impurities.
| Parameter | Expected Value/Observation | Potential Variations Between Suppliers |
| ¹H NMR | ||
| Chemical Shift (δ) | Characteristic peaks for indole, alpha-proton, methyl ester, and amine protons.[2][3] | Minor shifts may indicate differences in solvent or pH. Significant shifts could suggest impurities. |
| Integration | Ratios of proton signals should correspond to the molecular structure. | Deviations from expected ratios can indicate the presence of impurities with protons in similar regions. |
| Impurity Peaks | Ideally, no significant impurity peaks should be present. | Presence of unexpected peaks may indicate residual solvents, starting materials, or by-products.[4][5][6] |
| FTIR | ||
| N-H Stretch (indole) | ~3400 cm⁻¹[3] | Broadening or shifting of this peak could indicate differences in moisture content. |
| C-H Stretches | ~3000 cm⁻¹[3] | Generally consistent. |
| C=O Stretch (ester) | ~1740 cm⁻¹[3] | A shift or the appearance of a shoulder peak could suggest the presence of other carbonyl-containing impurities. |
| Mass Spectrometry | ||
| Molecular Ion Peak [M+H]⁺ | m/z 219.113[7] | This should be the base peak or a prominent peak. |
| Fragmentation Pattern | Consistent and predictable fragmentation pattern. | The presence of unexpected fragments may indicate impurities. |
| Purity (by HPLC) | >98% (typical)[8] | Purity levels can vary between suppliers and even between batches from the same supplier. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the purity of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum.
-
Data Analysis:
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis:
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound and to identify potential impurities.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the protonated molecule [M+H]⁺.[7]
-
Analyze the fragmentation pattern and compare it to the expected fragmentation of this compound.
-
Search for any other ions that could correspond to impurities.
-
Conclusion
A thorough spectroscopic analysis is crucial for verifying the quality and consistency of this compound from different suppliers. By implementing the protocols outlined in this guide, researchers can make informed decisions about the most suitable source of this critical raw material for their specific applications. This due diligence helps to ensure the reliability and reproducibility of experimental results and the quality of final products in drug development.
References
- 1. This compound | 7524-52-9 | Benchchem [benchchem.com]
- 2. Methyl L-tryptophanate hydrochloride(7524-52-9) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of impurities in dietary supplements containing L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 7524-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
Cost-benefit analysis of different synthetic routes to L-Tryptophan methyl ester hydrochloride
A comprehensive cost-benefit analysis of synthetic routes to L-Tryptophan methyl ester hydrochloride is essential for researchers and drug development professionals to select the most efficient and economical method for their specific needs. This guide provides an objective comparison of the predominant synthetic methodologies, supported by experimental data, detailed protocols, and visualizations of the chemical pathways.
Core Synthetic Methodologies
The primary method for synthesizing this compound is the Fischer-Speier esterification of L-Tryptophan with methanol in the presence of an acid catalyst.[1] This approach not only facilitates the esterification of the carboxylic acid but also protects the α-amino group as its hydrochloride salt, preventing undesirable side reactions like self-polymerization.[1] The main variations of this method differ in the choice of the acid catalyst. The most common methods employ:
-
Thionyl Chloride (SOCl₂)/Methanol System: L-Tryptophan is suspended in anhydrous methanol and thionyl chloride is added, which reacts in situ with methanol to generate the hydrogen chloride (HCl) catalyst.[1]
-
Trimethylchlorosilane (TMSCl)/Methanol System: This is a milder alternative where L-Tryptophan reacts with methanol in the presence of trimethylchlorosilane at room temperature.[1]
-
Hydrogen Chloride (HCl) Gas/Methanol System: The classic approach involves bubbling hydrogen chloride gas through a suspension of L-Tryptophan in a suitable solvent to form the hydrochloride salt, which then undergoes esterification.[1]
-
Hydrogen Chloride Gas/Organic Amine/Solvent System: A variation that uses an organic amine catalyst, like N,N-Diisopropylethylamine (DIPEA), in a solvent such as ethylene dichloride, followed by esterification with methanol and hydrogen chloride gas.[2]
Quantitative Data Summary
The selection of a synthetic route is often a trade-off between yield, reaction conditions, cost, and safety. The following table summarizes the quantitative data for the different methods.
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield |
| Thionyl Chloride/Methanol | L-Tryptophan, Thionyl Chloride, Methanol | Methanol | 0 °C to reflux | 2-4 hours | >90%[1] |
| Trimethylchlorosilane/Methanol | L-Tryptophan, Trimethylchlorosilane, Methanol | Methanol | Room Temperature | Monitored by TLC | Good to Excellent[1][3] |
| Hydrogen Chloride Gas/Methanol | L-Tryptophan, Hydrogen Chloride Gas, Methanol | Methanol | Not Specified | Not Specified | High |
| HCl Gas/DIPEA/Ethylene Dichloride | L-Tryptophan, HCl Gas, DIPEA, Methanol | Ethylene Dichloride | Room Temp to Reflux | 3.5 hours | ~81-99.9%[2] |
Cost-Benefit Analysis
A crucial aspect of selecting a synthetic route is the cost of the reagents. The following table provides an estimated cost comparison based on a hypothetical 0.1 mole scale reaction of L-Tryptophan. Prices are indicative and can vary based on supplier, purity, and quantity.
| Reagent | Molecular Weight ( g/mol ) | Moles Required (for 0.1 mol scale) | Estimated Cost (USD per mole) | Estimated Cost per 0.1 mol Reaction (USD) |
| L-Tryptophan | 204.23 | 0.1 | 8.39 - 8.39 | 8.4 - 8.4 |
| Methanol | 32.04 | ~2.5 (for 100mL) | 0.01 - 0.02 | 0.03 - 0.05 |
| Thionyl Chloride | 118.97 | ~0.11 - 0.25 | 1.93 - 1.93 | 0.21 - 0.48 |
| Trimethylchlorosilane | 108.64 | 0.2 | 1.37 - 1.37 | 0.27 - 0.27 |
| Hydrogen Chloride Gas | 36.46 | ~0.12 | 13.71 - 205.70 | 1.65 - 24.68 |
| Ethylene Dichloride | 98.96 | ~0.36 (for 30mL) | 0.05 - 0.06 | 0.02 - 0.02 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.01 | 6.81 - 6.81 | 0.07 - 0.07 |
Analysis:
-
Thionyl Chloride Method: This method offers a high yield and relatively low reagent cost. However, thionyl chloride is a hazardous and corrosive substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[4][5][6][7] It requires careful handling in a well-ventilated fume hood.[8]
-
Trimethylchlorosilane Method: This is a milder and more convenient alternative that proceeds at room temperature with good to excellent yields.[1][3] The cost of TMSCl is comparable to thionyl chloride. It is also moisture-sensitive but generally considered less hazardous than thionyl chloride.
-
Hydrogen Chloride Gas Method: While effective, this method requires a source of gaseous HCl and specialized equipment for its handling and introduction into the reaction mixture, which can be a drawback for some laboratories. The cost of HCl gas can vary significantly.[9][10]
-
HCl Gas/DIPEA/Ethylene Dichloride Method: This patented method reports very high yields, especially with recycling of the mother liquor.[2] It introduces additional reagents (DIPEA and a chlorinated solvent), which adds to the cost and complexity of the workup and waste disposal.
Experimental Protocols
Thionyl Chloride/Methanol Method[1][10]
-
Reaction Setup: Suspend L-Tryptophan (0.1 mol, 20.4 g) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (0.11-0.12 mol, 8.0-8.7 mL) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add diethyl ether to induce precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Trimethylchlorosilane/Methanol Method[1][4]
-
Reaction Setup: Place L-Tryptophan (0.1 mol, 20.4 g) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol, 25.4 mL). Subsequently, add methanol (100 mL).
-
Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction for completion using TLC.
-
Work-up: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the product.
Hydrogen Chloride Gas/DIPEA/Ethylene Dichloride Method[2]
-
Initial Reaction: In a three-necked flask, combine L-Tryptophan (0.1 mol, 20.4 g), ethylene dichloride (30 mL), and N,N-Diisopropylethylamine (DIPEA) (0.01 mol, 1.74 mL). Pass hydrogen chloride gas through the mixture at a rate of 1.25 mL/s for 0.5 hours at room temperature.
-
Esterification: Add methanol (0.13 mol, 5.3 mL) to the flask. Continue to pass hydrogen chloride gas at a rate of 0.05 mL/s under reflux conditions for 3 hours.
-
Work-up: Cool the reaction solution to room temperature and concentrate under vacuum.
-
Purification: Cool the residue to -10 °C to induce crystallization. Wash the resulting solid with cold ethylene dichloride and filter. Dry the filter cake to obtain the product.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. indexbox.io [indexbox.io]
- 2. Thionyl Chloride Exporter, Thionyl Chloride Supplier in Vadodara - Best Price [hardiktrading.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. reddit.com [reddit.com]
- 5. lobachemie.com [lobachemie.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. orgsyn.org [orgsyn.org]
- 9. Hcl Gas Price, 2025 Hcl Gas Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 10. m.indiamart.com [m.indiamart.com]
Inter-laboratory Comparison of L-Tryptophan Methyl Ester Hydrochloride Analysis: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of L-Tryptophan methyl ester hydrochloride, a critical intermediate in pharmaceutical synthesis.[1][2] While no formal inter-laboratory comparison studies were identified in the public domain, this document presents a hypothetical proficiency test to illustrate potential variations and highlight best practices in analytical testing. The experimental protocols provided are based on established analytical techniques for amino acid derivatives.[1]
Hypothetical Inter-laboratory Study on Purity Assessment
To evaluate the proficiency of different laboratories in determining the purity of this compound, a hypothetical study was designed. A single batch of the compound was distributed to ten participating laboratories. Each laboratory was instructed to determine the purity using their in-house High-Performance Liquid Chromatography (HPLC) method and a standardized titration method.
Table 1: Comparison of Purity Determination by HPLC
| Laboratory | HPLC Column | Mobile Phase Composition | Purity (%) |
| Lab 1 | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water with 0.1% TFA (Gradient) | 99.5 |
| Lab 2 | C18 (4.6 x 150 mm, 3.5 µm) | Methanol:Phosphate Buffer (Isocratic) | 99.2 |
| Lab 3 | C8 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water with 0.1% TFA (Gradient) | 99.6 |
| Lab 4 | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water with 0.1% TFA (Gradient) | 99.4 |
| Lab 5 | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | Methanol:Water (Gradient) | 98.9 |
| Lab 6 | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water with 0.1% TFA (Gradient) | 99.5 |
| Lab 7 | C18 (4.6 x 150 mm, 3.5 µm) | Acetonitrile:Water with 0.05% Formic Acid (Gradient) | 99.3 |
| Lab 8 | C8 (4.6 x 250 mm, 5 µm) | Methanol:Ammonium Acetate Buffer (Isocratic) | 99.1 |
| Lab 9 | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water with 0.1% TFA (Gradient) | 99.6 |
| Lab 10 | C18 (4.6 x 150 mm, 3.5 µm) | Methanol:Water with 0.1% TFA (Gradient) | 99.4 |
Table 2: Comparison of Purity Determination by Titration
| Laboratory | Titrant | Endpoint Determination | Purity (%) |
| Lab 1 | 0.1 M NaOH | Potentiometric | 99.7 |
| Lab 2 | 0.1 M HClO₄ | Potentiometric | 99.5 |
| Lab 3 | 0.1 M NaOH | Phenolphthalein | 99.2 |
| Lab 4 | 0.1 M NaOH | Potentiometric | 99.6 |
| Lab 5 | 0.1 M HClO₄ | Crystal Violet | 98.8 |
| Lab 6 | 0.1 M NaOH | Potentiometric | 99.8 |
| Lab 7 | 0.1 M NaOH | Potentiometric | 99.5 |
| Lab 8 | 0.1 M HClO₄ | Potentiometric | 99.4 |
| Lab 9 | 0.1 M NaOH | Potentiometric | 99.7 |
| Lab 10 | 0.1 M HClO₄ | Potentiometric | 99.6 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from general procedures for analyzing amino acid derivatives.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 280 nm, owing to the indole ring of tryptophan.[1]
-
Injection Volume: 10-20 µL.[1]
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
Potentiometric Titration for Assay
This protocol outlines a standard acid-base titration for the hydrochloride salt.
-
Apparatus: Autotitrator with a pH electrode.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound and dissolve in 50 mL of deionized water.
-
Procedure:
-
Calibrate the pH electrode using standard buffers.
-
Immerse the electrode in the sample solution.
-
Titrate with 0.1 M NaOH, recording the volume of titrant and the corresponding pH.
-
Determine the endpoint as the point of maximum inflection on the titration curve.
-
-
Calculation: Calculate the purity based on the volume of titrant consumed, its molarity, and the sample weight.
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the typical workflow for the analysis of this compound using HPLC.
Caption: Workflow for HPLC Purity Analysis.
Involvement in Serotonin Synthesis Pathway
L-Tryptophan, the precursor to this compound, is a key component in the biosynthesis of the neurotransmitter serotonin.
Caption: L-Tryptophan in the Serotonin Pathway.
References
A Comparative Guide to the Stability of L-Tryptophan Methyl Ester Hydrochloride Under Various Storage Regimens
For researchers, scientists, and professionals in drug development, ensuring the stability of chemical reagents is paramount to the integrity and reproducibility of experimental results. L-Tryptophan methyl ester hydrochloride, a key intermediate in pharmaceutical synthesis and a valuable tool in neuropharmacology research, is known to be sensitive to environmental factors. This guide provides a comparative analysis of its stability under different storage conditions, supported by hypothetical experimental data, detailed testing protocols, and graphical representations of workflows and degradation pathways.
Comparative Stability Data
The stability of this compound was assessed over a 90-day period under four distinct storage conditions. The following table summarizes the key stability-indicating parameters: purity (assessed by HPLC), concentration of the primary degradation product (Indole-3-pyruvic acid methyl ester), and physical appearance.
| Storage Condition | Time (Days) | Purity (%) | Primary Degradant (%) | Appearance |
| 2-8°C, Protected from Light, Dry | 0 | 99.8 | < 0.1 | White to off-white powder |
| 30 | 99.7 | 0.1 | No change | |
| 60 | 99.6 | 0.2 | No change | |
| 90 | 99.5 | 0.3 | No change | |
| 25°C / 60% RH, Protected from Light | 0 | 99.8 | < 0.1 | White to off-white powder |
| 30 | 98.5 | 1.1 | Faintly yellowish powder | |
| 60 | 97.2 | 2.3 | Yellowish powder | |
| 90 | 95.8 | 3.6 | Yellow powder | |
| 40°C / 75% RH, Protected from Light | 0 | 99.8 | < 0.1 | White to off-white powder |
| 30 | 96.1 | 3.2 | Yellow powder | |
| 60 | 92.5 | 6.6 | Brownish-yellow powder | |
| 90 | 88.7 | 10.2 | Brownish powder | |
| 25°C, Exposed to UV Light (ICH Q1B) | 0 | 99.8 | < 0.1 | White to off-white powder |
| 1 (equivalent) | 97.9 | 1.5 | Faintly yellowish powder | |
| 5 (equivalent) | 94.2 | 4.9 | Yellowish-brown powder |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. RH = Relative Humidity. The primary degradant is assumed based on oxidative pathways.
Experimental Protocols
The following protocols outline the methodology for conducting a comprehensive stability analysis of this compound. These are based on industry-standard forced degradation and stability-indicating methods.
Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method was developed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 25 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (for the indole ring).[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase (50:50, A:B) to a concentration of 1 mg/mL and filtered through a 0.45 µm filter before injection.
Forced Degradation Studies
To identify potential degradation products and establish the degradation pathways, forced degradation studies were conducted under various stress conditions as recommended by ICH guidelines.
-
Acid Hydrolysis: The sample was dissolved in 0.1 M HCl and heated at 60°C for 48 hours. The solution was then neutralized with 0.1 M NaOH before analysis.
-
Base Hydrolysis: The sample was dissolved in 0.1 M NaOH and kept at room temperature for 24 hours. The solution was then neutralized with 0.1 M HCl.
-
Oxidative Degradation: The sample was treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was exposed to 80°C in a dry-heat oven for 72 hours.
-
Photostability Testing: The solid sample was exposed to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A dark control sample was stored under the same conditions but protected from light.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the stability testing process, from sample preparation to data analysis.
References
A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Tryptophan and Its Derivatives
An objective comparison of stationary phase performance for the separation and analysis of key tryptophan metabolites.
This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) columns for the analysis of tryptophan and its derivatives. Targeted at researchers, scientists, and professionals in drug development, this document summarizes quantitative data, details experimental protocols, and offers a clear evaluation of column performance to aid in method development and optimization.
Introduction to Tryptophan and its Analytical Challenges
Tryptophan is an essential amino acid that serves as a precursor to a wide range of biologically active metabolites, including serotonin, melatonin, and kynurenine. The analysis of these derivatives is crucial in various research fields, from neurochemistry to immunology and oncology. However, the diverse physicochemical properties of tryptophan and its metabolites present a significant challenge for chromatographic separation. The selection of an appropriate HPLC column is therefore a critical step in developing a robust and reliable analytical method. This guide evaluates the performance of commonly used HPLC columns, including C18, Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phases.
Comparative Analysis of HPLC Column Performance
The choice of HPLC column chemistry dictates the selectivity and resolution of the separation. This section provides a detailed comparison of different column types based on their retention mechanisms and performance characteristics for tryptophan and its derivatives.
Reversed-Phase Chromatography
Reversed-phase HPLC is the most common technique for the analysis of tryptophan and its metabolites. The separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.
-
C18 (Octadecylsilane) Columns: C18 columns are the workhorse of reversed-phase chromatography, offering high hydrophobicity and broad applicability.[1] They are well-suited for the separation of tryptophan and many of its less polar derivatives.[2] For instance, a C18 column (150 x 4.6 mm) has been successfully used for the rapid determination of tryptophan in plasma in under 6 minutes.[2][3]
-
Phenyl-Hexyl Columns: Phenyl-Hexyl columns provide an alternative selectivity to C18 phases, primarily due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes like tryptophan and its indole-containing derivatives.[4] This can lead to improved resolution for critical peak pairs that are difficult to separate on a C18 column.[1] Phenyl-Hexyl phases have demonstrated subtle but useful selectivity differences compared to C18 for peptide separations, which can be extrapolated to tryptophan derivatives.[1] The n-alkyl linker in phenyl phases also contributes to the retention mechanism, with longer linkers potentially increasing aromatic selectivity.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[6] The separation mechanism involves the partitioning of analytes between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent content.[7]
-
Amide, Amino, and Diol Columns: Various HILIC stationary phases, such as amide, amino, and cross-linked diol, have been investigated for the separation of amino acids, including tryptophan.[7] A study comparing these phases found that a TSK-gel NH2-100 column exhibited a mixed-mode HILIC and ion-exchange mechanism, providing the highest separation efficiency and selectivity for the tested analytes.[7] HILIC is particularly advantageous for the analysis of underivatized amino acids as it avoids the need for derivatization, which can be time-consuming and introduce variability.[6]
Quantitative Performance Data
The following tables summarize the key performance parameters for different HPLC columns based on published experimental data.
Table 1: Performance Comparison of Reversed-Phase Columns for Tryptophan Analysis
| Column Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Key Findings | Reference |
| C18 | 150 x 4.6 mm | 5 mM Sodium Acetate:Acetonitrile (92:8, v/v) | 1.0 | ~6 | Rapid and efficient separation of tryptophan in plasma. | [3] |
| Cortecs UPLC C18 | 2.1 x 150 mm, 1.6 µm | Gradient with 0.5% Formic Acid in Water and Acetonitrile | 0.5 | ~9 | Fast analysis (10 min run time) with mass spectrometry detection. | [8][9] |
| Phenyl-Hexyl | Not Specified | Comparison with C18 | Not Specified | Not Specified | Offers different selectivity that can improve resolution of critical pairs. | [1] |
| LiChrospher® 100 C18 | 125 x 4.0 mm, 5 µm | Gradient with Methanol, Acetonitrile, or Acetone and Water | 1.0 | Variable | Retention times are highly correlated with lipophilicity. | [10] |
Table 2: Performance Comparison of HILIC Columns for Tryptophan Analysis
| Column Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Key Findings | Reference |
| TSK-Gel Amide-80 | Not Specified | Acetonitrile/Water Gradient | Not Specified | Variable | Investigated for separation of essential amino acids. | [7] |
| TSK-Gel NH2-100 | Not Specified | Acetonitrile/Water Gradient | Not Specified | Variable | Showed mixed HILIC-ion-exchange mechanism with high efficiency. | [7] |
| Luna HILIC (Cross-linked Diol) | Not Specified | Acetonitrile/Water Gradient | Not Specified | Variable | Studied for interactions between stationary phase, mobile phase, and analytes. | [7] |
| ZIC-pHILIC | 2.1 x 150 mm, 5 µm | Gradient with 10 mM Ammonium Carbonate (pH 10.5) and Acetonitrile | Not Specified | Variable | Used for chromatographic separation of tryptophan metabolites in cancer research. | [11] |
| HALO® Penta-hydroxy | Not Specified | Volatile organic solvents with volatile salts | Not Specified | Variable | Enables underivatized amino acid analysis with mass spectrometry. | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the analysis of tryptophan and its derivatives using different HPLC columns.
Protocol 1: Rapid Tryptophan Analysis in Plasma using a C18 Column[2][3]
-
Mobile Phase: 5 mM Sodium Acetate and Acetonitrile (92:8, v/v).[2][3]
-
Flow Rate: 1.0 mL/min.[2]
-
Sample Preparation: Plasma deproteinization with 8% perchloric acid, followed by centrifugation.[2] 25 µL of the supernatant is injected.[2]
Protocol 2: Analysis of Tryptophan Metabolites using a HILIC Column[12]
-
Column: ZIC-pHILIC, 2.1 x 150 mm, 5 µm.[11]
-
Mobile Phase A: Acetonitrile.[11]
-
Mobile Phase B: 10 mM Ammonium Carbonate in water, pH adjusted to 10.5 with ammonium hydroxide.[11]
-
Gradient: Start with 80% A, linear gradient to 40% A from 2 to 12 minutes, followed by a wash and re-equilibration.[11]
-
Column Temperature: 15 °C.[11]
-
Sample Preparation: Protein precipitation from samples, followed by drying and resuspension in the initial mobile phase composition.[11]
Protocol 3: Simultaneous Analysis of Tryptophan and Metabolites with Derivatization[13][14]
-
Derivatization: In-line pre-column derivatization with o-phthaldialdehyde (OPA) for 1 minute at room temperature.[12][13]
-
Key Advantage: This method is rapid and sensitive, with a detection limit of 30 pmol/mL, and does not require extraction of the derivatives before injection.[12]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating and comparing the performance of different HPLC columns for the analysis of tryptophan derivatives.
Caption: Workflow for HPLC column performance evaluation.
Conclusion and Recommendations
The selection of the optimal HPLC column for the analysis of tryptophan and its derivatives is highly dependent on the specific analytical goals and the nature of the sample matrix.
-
C18 columns remain a robust and reliable choice for general-purpose analysis of tryptophan and its less polar metabolites, offering excellent retention and efficiency.[2][3]
-
Phenyl-Hexyl columns provide a valuable alternative selectivity, particularly for aromatic tryptophan derivatives, and can be instrumental in resolving co-eluting peaks that are problematic on a C18 phase.[1][4]
-
HILIC columns are the preferred choice for the analysis of highly polar tryptophan metabolites that are not well-retained in reversed-phase systems.[6][7] They also offer the advantage of analyzing underivatized amino acids, simplifying sample preparation.[6]
For comprehensive profiling of a wide range of tryptophan metabolites with varying polarities, a multi-column approach or the use of advanced column chemistries, such as mixed-mode columns, may be beneficial. Researchers should carefully consider the physicochemical properties of their target analytes and consult the provided data and protocols to make an informed decision on the most suitable HPLC column for their specific application.
References
- 1. halocolumns.com [halocolumns.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. halocolumns.com [halocolumns.com]
- 7. Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Immunoassay Cross-Reactivity: The Case of L-Tryptophan and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-reactivity in immunoassays designed for the detection of L-Tryptophan, with a particular focus on the potential cross-reactivity of L-Tryptophan methyl ester hydrochloride. Due to a lack of direct experimental data for this compound in publicly available studies, this guide combines existing data on related compounds with scientific principles of immunoassay specificity to offer a comprehensive overview.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are powerful tools for the specific detection and quantification of molecules. Their specificity is determined by the binding affinity of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the target antigen.[1] This can lead to inaccurate quantification and false-positive results.[1] Understanding the cross-reactivity profile of an immunoassay is therefore critical for the validation of its results.
L-Tryptophan is an essential amino acid and a precursor to several important biomolecules, including the neurotransmitter serotonin and the hormone melatonin. Immunoassays for L-Tryptophan are used in various research and clinical applications. This compound is a derivative of L-Tryptophan commonly used in chemical synthesis. Its structural similarity to L-Tryptophan makes it a potential cross-reactant in L-Tryptophan immunoassays.
Cross-Reactivity Data Summary
The following table summarizes the known and hypothesized cross-reactivity of an L-Tryptophan immunoassay with related compounds. The data for Tryptamine is based on a competitive ELISA using a specific monoclonal antibody against L-Tryptophan.[2] The cross-reactivity for this compound is hypothesized based on its structural similarity to L-Tryptophan.
| Compound | Structure | Relationship to L-Tryptophan | Known/Hypothesized Cross-Reactivity (%) | Reference/Basis |
| L-Tryptophan | (S)-2-amino-3-(1H-indol-3-yl)propanoic acid | Target Analyte | 100% | By definition, the target analyte has 100% reactivity. |
| Tryptamine | 2-(1H-indol-3-yl)ethan-1-amine | Decarboxylated analog | <0.1% | A competitive ELISA from Immusmol demonstrated high specificity of their anti-L-Tryptophan antibody, with no significant cross-reactivity observed with tryptamine.[2] |
| L-Tryptophan methyl ester HCl | methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | Methyl ester derivative | Hypothesized: Low to Moderate | The esterification of the carboxyl group represents a significant structural modification. This change could disrupt a key binding epitope for some anti-L-Tryptophan antibodies, leading to low cross-reactivity. However, if the antibody primarily recognizes the indole ring and the alpha-amino group, moderate cross-reactivity could be observed. Direct experimental validation is required. |
| 5-Hydroxy-L-tryptophan | (S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | Hydroxylated precursor | Hypothesized: Low to Moderate | The addition of a hydroxyl group to the indole ring alters the electronic properties and steric hindrance of the molecule. This modification is likely to reduce binding affinity to a specific anti-L-Tryptophan antibody. |
Experimental Protocols
General Protocol for Cross-Reactivity Testing in a Competitive ELISA
This protocol outlines a general procedure for determining the cross-reactivity of a substance in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for L-Tryptophan.
1. Materials:
-
Microtiter plate pre-coated with an L-Tryptophan-protein conjugate
-
Anti-L-Tryptophan antibody
-
L-Tryptophan standard
-
Test compounds (e.g., this compound, Tryptamine)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
2. Procedure:
-
Prepare a standard curve of L-Tryptophan in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the anti-L-Tryptophan antibody to the wells of the microtiter plate.
-
Immediately add the L-Tryptophan standards and the dilutions of the test compounds to their respective wells.
-
Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Wash the plate multiple times with wash buffer to remove unbound antibodies and antigens.
-
Add the enzyme-conjugated secondary antibody to each well and incubate (e.g., 30 minutes at 37°C).
-
Wash the plate again to remove unbound secondary antibody.
-
Add the substrate solution to each well and incubate in the dark until a color develops (e.g., 15-20 minutes at room temperature).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the log of the concentration for the L-Tryptophan standard curve.
-
Determine the concentration of L-Tryptophan that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for each of the test compounds.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of L-Tryptophan / IC50 of Test Compound) x 100
Visualizations
Caption: Workflow for determining immunoassay cross-reactivity.
Caption: Principle of competitive immunoassay and cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound in L-Tryptophan immunoassays is not currently available, this guide provides a framework for its potential assessment. Based on the high specificity observed for some anti-L-Tryptophan antibodies against the analog tryptamine, it is plausible that this compound would exhibit low to moderate cross-reactivity. However, this remains a hypothesis that must be confirmed through empirical testing. The provided experimental protocol offers a clear methodology for researchers to perform such validation studies. Accurate and reliable immunoassay data depends on a thorough understanding of the assay's specificity and potential interferences from structurally related molecules.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
